molecular formula C8H19O2PS3 B1670778 Disulfoton CAS No. 298-04-4

Disulfoton

Cat. No.: B1670778
CAS No.: 298-04-4
M. Wt: 274.4 g/mol
InChI Key: DOFZAZXDOSGAJZ-UHFFFAOYSA-N
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Description

Disulfoton is a manufactured substance used as a pesticide to control a variety of harmful pests that attack many field and vegetable crops. It does not occur naturally. Pure this compound is a colorless oil with an unidentifiable characteristic odor and taste. The technical product is dark yellowish, with an aromatic odor. Common trade names are Di-syston, Disystox, Frumin AL, and Soilvirex. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services. It is used to protect small grains, sorghum, corn, and other field crops;  some vegetables, fruit, and nut crops;  and ornamental and potted plants against certain insects. Although it is used mostly in agriculture, small quantities are used on home and garden plants, and for mosquito control in swamps. The use of this compound has decreased in recent years.
This compound is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.
This compound is an organic thiophosphate that is the diethyl ester of S-[2-(ethylsulfanyl)ethyl] dihydrogen phosphorodithioate. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is an organic thiophosphate and an organothiophosphate insecticide.

Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H19O2PS3/c1-4-9-11(12,10-5-2)14-8-7-13-6-3/h4-8H2,1-3H3
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InChI Key

DOFZAZXDOSGAJZ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCCSCC
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Molecular Formula

C8H19O2PS3
Record name DISULFOTON
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DSSTOX Substance ID

DTXSID0022018
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Molecular Weight

274.4 g/mol
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Physical Description

Disulfoton is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]; [NIOSH], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to yellow liquid with a characteristic, sulfur odor., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]
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Boiling Point

270 to 271 °F at 1.5 mmHg (EPA, 1998), 132-133 °C @ 1.5 mm Hg; 108 °C @ 0.01 mm Hg, Boiling point: 62 °C at 0.01 mm Hg, at 0.2kPa: 132-133 °C, 270-271 °F
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Flash Point

greater than 180 °F (NIOSH, 2023), 133 °C, >180 °F
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Solubility

0.003 % at 73 °F (NIOSH, 2023), SOL IN MOST ORG LIQ & FATTY OILS, Miscible in n-hexane, dichloromethane, 2-propanol, toluene, In water, 16.3 mg/l @ 20 °C, Solubility in water: none, (73 °F): 0.003%
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Density

1.144 (EPA, 1998) - Denser than water; will sink, 1.144 @ 20 °C referred to water @ 4 °C, Relative density (water = 1): 1.14, 1.14
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Vapor Pressure

0.00018 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 9.75X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.0002 mmHg
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Color/Form

Pure compound: yellow liquid, Oily, colorless to yellow liquid, Colorless oil

CAS No.

298-04-4
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Melting Point

Greater than -13 °F (EPA, 1998), -25 °C, -13 °F, >-13 °F
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URL https://www.cdc.gov/niosh/npg/npgd0245.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Disulfoton's Mechanism of Action in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfoton, a systemic organophosphate insecticide, exerts its toxic effects on insects through the irreversible inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular interactions, metabolic activation, and physiological consequences of this compound poisoning in insects. The primary mechanism involves the phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. This accumulation results in a state of persistent nerve stimulation, known as a cholinergic crisis, which manifests as hyperactivity, paralysis, and ultimately, death of the insect. This document outlines the quantitative measures of this inhibition, detailed experimental protocols for its assessment, and visual representations of the involved biochemical pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal target of this compound and its active metabolites is acetylcholinesterase (AChE), an essential enzyme in the insect's central nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.[1]

Organophosphates like this compound act as irreversible inhibitors of AChE.[2] The mechanism involves the phosphorylation of a serine hydroxyl group located at the active site of the enzyme.[2] This covalent modification renders the enzyme non-functional, preventing it from breaking down acetylcholine.[3]

The inhibition of AChE leads to a buildup of acetylcholine in the synaptic cleft, causing continuous stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.[1][4] This hyperexcitation of the nervous system is the primary cause of the toxic effects observed in insects.[1]

Metabolic Activation of this compound

This compound itself is a relatively weak inhibitor of acetylcholinesterase.[5] Its potent insecticidal activity is a result of rapid metabolic activation within the insect's body.[3][5] This bioactivation primarily occurs through two oxidative pathways:

  • Sulfoxidation: The thioether sulfur of this compound is oxidized to form this compound sulfoxide.[3]

  • Oxidative Desulfuration: The thiono-sulfur (P=S) is converted to an oxon (P=O) to form the oxygen analog of this compound (demeton-S).[3]

These initial metabolites can undergo further oxidation to form even more potent AChE inhibitors, such as this compound sulfone and the oxygen analog of the sulfone.[5] These oxidative reactions are typically catalyzed by microsomal enzymes within the insect.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of this compound and its metabolites as AChE inhibitors can be quantified using the pI50 value, which is the negative logarithm of the molar concentration of the inhibitor that causes 50% inhibition of the enzyme's activity (IC50). Higher pI50 values indicate greater inhibitory potency.

CompoundTarget Enzyme SourcepI50
This compound Whole Weevil Cholinesterase3.62
Fly Head Cholinesterase4.00
This compound Sulfoxide Whole Weevil Cholinesterase4.08
Fly Head Cholinesterase4.15 - 4.30
This compound Sulfone Fly Head Cholinesterase~5.00
Demeton-S (Oxygen Analog) Whole Weevil Cholinesterase~4.00
Fly Head Cholinesterase~4.00
Demeton-S Sulfoxide Whole Weevil Cholinesterase~4.00
Fly Head Cholinesterase~5.00
Demeton-S Sulfone Whole Weevil Cholinesterase~4.00
Fly Head Cholinesterase~6.00

Data sourced from INCHEM (1973).[5]

Experimental Protocols

Preparation of Insect Head Acetylcholinesterase

This protocol is adapted from methods used for various insect species.

Materials:

  • Insect heads (e.g., from houseflies, fruit flies, or beetles)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Homogenizer (glass-Teflon or similar)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Collect a sufficient number of insect heads and place them in a pre-chilled microcentrifuge tube.

  • Add an appropriate volume of ice-cold 0.1 M potassium phosphate buffer (e.g., 100 µL for 20 fly heads).

  • Homogenize the heads thoroughly using a hand-held homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude acetylcholinesterase extract. Store the supernatant on ice for immediate use or at -80°C for long-term storage.

Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.

Materials:

  • Insect head AChE extract (prepared as in 4.1)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14-15 mM in deionized water, prepared fresh)

  • This compound or its metabolites (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a reaction mixture containing 154 µL of Assay Buffer, 1 µL of Substrate (ATCI), and an appropriate volume of DTNB solution.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (this compound or its metabolites) in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.

  • Assay Setup in 96-well Plate:

    • Blank wells: Add 50 µL of assay buffer.

    • Control wells (100% activity): Add 45 µL of AChE extract and 5 µL of the solvent used for the inhibitor.

    • Test wells: Add 45 µL of AChE extract and 5 µL of the respective inhibitor dilution.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 150 µL of the Reaction Mix to all wells.

  • Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Physiological Consequences

Cholinergic Synaptic Transmission and its Disruption

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Triggers Fusion AP Action Potential AP->Ca_channel Opens AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_synapse->nAChR Binds mAChR Muscarinic ACh Receptor (mAChR) ACh_synapse->mAChR Binds This compound This compound Metabolites This compound->AChE Inhibits Response Continuous Depolarization & Downstream Signaling nAChR->Response Na⁺/Ca²⁺ influx mAChR->Response G-protein signaling IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Insect_Homogenate Prepare Insect Head Homogenate (AChE Source) Plate_Setup Set up 96-well Plate: Blank, Control, Test Wells Insect_Homogenate->Plate_Setup Inhibitor_Dilutions Prepare Serial Dilutions of this compound Metabolites Inhibitor_Dilutions->Plate_Setup Reagent_Mix Prepare Reaction Mix (Buffer, ATCI, DTNB) Reaction Initiate Reaction with Reagent Mix Reagent_Mix->Reaction Incubation Pre-incubate Enzyme with Inhibitor (15 min) Plate_Setup->Incubation Incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Disulfoton: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is an organophosphate insecticide and acaricide, recognized for its systemic activity against a range of sucking insects.[1] Belonging to the organothiophosphate chemical family, it functions as a potent acetylcholinesterase (AChE) inhibitor.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and the methodologies used to characterize its biological activity and metabolic fate.

Chemical Structure and Identification

This compound, chemically known as O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate, is a synthetic compound that does not occur naturally.[1][4] The technical product is typically a dark, yellowish oily liquid with a characteristic sulfurous odor.[3][4]

Molecular Structure:

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in a given sample, from sample collection to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Agricultural Produce) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (C18, PSA, NH2) Extraction->Cleanup LCMS UHPLC-MS/MS Analysis Cleanup->LCMS or GCMS GC-MS Analysis Cleanup->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Confirmation Confirmation Quantification->Confirmation Report Final Report Confirmation->Report

Caption: Workflow for this compound residue analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological interactions of this compound. The outlined experimental protocols for acetylcholinesterase inhibition assays and chromatographic analysis offer a foundation for researchers and scientists working with this compound. A thorough understanding of these aspects is essential for its safe handling, the development of analytical methods, and the assessment of its toxicological and environmental impact.

References

Disulfoton Metabolic Pathways in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton, an organophosphate insecticide, undergoes extensive metabolic transformation in mammals, leading to a complex array of metabolites with varying degrees of toxicity. Understanding these metabolic pathways is crucial for assessing its toxicological risk and for the development of potential antidotes. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals, focusing on the enzymatic reactions, key metabolites, and the analytical and experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key in vitro and in vivo studies. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate) is a systemic organophosphate insecticide and acaricide.[1] Its toxicity is primarily attributed to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] However, this compound itself is a relatively weak AChE inhibitor.[2] The potent toxicity of this compound arises from its metabolic activation in mammals to more potent anticholinesterase agents.[2][3] The metabolism of this compound is a complex process involving multiple enzymatic systems, primarily occurring in the liver.[3][4] This guide delves into the intricate metabolic fate of this compound in mammalian systems.

Core Metabolic Pathways

The metabolism of this compound in mammals proceeds through three primary pathways:

  • Oxidation of the Thioether Sulfur: This pathway leads to the formation of sulfoxides and sulfones.[3][5]

  • Oxidation of the Thiono Sulfur (Oxidative Desulfuration): This results in the formation of the oxygen analogs (oxons), which are significantly more potent inhibitors of acetylcholinesterase.[3][5]

  • Hydrolysis of the P-S-C Linkage: This detoxification pathway leads to the formation of less toxic, water-soluble compounds that are more readily excreted.[3][5]

These pathways are primarily mediated by two key enzyme systems: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing monooxygenases (FMOs).[3] While both enzyme families can participate in the oxidation of this compound, FMOs are known to specifically catalyze the conversion of thioethers to sulfoxides, whereas CYPs are involved in both sulfoxidation and the critical desulfuration step that forms the highly toxic oxons.[3] Sequential oxidation by both FMO and CYP systems may be required for the formation of sulfones.[3]

The key metabolites of this compound include:

  • This compound Sulfoxide

  • This compound Sulfone

  • Demeton-S-sulfoxide (Oxygen analog sulfoxide)

  • Demeton-S-sulfone (Oxygen analog sulfone)

  • Diethyl phosphate (B84403) (DEP)

  • Diethyl thiophosphate (DETP)

The metabolic activation and detoxification pathways are illustrated in the diagram below.

Disulfoton_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Thioether Oxidation (CYP, FMO) Demeton_S_Sulfoxide Demeton-S-Sulfoxide (Oxygen Analog Sulfoxide) This compound->Demeton_S_Sulfoxide Oxidative Desulfuration (CYP) Hydrolysis_Products Hydrolysis Products (DEP, DETP, etc.) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Thioether Oxidation (CYP) Sulfoxide->Demeton_S_Sulfoxide Oxidative Desulfuration (CYP) Sulfoxide->Hydrolysis_Products Hydrolysis Demeton_S_Sulfone Demeton-S-Sulfone (Oxygen Analog Sulfone) Sulfone->Demeton_S_Sulfone Oxidative Desulfuration (CYP) Sulfone->Hydrolysis_Products Hydrolysis Demeton_S_Sulfoxide->Demeton_S_Sulfone Thioether Oxidation (CYP) Demeton_S_Sulfoxide->Hydrolysis_Products Hydrolysis Demeton_S_Sulfone->Hydrolysis_Products Hydrolysis

Figure 1: Core metabolic pathways of this compound in mammals.

Quantitative Data on this compound Metabolism

The distribution and excretion of this compound and its metabolites have been quantified in various mammalian studies. The following tables summarize key quantitative findings.

Table 1: Distribution of this compound and its Metabolites in Rat Tissues

TissueConcentration (nmol/g) 2 hours post-ingestionReference
Blood (this compound)0.093[6]
Blood (Total Metabolites)4.92[6]

Table 2: Excretion of this compound Metabolites in Rats

Route of Excretion% of Administered Dose (Single Oral Dose)Time Post-DosingAnimal ModelReference
Urine96.9 - 97.5%72 hoursRat[2]
Feces1.1 - 1.9%72 hoursRat[2]
Urine84.3%10 daysMale Rat (1.2 mg/kg)[2]
Feces6.1%10 daysMale Rat (1.2 mg/kg)[2]
Expired Air9.2%10 daysMale Rat (1.2 mg/kg)[2]
Urine78.9%10 daysFemale Rat (0.2 mg/kg)[2]
Feces7.8%10 daysFemale Rat (0.2 mg/kg)[2]
Expired Air9.2%10 daysFemale Rat (0.2 mg/kg)[2]

Table 3: Urinary Metabolites of this compound in Rats (% of Excretory Hydrolytic Metabolites)

Metabolite% of Hydrolytic Metabolites (12 hours post-IP injection)Reference
Phosphoric Acid4.1%[3]
Diethyl phosphate (DEP)61.2%[3]
Diethyl thiophosphate (DETP)24.8%[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of this compound.

In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to investigate the metabolism and excretion of this compound in a rat model.

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing and Sample Collection cluster_analysis Sample Processing and Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Dose_Preparation Dose Preparation (this compound in vehicle, e.g., corn oil) Animal_Acclimation->Dose_Preparation Oral_Gavage Oral Gavage Administration Dose_Preparation->Oral_Gavage Metabolic_Cages Housing in Metabolic Cages Oral_Gavage->Metabolic_Cages Urine_Feces_Collection 24h Urine and Feces Collection Metabolic_Cages->Urine_Feces_Collection Blood_Collection Blood Collection (e.g., terminal cardiac puncture) Metabolic_Cages->Blood_Collection Extraction Metabolite Extraction (e.g., QuEChERS, SPE) Urine_Feces_Collection->Extraction Tissue_Harvesting Tissue Harvesting (Liver, Kidney, etc.) Blood_Collection->Tissue_Harvesting Blood_Collection->Extraction Sample_Homogenization Tissue Homogenization Tissue_Harvesting->Sample_Homogenization Sample_Homogenization->Extraction LC_MS_MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->LC_MS_MS_Analysis Data_Analysis Data Analysis and Metabolite Identification LC_MS_MS_Analysis->Data_Analysis

Figure 2: Workflow for an in vivo this compound metabolism study.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil)

  • Metabolic cages for rats

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Collection tubes for urine and feces

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Analytical instruments (LC-MS/MS or GC-MS)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of this compound to each rat via oral gavage. A control group should receive the vehicle only.

  • Sample Collection:

    • Immediately after dosing, place each rat in an individual metabolic cage.

    • Collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h, etc.) for up to 72 hours.[7]

    • At the end of the collection period, anesthetize the rats.

    • Collect blood via cardiac puncture.

    • Perfuse the liver with ice-cold saline to remove blood.

    • Harvest tissues of interest (e.g., liver, kidneys, fat) and immediately snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Thaw urine samples and centrifuge to remove any precipitates.

    • Homogenize fecal samples.

    • Homogenize tissue samples in an appropriate buffer.

    • Extract this compound and its metabolites from all matrices using a suitable method such as QuEChERS or solid-phase extraction (SPE).[2]

    • Analyze the extracts using a validated LC-MS/MS or GC-MS method for the identification and quantification of this compound and its metabolites.[3][4]

In Vitro Metabolism with Liver Microsomes

This protocol outlines the procedure for studying the metabolism of this compound using isolated liver microsomes, which are a rich source of CYP and FMO enzymes.

InVitro_Workflow Microsome_Prep Liver Microsome Preparation (from rat, human, etc.) Incubation_Setup Incubation Mixture Preparation (Microsomes, Buffer, this compound) Microsome_Prep->Incubation_Setup Reaction_Initiation Reaction Initiation (add NADPH) Incubation_Setup->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (e.g., add cold acetonitrile) Incubation->Reaction_Termination Protein_Precipitation Protein Precipitation and Centrifugation Reaction_Termination->Protein_Precipitation Supernatant_Analysis Analysis of Supernatant by LC-MS/MS Protein_Precipitation->Supernatant_Analysis

Figure 3: Workflow for an in vitro this compound metabolism study.

Materials:

  • Pooled liver microsomes (e.g., from human or rat)

  • This compound (analytical grade)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Incubation tubes

  • Water bath or incubator at 37°C

  • Ice-cold acetonitrile (B52724) or other organic solvent to stop the reaction

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and this compound (at various concentrations to determine kinetics).

    • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reactions at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the disappearance of this compound and the formation of its metabolites.

Cholinesterase Activity Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring cholinesterase activity, which is crucial for assessing the toxic effect of this compound and its metabolites.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • Blood sample (e.g., from this compound-treated and control animals)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Sample Preparation: Separate plasma and red blood cells from whole blood by centrifugation. Lyse the red blood cells to release acetylcholinesterase.

  • Assay Setup in a 96-well plate:

    • Blank: Phosphate buffer + DTNB + ATCI

    • Control: Phosphate buffer + Sample (from control animal) + DTNB

    • Test: Phosphate buffer + Sample (from this compound-treated animal) + DTNB

  • Pre-incubation: Pre-incubate the plate for a few minutes at room temperature.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.

  • Calculation: Calculate the cholinesterase activity based on the rate of color change, using the molar extinction coefficient of the product (TNB).

Conclusion

The metabolism of this compound in mammals is a multifaceted process involving both activation to more toxic oxon metabolites and detoxification through hydrolysis. The primary enzymes responsible for these transformations are CYPs and FMOs located predominantly in the liver. A thorough understanding of these metabolic pathways, facilitated by the in vivo and in vitro experimental approaches detailed in this guide, is essential for a comprehensive toxicological assessment of this compound. The quantitative data and analytical methods presented herein provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further research focusing on the specific human CYP and FMO isoforms involved in this compound metabolism will enhance our ability to predict inter-individual variability in susceptibility to its toxic effects.

References

The Environmental Fate and Degradation of Disulfoton in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton, a systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on numerous crops. Its application, however, raises significant environmental concerns due to its potential for persistence, mobility, and the toxicity of its degradation products. Understanding the environmental fate and degradation of this compound in soil is paramount for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the chemical and biological transformations of this compound in the soil matrix, detailing its degradation pathways, the factors influencing its persistence, and the methodologies employed for its study.

Chemical Properties and Degradation Pathways

This compound (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorodithioate) is primarily degraded in soil through a combination of biotic and abiotic processes. Biodegradation is considered a major pathway for its dissipation.[1][2] The primary degradation route involves the oxidation of the thioether sulfur to form this compound sulfoxide (B87167) and subsequently this compound sulfone.[1][3] These metabolites are often more persistent and mobile than the parent compound.[4] Minor degradation pathways may also lead to the formation of oxon analogs, although these are typically found in minute amounts.[1]

Hydrolysis can contribute to the degradation of this compound, though it is generally considered a slower process in soil compared to biodegradation.[1] The rate of hydrolysis is influenced by soil pH.[1] Photodegradation on the soil surface can also occur, particularly through photo-induced oxidation.[1]

Degradation Pathway of this compound in Soil

Disulfoton_Degradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Biotic/Abiotic) Oxons Minor Oxon Metabolites This compound->Oxons Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Diethyl phosphorothioate) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (Biotic/Abiotic)

Caption: Primary degradation pathway of this compound in soil.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is typically expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on soil type, temperature, moisture content, and other environmental factors.

Soil TypeHalf-life (days)ConditionsReference(s)
Silt Loam~2Varies with temperature and moisture[3]
Sandy Loam7Not specified[4]
Loam3.5 - 14General range[1]
Plainfield Sand42Not specified[1]
Various Soils3.5 - 290Wide range depending on conditions[5]
MetabolitePersistenceReference(s)
This compound SulfoxideDegrades in ≤32 days[1][6]
This compound SulfonePersists for >64 days[1][6]

Factors Influencing Degradation

Several environmental factors can significantly influence the rate of this compound degradation in soil. These factors often interact, creating complex degradation kinetics.

Logical Relationship of Factors Affecting Degradation

Factors_Affecting_Degradation cluster_factors Environmental Factors cluster_processes Degradation Processes Soil Temperature Soil Temperature Biodegradation Biodegradation Soil Temperature->Biodegradation Hydrolysis Hydrolysis Soil Temperature->Hydrolysis Soil Moisture Soil Moisture Soil Moisture->Biodegradation Soil Moisture->Hydrolysis Soil pH Soil pH Soil pH->Biodegradation Soil pH->Hydrolysis Organic Matter Organic Matter Organic Matter->Biodegradation Microbial Activity Microbial Activity Microbial Activity->Biodegradation Sunlight Sunlight Photooxidation Photooxidation Sunlight->Photooxidation Degradation Rate Degradation Rate Biodegradation->Degradation Rate Hydrolysis->Degradation Rate Photooxidation->Degradation Rate

Caption: Factors influencing this compound degradation processes.

  • Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation.[7]

  • Moisture: Adequate soil moisture is crucial for microbial activity, thus enhancing biodegradation. However, excessively waterlogged conditions can lead to anaerobic environments, which may alter degradation pathways and rates.[7]

  • pH: Soil pH affects the rate of hydrolysis, with degradation being more rapid under alkaline conditions.[1]

  • Organic Matter: Soil organic matter can influence this compound degradation by affecting its sorption and bioavailability to microorganisms.[4]

  • Microbial Activity: The presence of a diverse and active microbial community is a key driver of this compound biodegradation.[1] Enhanced degradation has been observed in soils with a history of this compound application, suggesting microbial adaptation.[8]

  • Sunlight: Exposure to sunlight can lead to the photooxidation of this compound on the soil surface.[1]

Experimental Protocols

Studying the environmental fate of this compound in soil requires robust experimental methodologies. The following sections outline typical protocols for laboratory-based soil degradation studies.

Experimental Workflow for a Soil Degradation Study

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis A Soil Collection & Characterization B Soil Sieving & Equilibration A->B C This compound Spiking B->C D Incubation under Controlled Conditions (Temperature, Moisture, Light) C->D E Periodic Soil Sampling D->E F Solvent Extraction (e.g., Acetonitrile) E->F G Extract Cleanup (e.g., d-SPE, SPE) F->G H Instrumental Analysis (GC-MS, LC-MS/MS) G->H I Data Analysis & Half-life Calculation H->I

Caption: General workflow for a laboratory soil degradation study.

Soil Collection and Preparation
  • Soil Sampling: Collect soil from the desired location, typically from the top 0-15 cm layer.

  • Sieving: Air-dry the soil and pass it through a 2-mm sieve to ensure homogeneity and remove large debris.

  • Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

  • Moisture Adjustment: Adjust the soil moisture content to a specific level, often 40-60% of its water-holding capacity, and pre-incubate for a period (e.g., one week) to allow the microbial community to stabilize.

Soil Incubation Study
  • Spiking: Treat a known mass of the prepared soil with a standard solution of this compound in a suitable solvent (e.g., acetone). The solvent is then allowed to evaporate completely.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars). The vessels are typically incubated in the dark at a constant temperature (e.g., 20-25°C). To differentiate between biotic and abiotic degradation, a set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) can be included.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect triplicate soil samples for analysis.

Extraction of this compound and its Metabolites

A common and effective method for extracting this compound and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Hydration: Add a specific volume of water (e.g., 10 mL) and vortex to create a slurry.

  • Extraction: Add 10 mL of acetonitrile (B52724) and a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract ready for analysis.

Analytical Determination
  • Instrumentation: Analyze the final extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Conditions (Example for LC-MS/MS):

    • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).[5]

    • Mobile Phase: A gradient elution with water and acetonitrile.[5]

    • Ionization: Positive electrospray ionization (ESI+).[5]

    • Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound and its metabolites.[5]

  • Quantification: Use a matrix-matched calibration curve to accurately quantify the concentrations of this compound and its metabolites in the soil extracts.

Conclusion

The environmental fate of this compound in soil is a complex process governed by a multitude of interacting factors. Its degradation primarily proceeds through oxidation to sulfoxide and sulfone metabolites, which exhibit greater persistence than the parent compound. Biodegradation is a critical pathway for the dissipation of this compound, and its rate is highly dependent on soil properties and environmental conditions. The detailed experimental protocols provided in this guide offer a framework for conducting robust studies to assess the persistence and transformation of this compound in various soil environments. A thorough understanding of these processes is essential for developing sound environmental risk assessments and for the design of effective management and remediation strategies for this compound-contaminated sites.

References

An In-depth Technical Guide to the Historical Use of Disulfoton in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of the organophosphate insecticide Disulfoton in agriculture. It covers its development, application, mechanism of action, environmental fate, and the reasons for its eventual regulatory decline. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies associated with this compound.

Introduction and Historical Context

This compound, an organophosphate insecticide and acaricide, was first introduced in 1956 by Bayer CropScience under the trade name Di-Syston.[1] It is a systemic pesticide, meaning it is absorbed by the plant and translocated to various tissues, providing protection against a range of sucking insects.[1] Historically, this compound was widely used on a variety of crops, including small grains, cotton, potatoes, coffee, and various vegetables and ornamental plants.[2][3] Its use was prominent due to its effectiveness and long-lasting control of pests like aphids, leafhoppers, thrips, and spider mites.[1] However, due to its high toxicity and environmental concerns, its use has been severely restricted or canceled in many countries, including the United States, where its registration was voluntarily canceled in 2009 with remaining stocks permitted for sale until 2011.[2]

Physicochemical Properties and Formulations

Pure this compound is a colorless, oily liquid with a characteristic sulfurous odor.[1] The technical product is often dark and yellowish.[1] It was commonly formulated as granules or emulsifiable concentrates for application to soil or foliage.[2]

Data Presentation

Historical Agricultural Application Rates

The application rates of this compound varied depending on the crop, target pest, and formulation. The following table summarizes some of the historically recommended application rates.

CropApplication Rate (Active Ingredient)Method of Application
Cotton1.0 - 2.0 lbs/acreSoil injection, in-furrow spray, or row treatment with soil incorporation.
Potatoes3.36 kg/ha In-furrow at planting.
Wheat60 fl oz product/acre (Di-Syston® 8)Boom sprayer application.
Soybeans10 pints/acre (Di-Syston® 8) or 40 oz/1000 ft row (Di-Syston® 15% Granule)At planting or early flower stage.
Christmas TreesUp to 4.5 lbs/acreSoil application.
CoffeeGeneral use for coffee leaf miner controlNot specified in detail in the search results.
Toxicological Data

This compound is classified as a highly toxic substance. The following table presents acute toxicity data for various organisms.

OrganismTestValue
Rat (male)Oral LD506.2 - 12.5 mg/kg
Rat (female)Oral LD501.9 - 2.5 mg/kg
Rat (male)Dermal LD5015.9 mg/kg
Rat (female)Dermal LD503.6 mg/kg
Mallard Duck5-day dietary LC50692 ppm
Bobwhite Quail5-day dietary LC50544 ppm
Bluegill Sunfish96-hour LC500.038 mg/L
Rainbow Trout96-hour LC501.85 mg/L
Honey BeeContact LD504.1 µ g/bee
Environmental Fate

The persistence and mobility of this compound in the environment are key factors in its risk assessment.

Environmental CompartmentParameterValue
SoilHalf-life3.5 to 290 days, depending on soil type and conditions.
Water (River)Half-lifeApproximately 7 days.
Water (Hydrolysis)Half-life103 days at 25°C and pH 7.
AirHalf-life (reaction with hydroxyl radicals)Approximately 3 hours.
Bioconcentration Factor (Carp)BCF450

Experimental Protocols

Protocol for Acute Oral Toxicity Testing in Rats (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Materials:

  • Wistar rats (typically female), young adults (8-12 weeks old).

  • Test substance (this compound).

  • Vehicle for administration (e.g., corn oil).

  • Gavage needles.

  • Animal cages with appropriate bedding.

  • Standard laboratory animal diet and water.

  • Calibrated balance.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (feed withheld, water ad libitum) before administration of the test substance.

  • Dose Preparation: The test substance is prepared in the vehicle to the desired concentrations.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A sighting study with a small number of animals is often conducted to determine the appropriate dose range for the main study. The fixed doses of 5, 50, 300, and 2000 mg/kg are typically used in a stepwise procedure.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Protocol for this compound Residue Analysis in Soil by Gas Chromatography

Objective: To determine the concentration of this compound and its metabolites in soil samples.

Materials:

  • Soil samples.

  • Anhydrous sodium sulfate (B86663).

  • Extraction solvent: Acetone:Hexane (1:1 v/v).

  • Rotary evaporator.

  • Cleanup columns (e.g., Florisil or Gel Permeation Chromatography - GPC).

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).

  • Analytical standards of this compound and its metabolites.

  • Standard laboratory glassware.

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh a representative subsample (e.g., 50 g) of the soil into an extraction vessel.

    • Mix the soil sample with anhydrous sodium sulfate to remove moisture.

  • Extraction:

    • Add the extraction solvent (e.g., 150 mL of acetone:hexane) to the soil sample.

    • Extract the sample using a suitable technique such as Soxhlet extraction or accelerated solvent extraction (ASE). For Soxhlet, extract for 16-24 hours.

  • Concentration:

    • Filter the extract to remove soil particles.

    • Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Cleanup:

    • Pass the concentrated extract through a cleanup column (e.g., Florisil) to remove interfering co-extractives.

    • Elute the analytes from the column with a suitable solvent mixture.

    • Concentrate the cleaned-up extract to a final volume (e.g., 1 mL).

  • GC Analysis:

    • Inject a known volume of the final extract into the GC.

    • Separate the analytes on a suitable capillary column.

    • Detect and quantify the analytes using the selected detector.

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound and its metabolites.

    • Calculate the concentration of the analytes in the soil sample based on the calibration curve.

Mandatory Visualization

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow: Pesticide Residue Analysis in Soil

Pesticide_Residue_Analysis_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Drying & Sieving A->B C Weighing & Addition of Anhydrous Na2SO4 B->C D Solvent Extraction (e.g., Soxhlet) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Column Chromatography (e.g., Florisil) F->G H Elution G->H I Final Concentration H->I J GC-MS Injection I->J K Data Acquisition J->K L Quantification K->L

Caption: Workflow for the analysis of this compound residues in soil samples.

References

synthesis and formulation of Disulfoton pesticides

Author: BenchChem Technical Support Team. Date: December 2025

In accordance with our safety policies, I cannot provide an in-depth technical guide or whitepaper on the synthesis and formulation of Disulfoton. The creation of such a guide would fall under the category of facilitating the production of a harmful chemical agent, which is a restricted topic. This compound is a highly toxic organophosphate pesticide, and providing detailed instructions for its synthesis and formulation would be irresponsible and dangerous.

However, I can provide general, educational information regarding its chemical principles, history, and public safety from a defensive and informational perspective.

This compound: An Overview

This compound is an organophosphate insecticide and acaricide. It is a manufactured substance used to control a variety of pests, including aphids, mites, and other sucking and chewing insects on a range of agricultural crops and ornamental plants.

Chemical Properties and Mechanism of Action

  • Chemical Class: Organophosphate

  • Mechanism of Action: Like other organophosphates, this compound functions as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme that breaks down acetylcholine (B1216132), a neurotransmitter. By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve endings, leading to overstimulation of nerves and, ultimately, paralysis and death in insects. This same mechanism is responsible for its high toxicity in humans and other mammals.

Public Safety and Toxicology

This compound is classified as a highly hazardous substance. Exposure can occur through inhalation, ingestion, or skin contact.

Symptoms of Acute Exposure: Symptoms are characteristic of cholinergic crisis and can include:

  • Headache, dizziness, weakness

  • Nausea, vomiting, abdominal cramps, diarrhea

  • Blurred vision, pinpoint pupils (miosis)

  • Excessive salivation, sweating, and tearing

  • Muscle twitching, tremors

  • In severe cases: confusion, convulsions, respiratory depression, paralysis, and death.

Safety Protocols and Personal Protective Equipment (PPE) Due to its high toxicity, handling this compound requires stringent safety measures:

  • Engineering Controls: Use in well-ventilated areas or under a fume hood.

  • Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile or butyl rubber), full-face respirators with appropriate cartridges for organic vapors and pesticides, chemical-resistant coveralls, and eye protection such as chemical splash goggles.

Decontamination and Medical Countermeasures

  • Decontamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.

  • Medical Treatment: Exposure is a medical emergency. Treatment involves the administration of antidotes, primarily atropine , which blocks the effects of excess acetylcholine at muscarinic receptors, and a pralidoxime (B1201516) (e.g., 2-PAM ), which reactivates the inhibited acetylcholinesterase enzyme.

Regulatory Status and Environmental Impact

Due to its high toxicity and environmental risks, the use of this compound has been severely restricted or banned in many countries.

  • Environmental Fate: It is toxic to birds, fish, and aquatic invertebrates. Its persistence in soil and potential for groundwater contamination are significant environmental concerns.

Logical Flow of Emergency Response to Exposure

Below is a generalized workflow for responding to a potential this compound exposure event.

G cluster_scene At the Scene cluster_medical Medical Facility Exposure Potential Exposure Occurs Remove 1. Remove Victim from Exposure Source Exposure->Remove Decontaminate 2. Remove Contaminated Clothing & Wash Skin Remove->Decontaminate Call 3. Call Emergency Services Decontaminate->Call PPE Responders Use PPE Call->PPE Advise Dispatch Transport Emergency Transport Call->Transport Assess 4. Assess Vitals & Symptoms of Cholinergic Crisis Administer 5. Administer Antidotes (Atropine, Pralidoxime) Assess->Administer Support 6. Provide Supportive Care (e.g., Oxygen, IV fluids) Administer->Support

An In-depth Technical Guide on the Neurotoxic Effects of Disulfoton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the neurotoxic effects of disulfoton, an organophosphate insecticide. It details the compound's mechanism of action, presents quantitative toxicological data, outlines key experimental protocols for its assessment, and visualizes the core signaling pathways and workflows involved in its study.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is an organothiophosphate that requires metabolic activation to exert its primary neurotoxic effect.[1] The core mechanism of toxicity for this compound and its active metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3]

  • Phosphorylation of AChE: Organophosphates, including the active metabolites of this compound, act as irreversible inhibitors of AChE. They achieve this by phosphorylating the serine hydroxyl group within the catalytic site of the enzyme.[2][4] This forms a stable, covalent bond that renders the enzyme non-functional.

  • Accumulation of Acetylcholine (B1216132): AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid in the synaptic cleft, which terminates the nerve signal.[5][6] Inhibition of AChE leads to the accumulation of excess acetylcholine at cholinergic synapses and neuromuscular junctions.[2][3]

  • Cholinergic Crisis: The resulting overabundance of acetylcholine leads to a state of hyperstimulation of both muscarinic and nicotinic cholinergic receptors, a condition known as a cholinergic crisis.[5][7] This widespread receptor overstimulation disrupts neurotransmission and is the underlying cause of the clinical signs of this compound poisoning.[6][7]

This compound itself is a poor inhibitor of AChE. It must first undergo metabolic oxidation in the body, primarily in the liver, to become a potent anticholinesterase agent.[1] This bioactivation is a critical step in its toxicity.

The primary metabolic pathways include:

  • Oxidation of the thioether sulfur: This produces active metabolites such as this compound sulfoxide (B87167) and this compound sulfone.[1]

  • Oxidation of the thiono sulfur: This converts the P=S group to a P=O group (an oxon analog), which is a much more potent inhibitor of AChE.[1]

G cluster_bioactivation Bioactivation Pathways This compound This compound (P=S) Sulfoxide This compound Sulfoxide (P=S) This compound->Sulfoxide Oxidation Oxon Oxygen Analog (Oxon) (P=O) This compound->Oxon Oxidative Desulfuration Hydrolysis Hydrolysis Products (Detoxification) This compound->Hydrolysis Hydrolysis Sulfone This compound Sulfone (P=S) Sulfoxide->Sulfone Oxidation OxonSulfoxide Oxon Sulfoxide (P=O) Sulfoxide->OxonSulfoxide Oxidative Desulfuration Sulfoxide->Hydrolysis Hydrolysis OxonSulfone Oxon Sulfone (P=O) Sulfone->OxonSulfone Oxidative Desulfuration Sulfone->Hydrolysis Hydrolysis Oxon->Hydrolysis Hydrolysis OxonSulfoxide->Hydrolysis Hydrolysis OxonSulfone->Hydrolysis Hydrolysis G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Receptors Muscarinic & Nicotinic Receptors ACh->Receptors stimulates Choline Choline + Acetate AChE->Choline hydrolyzes to Inhibited_AChE Inhibited AChE (Phosphorylated) Crisis Cholinergic Crisis (Overstimulation) Receptors->Crisis leads to This compound This compound Metabolite (Oxon Sulfone) This compound->AChE Irreversibly Inhibits G A Prepare Reagents (Buffer, AChE, DTNB, ATCh, This compound Metabolite) B Pipette Buffer, DTNB, and Inhibitor into Plate A->B C Add AChE Enzyme B->C D Pre-incubate (e.g., 15 min @ 37°C) C->D E Add ATCh Substrate to Initiate Reaction D->E F Measure Absorbance (412 nm) Kinetically E->F G Calculate Reaction Rates & % Inhibition F->G H Determine IC₅₀ Value G->H G A Animal Acclimation B Repeated Dosing (this compound vs. Vehicle) A->B C Daily Clinical Observations B->C D Behavioral Testing (Motor, Cognitive) B->D E Euthanasia & Tissue Collection (Brain) C->E D->E F Biochemical Analysis E->F G AChE Activity Assay F->G H Receptor Binding Assay F->H

References

Disulfoton Degradation: A Technical Guide to its Metabolites and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton, a selective, systemic organophosphate insecticide, undergoes extensive metabolic activation and degradation upon entering biological systems and the environment. The resulting degradation products, primarily generated through oxidative and hydrolytic pathways, exhibit significantly greater toxicity than the parent compound. This technical guide provides an in-depth analysis of this compound's degradation products, their mechanisms of toxicity, and quantitative toxicological data. It includes detailed experimental protocols for assessing metabolism and toxicity, and visual diagrams of key pathways to support research and development in toxicology and drug development.

Introduction

This compound (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate) is an organophosphate pesticide historically used to control sucking insects on a variety of agricultural crops.[1] Like many phosphorothioates, this compound itself is a relatively weak inhibitor of its primary biological target, acetylcholinesterase (AChE).[1] Its toxicity is primarily attributable to its metabolic products, which are formed through a process of bioactivation.[2] Understanding the degradation pathways and the toxicological profiles of these metabolites is critical for assessing the overall risk of this compound exposure and for developing potential countermeasures.

The primary metabolic pathways involve oxidation of both the thioether and thiono sulfur atoms, leading to the formation of sulfoxides, sulfones, and their corresponding oxygen analogs (oxons).[2] These oxidative metabolites are significantly more potent inhibitors of acetylcholinesterase.[1] This guide will detail these transformation products, their relative toxicities, and the experimental methods used to characterize them.

Metabolic Pathways and Degradation Products

This compound is metabolized in vivo, primarily in the liver, as well as in plants and soil environments, through three main pathways:

  • Oxidation of the thioether sulfur: This produces this compound sulfoxide (B87167) and subsequently this compound sulfone.[2]

  • Oxidation of the thiono sulfur (P=S): This converts the phosphorothioate (B77711) to a phosphate (B84403) (P=O), forming the highly toxic oxygen analogs (oxons).[2]

  • Hydrolysis: Cleavage of the P-S-C linkage results in the formation of less toxic, water-soluble products like diethyl phosphorothioate (DETP) and diethyl phosphate (DEP), which are the major urinary metabolites.[3]

The key toxicologically relevant degradation products are the oxidative metabolites, which act as potent anticholinesterases.[2] The metabolic activation pathway is illustrated below.

G cluster_main This compound Metabolic Activation cluster_thioether_ox Thioether Oxidation cluster_oxon_forms Oxygen Analog (Oxon) Formation This compound This compound (P=S, Thioether) Sulfoxide This compound Sulfoxide (P=S, Sulfoxide) This compound->Sulfoxide [O] DemetonS Demeton-S (P=O, Thioether) This compound->DemetonS [O] Sulfone This compound Sulfone (P=S, Sulfone) Sulfoxide->Sulfone [O] DemetonS_Sulfoxide Demeton-S-Sulfoxide (P=O, Sulfoxide) Sulfoxide->DemetonS_Sulfoxide [O] DemetonS_Sulfone Demeton-S-Sulfone (P=O, Sulfone) Sulfone->DemetonS_Sulfone [O] DemetonS_Sulfoxide->DemetonS_Sulfone [O]

Figure 1: Metabolic activation pathway of this compound via oxidation.

Toxicity of Degradation Products

The toxicity of this compound and its metabolites is primarily due to the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses in the cholinergic nervous system.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The active metabolites of this compound, particularly the oxygen analogs (oxons), are potent inhibitors of AChE.[1] They act by phosphorylating a serine residue within the active site of the enzyme, rendering it non-functional.[4] This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) throughout the central and peripheral nervous systems produces a cascade of toxic effects, known as a cholinergic crisis.[5]

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Metabolites cluster_result Toxicological Effect ACh_release Acetylcholine (ACh) Released Receptor Postsynaptic Receptor ACh_release->Receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChE_Inhibited Inhibited AChE (Phosphorylated) ACh_accum ACh Accumulation AChE->ACh_accum Blockage Causes Metabolite This compound Oxon Metabolites Metabolite->AChE Irreversible Phosphorylation Overstim Cholinergic Overstimulation ACh_accum->Overstim Leads to

Figure 2: Mechanism of acetylcholinesterase inhibition by this compound metabolites.
Quantitative Toxicity Data

The oxidative metabolites of this compound are significantly more acutely toxic than the parent compound. Studies have shown that the sulfoxides and sulfones, and particularly the oxygen analog sulfone, are more potent inhibitors of AChE and have lower lethal doses.[1][2] A comparative summary of acute oral toxicity in rats is presented in Table 1. While specific in vitro IC50 values for AChE inhibition are not widely available in the literature, it is established that this compound sulfoxide is approximately 10 times more active as an AChE inhibitor than this compound in the rat brain, and the demeton-S (oxygen analog) compounds are even more potent inhibitors.[1]

Table 1: Acute Oral Toxicity of this compound and its Metabolites in Rats

CompoundSexOral LD₅₀ (mg/kg)Reference
This compound Female2.0[2]
Male>2.0[2]
This compound Sulfoxide Female1.7[2]
Male>1.7[2]
This compound Sulfone Female1.24[2]
Male>1.24[2]
Demeton-S (Oxygen Analog) Female1.17[2]
Male>1.17[2]
Demeton-S-Sulfoxide Female1.24[2]
Male>1.24[2]
Demeton-S-Sulfone Female1.10[2]
Male>1.10[2]

Data from Crawford & Anderson, 1974, as cited by the World Health Organization.[2]

Experimental Protocols

Representative Protocol: Acute Oral Toxicity Study (LD₅₀ Determination)

This protocol is a representative methodology for determining the acute oral median lethal dose (LD₅₀) of a substance like this compound or its metabolites, based on the principles of studies such as Crawford and Anderson (1974).[6] Modern studies would typically follow OECD Guideline 420 or 423.

  • Test System: Young adult albino rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females, and males. Animals are acclimated for at least 5 days.

  • Housing: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard rodent diet and water.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared based on preliminary range-finding studies.

  • Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage using a stomach tube. The volume administered is typically kept constant (e.g., 1 mL/100 g body weight). A control group receives the vehicle only.

  • Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., tremors, salivation, lethargy, convulsions) immediately after dosing, at 4 hours, and then daily for 14 days.[6] Body weights are recorded prior to dosing and at day 7 and 14 (or at death).

  • Necropsy: All animals (those that die during the study and those euthanized at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical method, such as probit analysis.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)

This protocol describes a standard colorimetric method for measuring AChE activity and its inhibition, widely used in toxicology and drug discovery.

G start Start: Prepare Reagents prep_plate Prepare 96-well Plate (Control, Blank, Test Wells) start->prep_plate add_enzyme Add AChE Enzyme to Control and Test Wells prep_plate->add_enzyme add_inhibitor Add Inhibitor (this compound Metabolite) or Buffer to Wells add_enzyme->add_inhibitor preincubate Pre-incubate (e.g., 15 min at 37°C) add_inhibitor->preincubate add_substrate Initiate Reaction: Add ATCh and DTNB preincubate->add_substrate read_absorbance Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->read_absorbance calculate Calculate Reaction Rate and % Inhibition read_absorbance->calculate end End: Determine IC50 Value calculate->end

Figure 3: Experimental workflow for an in vitro AChE inhibition assay.
  • Principle: The assay measures the activity of AChE through the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes) in buffer.

    • Acetylthiocholine iodide (ATCh) solution (10 mM) in deionized water (prepare fresh).

    • DTNB solution (3 mM) in phosphate buffer.

    • Test Inhibitor: this compound metabolite dissolved in a suitable solvent (e.g., DMSO), then serially diluted in buffer.

  • Procedure (96-well plate format):

    • Plate Setup: Designate wells for blank (buffer, no enzyme), control (enzyme, no inhibitor), and test samples (enzyme + inhibitor at various concentrations).

    • Pre-incubation: To appropriate wells, add phosphate buffer, the test inhibitor dilution (or buffer for control), and finally the AChE solution. Incubate the plate (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add ATCh solution and DTNB solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/minute) for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from this curve using non-linear regression analysis.

Conclusion

The degradation of this compound results in a series of oxidative metabolites that are substantially more toxic than the parent compound. The primary mechanism of this toxicity is the potent inhibition of acetylcholinesterase by the sulfoxide, sulfone, and particularly the oxygen analog (oxon) metabolites. This technical guide summarizes the key degradation pathways and provides quantitative toxicological data demonstrating the increased hazard posed by these products. The detailed experimental protocols for assessing acute toxicity and in vitro enzyme inhibition serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development engaged in the study of organophosphate compounds and the development of effective safety assessments and therapeutic interventions.

References

physical and chemical properties of Di-Syston

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Di-Syston (Disulfoton)

Introduction

Di-Syston, the common trade name for the chemical this compound, is an organophosphate insecticide and acaricide.[1] It functions as a systemic pesticide, meaning it is absorbed by the plant's roots and translocated throughout the plant, providing protection against sucking insects.[2][3] In its pure form, this compound is a colorless, oily liquid, though technical-grade products often appear as a dark, yellowish liquid with a characteristic sulfurous odor.[4][5] This guide provides a detailed overview of the , its mechanism of action, and relevant analytical methodologies for its characterization.

Chemical Identification

The following table summarizes the key chemical identifiers for Di-Syston.

IdentifierValue
IUPAC Name O,O'-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorodithioate[4]
Common Name This compound[1]
Trade Names Di-Syston, Disystox, Thiodemeton, Solvirex, Frumin AL[4][5]
CAS Number 298-04-4[1][4]
Chemical Formula C₈H₁₉O₂PS₃[1][4]
Molecular Weight 274.40 g/mol [4][5]
SMILES S=P(OCC)(SCCSCC)OCC[4]
InChI Key DOFZAZXDOSGAJZ-UHFFFAOYSA-N[4]

Physical Properties

The physical characteristics of Di-Syston are detailed in the table below. These properties are essential for understanding its environmental fate, handling, and formulation.

PropertyValue
Appearance Oily, colorless to yellow liquid.[1][4] Technical product is a dark, yellowish liquid.[5]
Odor Characteristic sulfurous odor.[1][4][5]
Physical State Liquid[1]
Density 1.14 g/mL (or 1.144 g/cm³) at 20°C[1][4][5]
Melting Point -25.0 °C[1]
Boiling Point 108 °C at 0.01 mm Hg; 128 °C at 1.0 mm Hg[1]
Vapor Pressure 0.0002 mmHg at 20°C[4]
Solubility in Water 25 mg/L (0.0025%) at 20°C[1]
Solubility in Organic Solvents Readily soluble in most organic solvents.[1]

Chemical Properties

Stability and Reactivity

Di-Syston is stable under recommended storage conditions.[6] However, it is subject to decomposition under certain conditions. Exposure to moisture and sustained temperatures above 37.8 °C (100 °F) should be avoided.[6] The compound is incompatible with strong oxidizing agents and bases.[6]

Decomposition

Thermal decomposition of Di-Syston can lead to the release of toxic gases and vapors, including sulfur oxides and carbon monoxide.[6] In the environment, it undergoes metabolic oxidation to form sulfones and sulfoxides.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

Di-Syston, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh). By phosphorylating the active site of AChE, Di-Syston renders the enzyme non-functional.[4][7] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic nerve receptors (both muscarinic and nicotinic).[4][7] The resulting uncontrolled nerve firing leads to the paralysis and eventual death of the insect.[8]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Di-Syston cluster_result Result of Inhibition ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolysis Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds & Stimulates ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Accumulates AChE->ACh Inhibited_AChE Inhibited AChE (Phosphorylated) Overstimulation Receptor Overstimulation & Uncontrolled Nerve Firing DiSyston Di-Syston (Organophosphate) DiSyston->AChE Inhibits (Phosphorylates) ACh_Accumulation->Overstimulation

Caption: Mechanism of Di-Syston as an acetylcholinesterase inhibitor.

Experimental Protocols & Methodologies

The analysis of Di-Syston in various matrices is crucial for quality control, environmental monitoring, and residue analysis. Several analytical techniques have been developed, including infrared spectroscopy, gas chromatography (GC), and colorimetry.[9]

General Workflow for GC Analysis

Gas chromatography is a powerful and widely used technique for the separation and quantification of organophosphate pesticides like Di-Syston.[10][11] The general workflow involves sample preparation (extraction and cleanup), injection into the GC system for separation, and detection using a specialized detector.

GC_Analysis_Workflow arrow arrow Sample 1. Sample Collection (e.g., soil, water, crop) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup 3. Extract Cleanup (Solid-Phase Extraction - SPE) Extraction->Cleanup Injection 4. GC Injection (Vaporization of Sample) Cleanup->Injection Separation 5. Chromatographic Separation (Capillary Column, e.g., DB-5ms) Injection->Separation Detection 6. Detection (e.g., MS, FPD, ECD) Separation->Detection Analysis 7. Data Analysis (Quantification & Identification) Detection->Analysis

Caption: Generalized workflow for the analysis of Di-Syston using Gas Chromatography.

Protocol: Determination of Di-Syston by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a general procedure for the analysis of organophosphorus pesticides, applicable to Di-Syston, based on established methods such as US EPA 8141B.[11]

1. Objective: To identify and quantify Di-Syston in an environmental or agricultural sample.

2. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Mass Spectrometry (MS) detector.[12]

  • Autosampler: For automated, precise injections.[11]

  • GC Column: A low-polarity capillary column, such as an Agilent J&W DB-5ms Ultra Inert column (30 m x 0.25 mm x 0.25 µm), is suitable for separating organophosphorus pesticides.[13]

  • Carrier Gas: Helium, high purity.

  • Solvents: Acetonitrile (B52724), Acetone (pesticide residue grade).

  • Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges for sample cleanup.[14][15]

  • Reference Standard: Certified Di-Syston reference material for calibration.

3. Sample Preparation (QuEChERS Method Adaptation):

  • Extraction: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil). Add 10 mL of acetonitrile and shake vigorously for 1 minute. This step extracts the pesticides from the sample matrix.[14]

  • Salting-Out: Add salts (e.g., NaCl and MgSO₄) to the acetonitrile/sample mixture. This induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[14]

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a cleanup sorbent (e.g., primary-secondary amine). This step removes interferences like fatty acids and sugars that could affect the GC analysis.[14]

  • Final Solution: Centrifuge the sample and transfer the final extract into an autosampler vial for GC/MS analysis.

4. GC/MS Conditions:

  • Inlet: Splitless mode. Inlet temperature set to 250°C. Injection volume of 1 µL.[11]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp 1: Increase to 110°C at 50°C/min.

    • Ramp 2: Increase to 190°C at 7°C/min.

    • Ramp 3: Increase to 285°C at 12°C/min, hold for 2 minutes.[13] (Note: This is an example program and must be optimized for the specific instrument and column.)

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan mode for identification. Monitor characteristic ions for Di-Syston.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by diluting the certified Di-Syston reference material in a suitable solvent (e.g., acetone) to cover the expected concentration range of the samples (e.g., 0.1 to 10 µg/mL).[13]

  • Analyze the calibration standards using the same GC/MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of Di-Syston in the prepared samples by comparing their peak areas to the calibration curve.

References

Potential for Human Exposure to Disulfoton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton is an organophosphate insecticide that has seen widespread agricultural use. Despite its production and use being significantly curtailed in many regions, including its cancellation in the United States in 2009, the potential for human exposure persists through various pathways.[1][2] This technical guide provides an in-depth analysis of the routes of human exposure to this compound, its toxicokinetics, and the molecular mechanisms underlying its toxicity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of the risks associated with this compound exposure.

Introduction

This compound, an organothiophosphate, functions as a systemic insecticide and acaricide.[3][4] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[3][5] Historically, its primary applications were in agriculture to protect a variety of crops.[3] Human exposure has occurred through occupational handling, environmental contact with contaminated soil and water, and ingestion of food residues. Although regulatory actions have reduced its prevalence, understanding the potential for exposure and the toxicological profile of this compound remains crucial for public health and for the development of potential therapeutic interventions for organophosphate poisoning.

Routes of Human Exposure

Human exposure to this compound can occur through three primary routes: inhalation, dermal contact, and ingestion.

  • Inhalation: Occupational exposure has been a significant route, particularly for agricultural workers and individuals involved in the manufacturing and formulation of this compound-containing products.[6][7] Inhalation of airborne particles or vapors during application or in proximity to treated fields can lead to systemic absorption. Older studies estimated inhalation exposure for workers using ground machines at 0.33 mg/8-hour day.[6] While ambient air concentrations are generally low, atmospheric transport over long distances has been observed.[6][8]

  • Dermal Contact: Direct skin contact with this compound, either in its concentrated form or as residues on treated plants or contaminated soil, represents another major exposure pathway.[9] this compound can be absorbed through the skin, leading to systemic toxicity. The National Institute for Occupational Safety and Health (NIOSH) recommends an exposure limit to the skin of 0.1 mg/m³ for a 10-hour workday.[6][10]

  • Ingestion: Ingestion can occur through the consumption of contaminated food or water. This compound can be taken up by plants from the soil and translocated to various parts of the plant, potentially leaving residues in food crops.[6] While monitoring programs have shown a decrease in detectable residues in recent years, the potential for exposure through imported foods or from contaminated water sources remains a consideration.[6] Accidental or intentional ingestion of this compound products can lead to severe poisoning.[11][12] Children may be at a higher risk of ingestion exposure if they play in contaminated soils.[2][6]

Toxicokinetics and Metabolism

This compound is readily absorbed into the body following exposure by all routes. Once absorbed, it is distributed throughout the body and undergoes metabolic activation and detoxification.

Absorption, Distribution, and Excretion

Following oral ingestion, this compound is extensively absorbed from the gastrointestinal tract.[13][14] It is then distributed to various tissues, with the highest concentrations typically found in the liver.[13] this compound and its metabolites are primarily excreted in the urine.[3][14] Studies in rats have shown that a significant portion of an administered dose is excreted within 24-48 hours.[14]

Metabolism

The toxicity of this compound is largely due to its metabolic products. The metabolism of this compound proceeds through several key pathways, primarily occurring in the liver. These pathways involve oxidation of the thioether sulfur to form sulfoxides and sulfones, and oxidative desulfuration of the thiono sulfur to produce the more potent oxygen analog (oxon) metabolites.[5][7][13][14] These oxidative metabolites are more potent inhibitors of acetylcholinesterase than the parent compound. Hydrolysis of the phosphate (B84403) ester bonds is a detoxification pathway, leading to the formation of dialkyl phosphates which are then excreted.[14]

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the nervous system.[5] This results in a state of cholinergic crisis, characterized by a range of symptoms affecting the central and peripheral nervous systems, as well as autonomic functions.

Health Effects of this compound Exposure

Exposure to this compound can lead to a variety of health effects, ranging from mild to life-threatening, depending on the dose and duration of exposure.

  • Acute Effects: Acute exposure to high levels of this compound can cause a rapid onset of symptoms characteristic of cholinergic crisis. These include nausea, vomiting, abdominal cramps, diarrhea, excessive salivation and sweating, blurred vision, muscle fasciculations, weakness, and in severe cases, respiratory failure, seizures, and death.[1][9]

  • Chronic Effects: Long-term exposure to lower levels of this compound, as might be experienced in an occupational setting, can lead to chronic neurological effects. These may include impaired memory, difficulty concentrating, and mood disturbances.[6]

  • Developmental and Reproductive Effects: Some animal studies have suggested that this compound may have developmental and reproductive effects, although the evidence in humans is limited.[6]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of this compound.

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50 (mg/kg)Reference
Rat (male)Oral6.2 - 12.5[6][9]
Rat (female)Oral1.9 - 2.5[6][9]
Rat (male)Dermal15.9[6]
Rat (female)Dermal3.6[6]
Mouse (male)Oral5.8 - 19.3[9]
Mouse (female)Oral2.7 - 8.2[9]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for this compound

SpeciesDurationEndpointNOAELLOAELReference
RatAcute (Oral)Developmental Effects1.5 mg/kg/day-[10]
RatIntermediate (Oral)Fetal Brain AChE Inhibition-0.5 mg/kg/day[10]
RatChronic (Oral)Brain AChE Inhibition0.009 mg/kg/day0.06 mg/kg/day[13]
DogChronic (Oral)Cornea Cholinesterase Depression-0.015 mg/kg/day[15]

Table 3: Occupational Exposure Limits and Guidelines

OrganizationGuidelineValue
NIOSHRecommended Exposure Limit (REL) - Skin0.1 mg/m³ (10-hour TWA)
ACGIHThreshold Limit Value (TLV)0.1 mg/m³
Storm et al. (2000)Suggested Occupational Exposure Limit (OEL)0.01 mg/m³

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound exposure and toxicity.

Acute Oral Neurotoxicity Study in Rats (Based on Sheets, 1993a)

This protocol outlines the general procedures for an acute oral neurotoxicity screening study in rats, designed to assess the potential of a substance like this compound to cause neurotoxic effects after a single dose.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley), with equal numbers of males and females.

  • Housing and Acclimation: Animals are housed in standard laboratory conditions with a controlled light-dark cycle, temperature, and humidity. They are acclimated for at least 5 days before the study begins.

  • Dose Administration: this compound is administered by oral gavage. A control group receives the vehicle only. At least three dose levels are used, selected to produce a range of effects from no observable effect to clear toxicity.

  • Observations:

    • Mortality and Clinical Signs: Animals are observed for mortality and clinical signs of toxicity at regular intervals after dosing (e.g., 1, 2, 4, and 6 hours) and then daily for 14 days. Signs of cholinergic intoxication such as muscle fasciculations, tremors, ataxia, salivation, and diarrhea are recorded.[10][16]

    • Functional Observational Battery (FOB): A detailed set of observations is conducted at the time of peak effect to assess sensory and motor function, autonomic function, and overall behavior.

    • Motor Activity: Spontaneous motor activity is measured using an automated device.

  • Neuropathology: At the end of the observation period, a subset of animals from each group is euthanized, and tissues from the central and peripheral nervous systems are collected, processed, and examined microscopically for any treatment-related lesions.

  • Cholinesterase Activity: Blood and brain tissue samples can be collected to measure acetylcholinesterase activity.

Acetylcholinesterase (AChE) Activity Assay in Brain Tissue (Ellman Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition by compounds like this compound.

  • Principle: The assay is based on the reaction of acetylthiocholine (B1193921) (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATC) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Tissue homogenizing buffer

  • Procedure:

    • Tissue Preparation: Brain tissue is dissected and homogenized in cold buffer. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.[17]

    • Assay Reaction: In a microplate well, the tissue supernatant is mixed with DTNB solution.

    • The reaction is initiated by adding the ATC substrate.

    • The absorbance at 412 nm is measured kinetically over a set period of time using a microplate reader.

    • Inhibition Assay: To measure the inhibitory effect of this compound, the tissue supernatant is pre-incubated with various concentrations of this compound before adding the substrate. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor.

  • Data Analysis: AChE activity is typically expressed as units per milligram of protein. For inhibition studies, the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.

Analysis of this compound and its Metabolites in Human Urine (GC-MS Method)

This protocol provides a general workflow for the determination of this compound and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS).

  • Sample Collection and Storage: Urine samples are collected in appropriate containers and stored frozen until analysis.

  • Sample Preparation:

    • Enzymatic Hydrolysis: To measure total (free and conjugated) metabolites, urine samples are often treated with an enzyme (e.g., β-glucuronidase/sulfatase) to cleave any conjugates.

    • Extraction: The metabolites are extracted from the urine using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Derivatization: The extracted metabolites are often derivatized to increase their volatility and improve their chromatographic properties for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatography (GC): The derivatized extract is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

  • Quality Control: Quality control samples, including blanks, spiked samples, and certified reference materials, are analyzed alongside the unknown samples to ensure the accuracy and reliability of the results.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound exposure.

Metabolic Pathway of this compound

Disulfoton_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Oxon This compound Oxon This compound->Oxon Oxidative Desulfuration Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Oxon_Sulfoxide This compound Oxon Sulfoxide Sulfoxide->Oxon_Sulfoxide Oxidative Desulfuration Oxon_Sulfone This compound Oxon Sulfone Sulfone->Oxon_Sulfone Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (e.g., Diethylthiophosphoric acid) Oxon->Hydrolysis_Products Hydrolysis Oxon_Sulfoxide->Hydrolysis_Products Hydrolysis Oxon_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Metabolic activation of this compound to its more potent oxon analogs.

Acetylcholine Signaling Pathway and Inhibition by this compound

ACh_Signaling_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron/ Effector Cell ACh_Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound Metabolites (Oxons) This compound->Inhibition Inhibition->AChE Inhibition AChE_Assay_Workflow start Start prep_tissue Prepare Brain Tissue Homogenate start->prep_tissue prep_reagents Prepare Assay Reagents (DTNB, ATC) start->prep_reagents add_homogenate Add Tissue Homogenate to Microplate Wells prep_tissue->add_homogenate add_substrate Initiate Reaction with Acetylthiocholine (ATC) prep_reagents->add_substrate add_inhibitor Add this compound (or vehicle control) add_homogenate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs analyze Calculate AChE Activity and % Inhibition measure_abs->analyze end End analyze->end

References

The Pharmacokinetic Profile of Disulfoton: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton, a selective, systemic organophosphate insecticide, has been utilized for its efficacy against sucking insects in various agricultural settings.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its toxicological risk and potential impact on non-target organisms, including humans. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its metabolic fate and experimental workflows.

Absorption

This compound can be absorbed through ingestion, inhalation, and dermal contact, with mucous membranes facilitating rapid uptake.[2]

Oral Absorption

Following oral administration, this compound is readily and extensively absorbed from the gastrointestinal tract.[3] While the precise rate and extent of absorption in humans are not quantitatively known, animal studies provide significant insights.[3] In rats, absorption from the gastrointestinal tract is considered to be almost complete within 12 to 24 hours of dosing in males.[3] Studies have shown that at least 88-91% of an administered oral dose is absorbed over a 10-day period.[3] Another study in rats indicated that greater than or equal to 97% of the administered dose was absorbed from the gastrointestinal tract within 72 hours.[3]

Dermal Absorption

Dermal absorption of this compound has been quantified in rats. The rate of absorption is dependent on the dose and duration of exposure. For a dose of 3.1 nM/cm², the percentage of the administered dose absorbed ranged from 15.9% at 1 hour to 42.0% at 168 hours.[3] Higher initial doses resulted in lower initial absorption, but the maximum absorption approached similar levels after 168 hours.[3]

Distribution

Once absorbed, this compound is distributed throughout the body via the bloodstream.[2]

Tissue Distribution

Animal studies have shown that this compound and its metabolites distribute to various tissues. The highest concentrations are typically found in the liver, followed by the kidneys, whole blood, red blood cells, plasma, fat, skin, muscles, and brain.[3][4] In rats administered [14C]-Disulfoton, peak levels in most tissues were observed approximately 6 hours after dosing.[3][4] this compound and its metabolites have also been detected in the small intestine, pancreas, and bile.[3]

Metabolism

The metabolism of this compound is a critical step in its detoxification and elimination. It appears to be qualitatively and quantitatively similar between humans and animals.[3] The biotransformation of this compound occurs primarily in the liver and involves three main pathways.[2][3] The intermediate metabolites, such as this compound sulfoxide (B87167), this compound sulfone, and the oxygen analogs (demeton S-sulfoxide and demeton (B52138) S-sulfone), are more potent cholinesterase inhibitors than the parent compound.[3]

Metabolic Pathways
  • Oxidation of the Thioether Sulfur: This pathway leads to the formation of this compound sulfoxide and this compound sulfone.[3]

  • Oxidation of the Thiono Sulfur: This results in the production of the oxygen analogs of this compound.[3]

  • Hydrolysis of the P-S-C Linkage: This cleavage results in the formation of the corresponding phosphorothionate or phosphate.[3]

Data suggests that a larger proportion of this compound sulfoxide is oxidized to demeton S-sulfoxide rather than this compound sulfone being oxidized to demeton S-sulfone.[3]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine.[2][3] Smaller amounts are eliminated in the feces and as expired air.[1][3] Excretion is generally rapid, with over 90% of an administered dose being excreted in the first 24 to 72 hours in rats.[3] Studies in rats have shown that males tend to excrete this compound at a faster rate than females.[1][4] For instance, male rats excreted 50% of an oral dose in the urine within 4 to 6 hours, while it took females 30 to 32 hours to excrete the same proportion.[1]

Quantitative ADME Data

The following tables summarize the quantitative data on the absorption, distribution, and excretion of this compound from key animal studies.

Table 1: Dermal Absorption of this compound in Rats

Dose (nM/cm²)Time (hours)Absorption (% of Administered Dose)
3.1115.9
3.116842.0

Data from Zenzdian, 2000, as cited in[3]

Table 2: Peak Tissue Distribution of [14C]-Disulfoton Equivalents in Rats 6 Hours After Oral Administration

TissueMale (1.2 mg/kg) Peak Concentration (mg/kg)Female (0.2 mg/kg) Peak Concentration (mg/kg)
Liver3.62.3
Kidneys1.40.8
Plasma0.80.15
Fat0.450.08
Whole Blood0.390.01
Skin0.30.05
Muscles0.130.01
Brain0.080.01

Data from Puhl and Fredrickson, 1975, as cited in[3][5]

Table 3: Excretion of [14C]-Disulfoton Derived Radioactivity in Rats Following a Single Oral Dose

Species/SexDose (mg/kg)Time (days)Urine (%)Feces (%)Expired Air (%)
Rat (Male)1.21084.36.19.2
Rat (Female)0.21078.97.89.2

Data from Puhl and Fredrickson, 1975, as cited in[3]

Table 4: Excretion of [14C]-Disulfoton Derived Radioactivity in Rats After 14 Daily Oral Doses of 0.2 mg/kg/day

Species/SexUrine (%)Feces (%)
Rat (Male)980.7
Rat (Female)97.10.5

Data from a study cited in[3]

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the ADME of this compound.

Oral ADME Study in Rats (Based on Puhl and Fredrickson, 1975 and Lee et al., 1985)
  • Test System: Male and female rats (strain not specified in the provided excerpts).[3]

  • Test Substance: [14C]-Disulfoton, radiolabeled to enable tracking.[3]

  • Administration: Single or repeated oral doses administered by gavage.[3] Doses varied between studies, for example, a single dose of 1.2 mg/kg for males and 0.2 mg/kg for females, or repeated daily doses of 0.2 mg/kg.[3]

  • Sample Collection: Urine, feces, and expired air were collected at various time points (e.g., over 10 days) to determine the routes and rates of excretion.[3] For distribution analysis, tissues (liver, kidneys, plasma, fat, whole blood, skin, muscles, brain) were collected at different intervals, with peak concentrations often determined at 6 hours post-dosing.[3]

  • Analysis: Radioactivity in collected samples was quantified using appropriate methods (e.g., liquid scintillation counting) to determine the percentage of the administered dose in each matrix.[3] Metabolites in urine and tissues were identified using chromatographic techniques.[3]

Dermal Absorption Study in Rats (Based on Zenzdian, 2000)
  • Test System: Rats (strain not specified).[3]

  • Test Substance: this compound applied to a defined area of the skin.[3]

  • Administration: A specific dose (e.g., 3.1 nM/cm²) was applied to the skin surface.[3]

  • Sample Collection: The amount of this compound absorbed was likely determined by analyzing the amount of radioactivity in excreta (urine and feces) and the carcass at various time points after application, as well as the amount remaining at the application site.[3]

  • Analysis: Quantification of the absorbed dose was achieved by measuring the total radioactivity recovered from the animal and subtracting the amount that was not absorbed (remaining on the skin surface).[3]

In Vivo Metabolism Study in Rats (Based on Bull, 1965)
  • Test System: White rats.[3]

  • Test Substance: Radiolabeled this compound.[3]

  • Administration: Intraperitoneal injection.[3]

  • Sample Collection: Urine was collected at various time points (e.g., 12, 24, and 48 hours) after administration.[3] Liver tissue was also collected at different time intervals (e.g., 30 and 120 minutes) to identify hepatic metabolites.[3]

  • Analysis: Metabolites in urine and liver extracts were separated and identified using analytical techniques available at the time, likely involving chromatography and radiometric detection.[3]

Visualizations

Metabolic Pathway of this compound

Disulfoton_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Thioether Oxidation Oxygen_Analog This compound Oxygen Analog (Demeton-S) This compound->Oxygen_Analog Thiono Sulfur Oxidation Hydrolysis_Products Hydrolysis Products (e.g., DEP, DETP) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Thioether Oxidation Oxygen_Analog_Sulfoxide Demeton-S-Sulfoxide Sulfoxide->Oxygen_Analog_Sulfoxide Thiono Sulfur Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Oxygen_Analog_Sulfone Demeton-S-Sulfone Sulfone->Oxygen_Analog_Sulfone Thiono Sulfur Oxidation Sulfone->Hydrolysis_Products Hydrolysis Oxygen_Analog->Oxygen_Analog_Sulfoxide Thioether Oxidation Oxygen_Analog->Hydrolysis_Products Hydrolysis Oxygen_Analog_Sulfoxide->Oxygen_Analog_Sulfone Thioether Oxidation Oxygen_Analog_Sulfoxide->Hydrolysis_Products Hydrolysis Oxygen_Analog_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Metabolic pathways of this compound.

Experimental Workflow for an In Vivo ADME Study

ADME_Workflow cluster_prestudy Pre-study cluster_instudy In-life Phase cluster_poststudy Analysis cluster_reporting Data Interpretation & Reporting Test_System Select Animal Model (e.g., Rats) Dose_Selection Determine Dose Levels and Administration Route Test_System->Dose_Selection Test_Substance Synthesize Radiolabeled This compound (e.g., 14C) Test_Substance->Dose_Selection Dosing Administer this compound (Oral, Dermal, etc.) Dose_Selection->Dosing Sample_Collection Collect Samples: Urine, Feces, Blood, Expired Air, Tissues Dosing->Sample_Collection Quantification Quantify Radioactivity in Samples Sample_Collection->Quantification Metabolite_Profiling Isolate and Identify Metabolites (LC-MS/MS) Sample_Collection->Metabolite_Profiling Data_Analysis Calculate ADME Parameters: Absorption Rate, Half-life, Excretion Profile Quantification->Data_Analysis Metabolite_Profiling->Data_Analysis Report Generate Final Report Data_Analysis->Report

Caption: General workflow for an in vivo ADME study.

References

Disulfoton: A Comprehensive Technical Guide to its Environmental Transport and Partitioning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a selective, systemic organophosphate insecticide and acaricide, primarily effective against sucking insects.[1] Despite its agricultural applications, its physicochemical properties govern its movement and persistence in the environment, posing potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth analysis of the transport and partitioning of this compound in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Although its use has been canceled in the United States since 2009, understanding its environmental fate remains crucial for assessing legacy contamination and for the environmental risk assessment of other pesticides with similar characteristics.[2]

Physicochemical Properties of this compound

The environmental behavior of this compound is dictated by its inherent physical and chemical properties. It is a yellowish, oily liquid with a characteristic sulfur odor.[1][3] Key properties influencing its transport and partitioning are summarized in the table below.

PropertyValueReference
Molecular Weight274.405 g/mol [4][5]
Water Solubility25 mg/L at 20°C[2][4]
Vapor Pressure9.75 x 10⁻⁵ mm Hg at 25°C[2][4]
Henry's Law Constant2.2 x 10⁻⁶ atm-m³/mol at 25°C[2][3][4]
Log K_ow_ (Octanol-Water Partition Coefficient)4.02[3][4]
K_oc_ (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)600 - 2,612 L/kg[2][6]

Environmental Transport and Partitioning

This compound's journey through the environment is a complex interplay of its properties and the characteristics of the surrounding media.

Atmospheric Transport

With a vapor pressure of 9.75x10⁻⁵ mm Hg at 25°C, this compound can exist in the atmosphere in both vapor and particulate phases.[2][3] The vapor phase is expected to be the dominant form.[2] While its estimated atmospheric half-life due to reaction with hydroxyl radicals is short (approximately 3 hours), evidence suggests that this compound can undergo long-range atmospheric transport, having been detected hundreds of kilometers from its point of application.[2][4] Wet deposition, facilitated by its water solubility of 25 mg/L, is a removal mechanism from the atmosphere.[2][6]

Transport in Water

The movement of this compound in aquatic systems is influenced by several factors. Its Henry's Law constant of 2.2x10⁻⁶ atm-m³/mol indicates that volatilization from water surfaces will be a slow process.[2][3] this compound's moderate to strong adsorption to suspended solids and sediments, as indicated by its K_oc_ values ranging from 600 to 2,612, is a significant transport mechanism within water bodies.[2][6] Runoff from treated agricultural fields is another major route of entry into surface waters, with this compound being transported primarily in the dissolved phase due to its water solubility.[2]

Transport in Soil

In the soil compartment, this compound's fate is governed by adsorption, leaching, and volatilization. The K_oc_ values suggest moderate to strong adsorption to soil organic matter, which can limit its mobility.[2][3] However, some of its degradation products are more mobile and can leach into deeper soil layers, potentially reaching groundwater.[1][2] Leaching is more pronounced in soils with low organic matter and clay content.[2] Volatilization from moist soil surfaces can occur, but it is expected to be attenuated by adsorption to soil particles.[3]

Partitioning Behavior

The partitioning of this compound between different environmental phases determines its concentration and potential for exposure to organisms.

Soil-Water Partitioning

The soil-water partition coefficient (K_d_) and the organic carbon-normalized partition coefficient (K_oc_) are critical parameters for predicting this compound's mobility in soil. The wide range of reported K_oc_ values (600-2,612 L/kg) highlights the importance of soil composition, particularly organic carbon content, in controlling its sorption.[2][6] Higher organic carbon content leads to stronger adsorption and reduced leaching potential.

Water-Sediment Partitioning

In aquatic environments, this compound partitions between the water column and sediments. Its tendency to adsorb to particulate matter means that a significant fraction of the compound can accumulate in bottom sediments, acting as a long-term reservoir.[2]

Bioconcentration and Bioaccumulation

This compound has a high potential for bioconcentration in aquatic organisms, as indicated by a bioconcentration factor (BCF) of 450.[3] This means that organisms can accumulate this compound to concentrations significantly higher than that in the surrounding water. The lipophilic nature of this compound, reflected in its high log K_ow_ of 4.02, drives this process.[3][4]

Degradation and Transformation

This compound undergoes degradation in the environment through both biotic and abiotic processes, leading to the formation of several metabolites, some of which are more toxic and mobile than the parent compound.

Degradation in Soil and Water

In soil and water, this compound is degraded through hydrolysis, oxidation, and microbial action.[2] The half-life of this compound in soil can range from 3.5 to 290 days, depending on soil type and environmental conditions.[7] In river water, the estimated half-life is around 7 days.[7][8] Key degradation products include this compound sulfoxide, this compound sulfone, and their corresponding oxygen analogs (oxons).[8]

The following diagram illustrates the major environmental transport and partitioning pathways of this compound.

Disulfoton_Transport Atmosphere Atmosphere Soil Soil Atmosphere->Soil Wet & Dry Deposition Soil->Atmosphere Volatilization Water Surface Water Soil->Water Runoff Groundwater Groundwater Soil->Groundwater Leaching Biota Biota Soil->Biota Uptake by Plants Water->Atmosphere Volatilization Sediment Sediment Water->Sediment Adsorption Water->Biota Bioconcentration Sediment->Water Resuspension

Environmental transport and partitioning pathways of this compound.

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of pesticides like this compound. The following sections outline key experimental protocols based on internationally recognized guidelines.

Soil Adsorption/Desorption: OECD Guideline 106

This test determines the adsorption and desorption characteristics of a chemical in soil using a batch equilibrium method.[1][7]

  • Preparation of Test Substance Solution: A stock solution of this compound (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl₂ solution. A series of dilutions are made to cover a range of concentrations.

  • Soil Preparation: At least five different soil types with varying properties (organic carbon content, pH, clay content) are air-dried and sieved (<2 mm).

  • Adsorption Phase: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are shaken in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached (typically 24-48 hours).

  • Analysis: The soil suspension is centrifuged, and the supernatant is analyzed for the concentration of this compound using an appropriate analytical method (e.g., HPLC, GC-MS). The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh 0.01 M CaCl₂ solution, and the tubes are shaken again for the same equilibration time. The concentration of this compound in the solution is measured to determine the amount desorbed.

  • Data Analysis: Adsorption and desorption isotherms are plotted, and the Freundlich adsorption coefficient (K_f_) and the soil organic carbon-water partitioning coefficient (K_oc_) are calculated.

The following diagram outlines the workflow for a typical soil adsorption/desorption study.

Adsorption_Desorption_Workflow start Start prep_soil Prepare & Characterize Multiple Soil Types start->prep_soil prep_sol Prepare this compound Solutions start->prep_sol adsorption Adsorption Phase: Mix Soil & Solution, Equilibrate prep_soil->adsorption prep_sol->adsorption centrifuge1 Centrifuge adsorption->centrifuge1 analyze_sup1 Analyze Supernatant (Equilibrium Concentration) centrifuge1->analyze_sup1 desorption Desorption Phase: Replace Supernatant, Re-equilibrate centrifuge1->desorption calculate Calculate Kd, Koc, and Freundlich Isotherms analyze_sup1->calculate centrifuge2 Centrifuge desorption->centrifuge2 analyze_sup2 Analyze Supernatant (Desorbed Concentration) centrifuge2->analyze_sup2 analyze_sup2->calculate end End calculate->end

Workflow for a soil adsorption/desorption experiment.
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to determine the rate and pathway of aerobic and anaerobic degradation of a substance in soil.[2][9]

  • Soil Selection and Preparation: Two or more soil types are selected. For the aerobic test, the soil is brought to a suitable moisture content (e.g., 40-60% of maximum water holding capacity). For the anaerobic test, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Application of Test Substance: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For the aerobic test, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions and trap evolved ¹⁴CO₂.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed by techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify the parent compound and its transformation products. Non-extractable residues are quantified by combustion analysis.

  • Data Analysis: The degradation kinetics of this compound and the formation and decline of major metabolites are determined. The half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) are calculated.

Bioaccumulation in Fish: OECD Guideline 305

This test evaluates the potential for a chemical to accumulate in fish from water.[10][11]

  • Test Organisms: A suitable fish species (e.g., zebrafish, rainbow trout) is selected and acclimated to the test conditions.

  • Test System: A flow-through system is typically used to maintain a constant concentration of the test substance in the water.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. Fish tissue samples continue to be collected to determine the rate of elimination of the substance.

  • Analysis: The concentration of this compound and its major metabolites in fish tissue and water samples is determined using a validated analytical method.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to its concentration in the water. Uptake and depuration rate constants are also determined.

Conclusion

The environmental transport and partitioning of this compound are complex processes driven by its physicochemical properties. Its moderate persistence, potential for long-range atmospheric transport, and high bioconcentration factor underscore the importance of understanding its environmental fate. The standardized experimental protocols outlined in this guide provide a framework for generating the data necessary for robust environmental risk assessments of this compound and other similar pesticides. This knowledge is essential for developing strategies to mitigate environmental contamination and protect sensitive ecosystems.

References

Biomonitoring for Disulfoton in Occupational Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a selective, systemic organophosphate insecticide and acaricide, primarily utilized against sucking insects in various agricultural settings.[1] Due to its mechanism of action as a cholinesterase inhibitor, occupational exposure to this compound poses a significant health risk to workers involved in its manufacture, formulation, and application.[1] This technical guide provides an in-depth overview of biomonitoring strategies for assessing this compound exposure in occupational populations. It covers the analysis of urinary metabolites and the measurement of cholinesterase activity, offering detailed experimental protocols and data for risk assessment and the development of safety protocols.

Biomarkers of Exposure: Urinary Metabolites

The primary route of excretion for this compound and its metabolites is through urine.[2] Analysis of specific metabolites in urine serves as a reliable biomarker of recent exposure. The main urinary metabolites include diethyl phosphate (B84403) (DEP), diethyl thiophosphate (DETP), diethyl dithiophosphate (B1263838) (DEDPT), and diethyl phosphorothiolate (B1257650) (DEPTh).[2] It is important to note that while the detection of these alkyl phosphate metabolites indicates exposure to organophosphate insecticides, they are not exclusively specific to this compound.[3][4]

Quantitative Data from Occupational Studies

The following table summarizes urinary metabolite concentrations observed in a study of pesticide formulators occupationally exposed to this compound.

MetaboliteConcentration Range (ppm)Mean Pre-formulation Level (ppm)Reference
Diethyl phosphate (DEP)0.01 - 4.40.05Brokopp et al. (1981)[4]
Diethyl thiophosphate (DETP)0.01 - 1.570.04Brokopp et al. (1981)[4]
Diethyl dithiophosphate (DEDPT)<0.01 - 0.050.01Brokopp et al. (1981)[4]
Diethyl phosphorothiolate (DEPTh)<0.01 - 0.550.008Brokopp et al. (1981)[4]

Experimental Protocol: Analysis of Urinary Metabolites by LC-MS/MS

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its oxidative metabolites in human urine, adapted from established methodologies.[5]

Sample Preparation: QuEChERS Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is a streamlined approach for sample cleanup.[5][6]

  • Sample Collection: Collect a mid-stream urine sample in a sterile container. Samples should be stored at -20°C until analysis.

  • Initial Extraction:

  • Salting Out:

    • Add the QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate).

    • Vortex immediately for 1 minute to prevent agglomeration of the salts.

  • Centrifugation:

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., CAPCELL-PAK MG II, 35 x 2.0 mm i.d., 5 µm).[5]

    • Mobile Phase: A gradient of 10 mmol/L ammonium (B1175870) formate (B1220265) in water and methanol.[5]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.

Biomarker of Effect: Cholinesterase Inhibition

This compound and its active metabolites are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE, particularly in red blood cells (erythrocyte AChE), is a well-established biomarker of effect for organophosphate exposure.[7]

Experimental Protocol: Measurement of Red Blood Cell Cholinesterase Activity

The Ellman method is a widely used spectrophotometric assay for the determination of cholinesterase activity.[8][9]

Principle

The assay measures the rate of hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.[8]

Reagents
  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer, pH 7.0)

  • Acetylthiocholine iodide (ATCh) solution (15 mM in deionized water)

  • Whole blood collected with an anticoagulant (e.g., heparin)

Procedure
  • Sample Preparation:

    • Separate plasma from red blood cells by centrifugation.

    • Wash the red blood cells three times with isotonic saline.

    • Lyse the washed red blood cells by adding deionized water.

  • Assay:

    • In a cuvette, mix 3 mL of phosphate buffer (pH 8.0), 100 µL of DTNB solution, and 20 µL of the red blood cell lysate.

    • Incubate the mixture for 5 minutes at 25°C.

    • Initiate the reaction by adding 100 µL of ATCh solution.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • The rate of the reaction is proportional to the cholinesterase activity. The activity is calculated using the molar extinction coefficient of 5-thio-2-nitrobenzoate (1.36 x 10^4 M⁻¹cm⁻¹) and expressed as units per liter (U/L) or units per gram of hemoglobin (U/g Hb).[8]

Visualizations

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway This compound This compound Sulfoxidation Sulfoxidation This compound->Sulfoxidation Desulfuration Oxidative Desulfuration This compound->Desulfuration Hydrolysis Hydrolysis This compound->Hydrolysis Disulfoton_sulfoxide This compound Sulfoxide Sulfoxidation->Disulfoton_sulfoxide Disulfoton_sulfone This compound Sulfone Sulfoxidation->Disulfoton_sulfone Oxygen_analog This compound Oxygen Analog (Demeton-S) Desulfuration->Oxygen_analog Oxygen_analog_sulfoxide Oxygen Analog Sulfoxide Desulfuration->Oxygen_analog_sulfoxide Oxygen_analog_sulfone Oxygen Analog Sulfone Desulfuration->Oxygen_analog_sulfone Alkyl_phosphates Dialkyl Phosphates (DEP, DETP, DEDPT, DEPTh) Hydrolysis->Alkyl_phosphates Disulfoton_sulfoxide->Sulfoxidation Disulfoton_sulfoxide->Desulfuration Disulfoton_sulfoxide->Hydrolysis Disulfoton_sulfone->Desulfuration Disulfoton_sulfone->Hydrolysis Oxygen_analog->Hydrolysis Oxygen_analog_sulfoxide->Hydrolysis Oxygen_analog_sulfone->Hydrolysis

Caption: Metabolic pathway of this compound in the human body.

Biomonitoring Workflow for this compound Exposure cluster_sample_collection Sample Collection cluster_urine_analysis Urine Analysis for Metabolites cluster_blood_analysis Blood Analysis for Cholinesterase Activity Urine_Sample Urine Sample Collection QuEChERS QuEChERS Extraction Urine_Sample->QuEChERS Blood_Sample Whole Blood Sample Collection RBC_Separation RBC Separation & Lysis Blood_Sample->RBC_Separation LC_MSMS LC-MS/MS Analysis QuEChERS->LC_MSMS Metabolite_Quantification Metabolite Quantification LC_MSMS->Metabolite_Quantification Exposure_Assessment Exposure Assessment Metabolite_Quantification->Exposure_Assessment Ellman_Assay Ellman Method RBC_Separation->Ellman_Assay ChE_Activity Cholinesterase Activity Measurement Ellman_Assay->ChE_Activity ChE_Activity->Exposure_Assessment

Caption: General workflow for biomonitoring of this compound exposure.

Conclusion

Biomonitoring for this compound in occupational populations through the analysis of urinary metabolites and the measurement of red blood cell cholinesterase activity provides a comprehensive approach to assessing exposure and its biological effects. The detailed protocols provided in this guide offer a foundation for establishing robust monitoring programs to ensure worker safety and inform risk assessment strategies. The use of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for accurate quantification of biomarkers, while standardized enzymatic assays like the Ellman method provide reliable data on the biological effects of exposure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Disulfoton in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a highly toxic organophosphate pesticide that has been used to control a variety of pests on agricultural crops. Due to its potential for environmental contamination and adverse health effects, monitoring its presence in water sources is of critical importance. This document provides detailed application notes and protocols for the detection of this compound in water samples using various analytical techniques. The methods described are Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes the quantitative performance data for the different analytical methods used for the detection of this compound in water.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.01 - 0.05 µg/L[1]0.02 - 2.0 µg/kg (in agricultural products)[2]Typically in the low µg/L range (kit dependent)
Limit of Quantification (LOQ) 5 µg/kg (in agricultural products)[2]5.0 µg/kg (in agricultural products)[2]Typically in the low µg/L range (kit dependent)
Recovery 86.8% - 100%[1]75.0% - 110.0% (in agricultural products)[2]Good (kit dependent, often 80-120%)
Relative Standard Deviation (RSD) < 10.3%[1]0.7% - 14.9% (in agricultural products)[2]Good (kit dependent, typically < 15%)
Specificity HighVery HighModerate to High (potential for cross-reactivity)
Throughput ModerateHighVery High
Cost HighHighLow (for screening)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details the analysis of this compound in water using GC-MS, a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 1 L of water sample in a pre-cleaned amber glass bottle.

  • Preservation: If not analyzed immediately, preserve the sample by adding a suitable preservative (e.g., sodium chloride) and store at 4°C.

  • pH Adjustment: Adjust the pH of the water sample to a neutral or slightly acidic range (pH 6-7) using hydrochloric acid or sodium hydroxide.

  • Extraction:

    • Transfer the 1 L water sample to a 2 L separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the organic layer (bottom layer for dichloromethane) into a flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent.

    • Combine the organic extracts.

  • Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

b. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 180°C at 20°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 88, 97, 125).

c. Data Analysis and Quantification

  • Identify this compound based on its retention time and the presence of its characteristic ions.

  • Quantify the concentration of this compound using a calibration curve prepared from standard solutions of known concentrations.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This protocol describes a highly sensitive and selective method for the determination of this compound and its metabolites in water using UHPLC-MS/MS.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: As described for the GC-MS method.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of acetonitrile (B52724) or ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

b. Instrumental Analysis: UHPLC-MS/MS

  • UHPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., precursor ion > product ion 1, precursor ion > product ion 2). Specific transitions should be optimized for the instrument used.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

c. Data Analysis and Quantification

  • Identify this compound based on its retention time and the specific MRM transitions.

  • Quantify the concentration using a matrix-matched calibration curve to compensate for any matrix effects.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

ELISA is a rapid and high-throughput screening method for the detection of this compound. This protocol provides a general procedure; specific steps may vary depending on the commercial kit used.

a. Principle

This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of binding sites on antibodies coated on a microtiter plate. The amount of color developed is inversely proportional to the concentration of this compound in the sample.

b. Experimental Protocol (General)

  • Sample Preparation: Water samples can often be analyzed directly or with minimal dilution. Follow the kit manufacturer's instructions for sample preparation.

  • Reagent Preparation: Prepare standards, controls, and other reagents as per the kit's instructions.

  • Assay Procedure:

    • Add a specific volume of the standards, controls, and samples to the antibody-coated wells.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate for a specified time at a specific temperature (e.g., 30 minutes at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well.

    • Incubate for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

c. Data Analysis and Interpretation

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

  • Samples with concentrations exceeding the highest standard should be diluted and re-analyzed.

  • Positive results from ELISA screening should be confirmed by a more selective method like GC-MS or UHPLC-MS/MS.

Visualizations

Disulfoton_Detection_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Preservation 2. Preservation & Storage SampleCollection->Preservation Extraction 3. Extraction Preservation->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE SPE Solid-Phase Extraction (SPE) Extraction->SPE Cleanup 4. Clean-up & Concentration DataAcquisition 5. Data Acquisition Cleanup->DataAcquisition LLE->Cleanup SPE->Cleanup GCMS GC-MS Quantification 6. Quantification GCMS->Quantification HPLCMSMS UHPLC-MS/MS HPLCMSMS->Quantification ELISA ELISA ELISA->Quantification DataAcquisition->GCMS DataAcquisition->HPLCMSMS DataAcquisition->ELISA Reporting 7. Reporting Quantification->Reporting

Caption: General workflow for this compound detection in water samples.

Method_Comparison cluster_attributes Key Attributes GCMS GC-MS + High Specificity + Robust - Lower Throughput - Requires Volatilization Specificity Specificity GCMS->Specificity High Sensitivity Sensitivity GCMS->Sensitivity Good Throughput Throughput GCMS->Throughput Moderate Cost Cost GCMS->Cost High HPLCMSMS UHPLC-MS/MS + Very High Specificity + High Sensitivity + High Throughput - Matrix Effects HPLCMSMS->Specificity Very High HPLCMSMS->Sensitivity Very High HPLCMSMS->Throughput High HPLCMSMS->Cost High ELISA ELISA + High Throughput + Low Cost (Screening) + Rapid - Potential Cross-Reactivity - Semi-Quantitative ELISA->Specificity Moderate ELISA->Sensitivity Good ELISA->Throughput Very High ELISA->Cost Low

References

Application Note: Analysis of Disulfoton Residues in Food Crops by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Disulfoton is a systemic organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops.[1] Due to its high toxicity and potential to accumulate in the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities.[2] This application note presents a robust and sensitive method for the determination of this compound residues in food crops using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which ensures high recovery and effective removal of matrix interferences.[2][3] The subsequent analysis by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, enabling reliable quantification at levels compliant with global regulations.[3][4]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (MeCN), Acetone (B3395972), Toluene (all HPLC or pesticide residue grade).

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Anhydrous Sodium Acetate (CH₃COONa).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane bonded silica).

  • Standards: Certified reference standard of this compound (≥98% purity).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.

Standard Solution Preparation
  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetone in a volumetric flask. Store at -20°C. This solution is stable for up to 6 months.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.0 - 200.0 µg/L) by serial dilution of the stock solution with acetonitrile.[1]

  • Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking blank matrix extract (obtained from a sample known to be free of this compound) with the working standard solutions.[1]

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined procedure for extracting pesticide residues from food matrices.[3]

  • Homogenization: Weigh 10 g of a representative, homogenized food crop sample (e.g., tomato, apple, spinach) into a 50 mL polypropylene centrifuge tube.[3] For dry samples like wheat or peanuts, pre-soak with 5 mL of water.[1]

  • Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube. Cap tightly and vortex vigorously for 5 minutes to ensure thorough extraction of the analyte from the sample matrix.[3]

  • Salting-Out (Liquid-Liquid Partitioning): Add 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous CH₃COONa.[3] Immediately cap and vortex for 1 minute to prevent the formation of MgSO₄ agglomerates. The salts induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 10 minutes. This will result in a clear separation of the acetonitrile supernatant (top layer) from the solid sample debris and aqueous layer.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the supernatant into a 15 mL d-SPE cleanup tube containing 50 mg of PSA, 50 mg of C18, and 200 mg of anhydrous MgSO₄.[1][3] The PSA removes polar interferences like organic acids and sugars, C18 removes non-polar interferences, and MgSO₄ removes residual water.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge at 5000 rpm for 5 minutes.[2] Filter the final supernatant through a 0.2 µm syringe filter into a GC vial for analysis.[3]

Caption: Workflow for this compound Analysis using QuEChERS and GC-MS/MS.

GC-MS/MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer, which offers high sensitivity and selectivity.[5]

Parameter Condition
GC System Agilent Intuvo 9000 GC or equivalent[5]
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent[5]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Injector Splitless Mode, 3 µL injection volume[7]
Injector Temperature Programmed: 70°C (0.02 min) -> 850°C/min to 320°C (hold 5 min)[7]
Carrier Gas Helium, Constant Flow @ 1.25 mL/min[7]
Oven Program 70°C (1 min) -> 50°C/min to 150°C -> 6°C/min to 200°C -> 16°C/min to 280°C (hold 5 min)[7]
Transfer Line Temp. 280°C[7]
Ion Source Electron Impact (EI)
Ion Source Temp. 300°C[7]
Quadrupole Temp. 150°C[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions for this compound

Two transitions are monitored for each analyte: a primary transition for quantification and a secondary transition for confirmation.[5]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound2748810Quantifier
This compound2741865Qualifier

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Summary

The method was validated according to established guidelines to assess linearity, limit of quantification (LOQ), accuracy (recovery), and precision (Relative Standard Deviation, RSD).[8]

Matrix Linear Range (µg/kg) Correlation Coeff. (R²) LOQ (µg/kg) Spike Level (µg/kg) Avg. Recovery (%) Precision (RSD, n=5, %)
Apple 2.0 - 200.0> 0.9985.01095.45.8
10098.24.1
Tomato 2.0 - 200.0> 0.9975.01092.17.2
10096.55.5
Spinach 2.0 - 200.0> 0.9955.01088.79.3
10091.37.8
Wheat 2.0 - 200.0> 0.9985.01090.58.1
10094.06.4

Note: The results demonstrate average recoveries within the acceptable range of 70-120% and RSDs below 15%, indicating good accuracy and precision.[3][6]

Conclusion

This application note details a validated GC-MS/MS method for the quantitative analysis of this compound in various food crop matrices. The combination of an efficient QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry provides a reliable tool for routine monitoring of this compound residues. The method achieves low limits of quantification, excellent accuracy, and high precision, making it suitable for ensuring compliance with food safety regulations and protecting public health.[8]

References

Application Note: Extraction of Disulfoton and its Metabolites from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a systemic organophosphate insecticide and acaricide used to control a variety of pests on a wide range of crops.[1] Due to its high toxicity and potential for bioaccumulation, the detection and quantification of this compound and its metabolites in biological tissues are of significant interest in toxicology, environmental monitoring, and drug development studies. This compound is rapidly metabolized in organisms, primarily through oxidation of the thioether sulfur to form sulfoxides and sulfones, and oxidation of the thiono sulfur to produce oxygen analogs.[2] The primary metabolites of toxicological significance include this compound sulfoxide, this compound sulfone, demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone.[2][3]

This application note provides detailed protocols for the extraction of this compound and its primary metabolites from tissue samples, with a focus on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It also includes information on analytical techniques for detection and quantification, and a summary of reported performance data.

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily involves oxidation reactions, leading to the formation of more polar and often more toxic metabolites.[2]

Disulfoton_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Oxon Demeton-S (Oxon) This compound->Oxon Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Demeton-S-Sulfoxide Sulfoxide->OxonSulfoxide Oxidation OxonSulfone Demeton-S-Sulfone Sulfone->OxonSulfone Oxidation Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

Overview of Extraction Workflow

The general workflow for the extraction and analysis of this compound and its metabolites from tissue samples involves homogenization, extraction with an organic solvent, cleanup to remove matrix interferences, and analysis by a suitable chromatographic technique.

Extraction_Workflow A Tissue Sample Collection B Homogenization A->B C Extraction (e.g., QuEChERS) B->C D Cleanup (d-SPE) C->D E Analysis (LC-MS/MS or GC-MS) D->E

Caption: General workflow for tissue sample extraction.

QuEChERS Protocol for Tissue Samples

The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticides from various matrices, including biological tissues.[3][4][5] This protocol is adapted from methodologies used for blood, urine, and agricultural products.[3][6]

Materials:

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary secondary amine (PSA) sorbent

    • Octadecylsilane (C18) sorbent

    • Magnesium sulfate (MgSO₄)

  • Internal standard (e.g., D10-Disulfoton)[3]

Procedure:

  • Sample Preparation:

    • Weigh 1-2 g of homogenized tissue sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of water to rehydrate it.

    • Add the internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The exact salt composition can be adjusted based on the specific tissue matrix.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and MgSO₄. The amounts of sorbents can be optimized depending on the fat content and pigmentation of the tissue. For fatty matrices, a higher amount of C18 may be beneficial.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract to a new tube.

    • The extract can be directly analyzed or evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS.

Analytical Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of this compound and its polar metabolites.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound and less polar metabolites.[7]

Typical LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., CAPCELL-PAK MG II, 35 x 2.0 mm i.d., 5 µm)[3]

  • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 10 mmol/L ammonium (B1175870) formate)[3]

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and its metabolites.

Table 1: Performance of QuEChERS Method for this compound and its Metabolites in Human Whole Blood and Urine [3]

AnalyteMatrixRecovery (%)RSD (%)LOQ (ng/mL)
This compoundWhole Blood89.2 - 98.71.8 - 9.10.5
This compound-sulfoxideWhole Blood88.5 - 99.12.1 - 9.30.5
This compound-sulfoneWhole Blood89.0 - 98.92.0 - 9.20.5
Demeton-SWhole Blood87.9 - 98.52.2 - 8.90.5
Demeton-S-sulfoxideWhole Blood88.1 - 98.82.1 - 9.00.5
Demeton-S-sulfoneWhole Blood88.3 - 98.62.2 - 9.10.5
This compoundUrine90.5 - 99.31.5 - 8.50.5
This compound-sulfoxideUrine90.1 - 99.51.6 - 8.70.5
This compound-sulfoneUrine90.3 - 99.21.5 - 8.60.5
Demeton-SUrine89.5 - 99.01.7 - 8.40.5
Demeton-S-sulfoxideUrine89.8 - 99.11.6 - 8.50.5
Demeton-S-sulfoneUrine89.9 - 99.41.7 - 8.60.5

Table 2: Performance of Dispersive Solid-Phase Extraction for this compound and its Metabolites in Agricultural Products [6]

AnalyteMatrixRecovery (%)RSD (%)LOQ (µg/kg)
This compound & MetabolitesPea, Asparagus, Wheat, Coffee Bean, Peanut75.0 - 110.00.7 - 14.95.0

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound and its metabolites from various biological matrices, including tissue samples. Combined with LC-MS/MS analysis, this methodology allows for the sensitive and accurate quantification of these compounds, which is crucial for toxicological assessments and residue monitoring. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and validating methods for the analysis of this compound in their specific applications.

References

Application Note: Quantification of Disulfoton using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a highly toxic organophosphate pesticide used to control a variety of pests on agricultural products.[1] Due to its potential harm to human health and the environment through cholinesterase inhibition and endocrine disruption, robust and sensitive analytical methods are required for its detection and quantification in various matrices.[1] This application note provides a detailed protocol for the quantification of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for selective and sensitive analysis of pesticide residues.[2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Homogenization (e.g., agricultural products, water) Extraction Extraction (e.g., Acetonitrile (B52724), QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., d-SPE with C18, PSA) Extraction->Cleanup LC Liquid Chromatography (C18 column, gradient elution) Cleanup->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Quantification Quantification (Matrix-matched calibration) MS->Quantification Reporting Reporting (Concentration, QC checks) Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[4]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, grains)

  • Acetonitrile (ACN)

  • Water (for low-moisture samples)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) clean-up tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate volume of water to rehydrate.[5][6]

  • Add 10 mL of acetonitrile to the tube.[5]

  • Add the QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.[7]

  • Transfer a 1-1.5 mL aliquot of the upper acetonitrile layer into a d-SPE clean-up tube.[1]

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis. The extract may be diluted with a water:acetonitrile mixture before injection.[6]

Liquid Chromatography (LC)

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)[2]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.2 mL/min[2]
Injection Volume 2-20 µL[1][2]
Column Temp. 40 °C[1]

| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.[2] |

Mass Spectrometry (MS)

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Spray Voltage 4000 V[2]
Sheath Gas 40 units[2]
Auxiliary Gas 10 units[2]
Ion Transfer Tube Temp. 350 °C[2]

| Collision Gas | Argon[8] |

MRM Transitions for this compound and its Metabolites:

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4] Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.[9]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound 275.189.061.0
This compound sulfoxide 291.0185.0157.0
This compound sulfone 307.0125.0153.0
Demeton-S 259.189.061.0

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound.

ParameterTypical ValueMatrix
Linearity (R²) ≥0.99Agricultural Products, Water[1][8]
Limit of Quantification (LOQ) 5 µg/kgAgricultural Products[1]
5 ng/LWater[8]
Limit of Detection (LOD) 0.02 - 2.0 µg/kgAgricultural Products[1]
Recovery 75.0% - 110.0%Agricultural Products[1]

Data Presentation

Calibration

Quantification is typically performed using matrix-matched calibration curves to compensate for matrix effects.[1] A series of calibration standards are prepared by spiking known concentrations of this compound into blank matrix extract.[4]

Quality Control

Quality control (QC) samples should be included in each analytical run to ensure the accuracy and precision of the data. These typically include a blank, a zero sample (matrix without analyte), and spiked samples at low, medium, and high concentrations.

Conclusion

This LC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound and its major metabolites in various matrices. The use of the QuEChERS sample preparation method offers an efficient and effective way to extract the analytes, while the high selectivity of tandem mass spectrometry in MRM mode ensures accurate quantification. Adherence to proper quality control procedures is essential for generating reliable and defensible data.

References

Application Note: Development of a Cholinesterase Inhibition Assay for Disulfoton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is an organophosphate pesticide that functions as a potent inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE)[1]. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects[1]. This mechanism of action makes the development of a robust and reliable cholinesterase inhibition assay crucial for toxicological studies, environmental monitoring, and the development of potential antidotes. This application note provides a detailed protocol for an in vitro cholinesterase inhibition assay for this compound using the well-established Ellman's method.

The Ellman's assay is a simple, rapid, and cost-effective colorimetric method to measure cholinesterase activity. The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Data Presentation

Due to the limited availability of specific in vitro IC50 values for this compound in the public domain, the following table summarizes quantitative data from in vivo studies, demonstrating the dose-dependent inhibition of cholinesterase by this compound. This data can be used as a reference for designing in vitro concentration ranges.

SpeciesTissue/Enzyme SourceExposure RouteDose/Concentration% InhibitionReference
RatBrain AcetylcholinesteraseDietary1 ppm15% (male), 21% (female)[2]
RatBrain AcetylcholinesteraseDietary4 ppm53% (male & female)[2]
RatBrain AcetylcholinesteraseDietary16 ppm79% (male), 82% (female)[2]
RatPlasma CholinesteraseDietary16 ppm~90%[2]
RatErythrocyte CholinesteraseDietary16 ppm~90%[2]

Experimental Protocols

Principle of the Assay

The cholinesterase inhibition assay is performed by measuring the activity of the enzyme in the presence and absence of the inhibitor, this compound. The percentage of inhibition is calculated by comparing the rate of the enzymatic reaction with the inhibitor to the rate of the reaction without the inhibitor. By testing a range of this compound concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate dibasic and a 0.1 M solution of sodium phosphate monobasic. Mix the two solutions while monitoring the pH with a pH meter until a stable pH of 8.0 is achieved.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0-8.0). Store protected from light at 4°C.

  • ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh before each experiment.

  • AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The exact concentration may need to be optimized based on the specific activity of the enzyme lot. Store aliquots at -20°C.

  • This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format)
  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0). A suggested starting range for this compound concentrations in the final assay volume could be from 1 nM to 100 µM. This range is a starting point and should be optimized.

  • Plate Setup:

    • Blank wells: 190 µL of phosphate buffer.

    • Control wells (100% activity): 170 µL of phosphate buffer + 20 µL of AChE solution.

    • Inhibitor wells: 150 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of this compound dilution.

  • Pre-incubation: Add the respective components to the wells of the 96-well plate as described above. Mix gently by pipetting and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of the Reaction: To each well (except the blank), add 10 µL of DTNB solution and mix gently. Then, to initiate the enzymatic reaction, add 20 µL of ATCI solution to all wells (including the blank).

  • Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Correct the rates of the control and inhibitor wells by subtracting the rate of the blank well (to account for the non-enzymatic hydrolysis of the substrate).

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Plot the % Inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software with a sigmoidal dose-response fitting model.

Visualizations

Signaling Pathway of Cholinesterase Inhibition by this compound

cholinesterase_inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Continuous\nStimulation Continuous Stimulation ACh->Continuous\nStimulation Accumulation of Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Phosphorylated) Signal\nTermination Signal Termination Postsynaptic_Receptor->Signal\nTermination Leads to This compound This compound This compound->AChE Irreversibly Binds Inhibited_AChE->Continuous\nStimulation Results in experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) start->prep_reagents end End plate_setup Set up 96-well Plate (Blank, Control, Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15-30 min at RT) plate_setup->pre_incubation add_dtnb_atci Add DTNB and ATCI to Initiate Reaction pre_incubation->add_dtnb_atci measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_dtnb_atci->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis data_analysis->end

References

Application Notes and Protocols for the Analysis of Disulfoton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton is a systemic organophosphate insecticide and acaricide used to control a variety of pests on a wide range of agricultural crops.[1][2] Due to its high toxicity and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices, including food, water, and biological samples.[3][4] Effective sample preparation is a critical step in the analytical workflow to isolate this compound and its metabolites from complex sample matrices, remove interferences, and concentrate the analytes prior to instrumental analysis.

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for this compound analysis, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Dispersive Solid-Phase Extraction (d-SPE).

Key Sample Preparation Techniques

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a popular and widely used sample preparation technique for the analysis of pesticide residues in a variety of food and agricultural matrices due to its simplicity, speed, and low solvent consumption.[5] The general workflow involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[6]

Workflow for QuEChERS Method

QuEChERS_Workflow Sample Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Transfer Supernatant & Add Sorbents Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis Collect Supernatant SPE_Workflow Sample Water Sample Conditioning SPE Cartridge Conditioning Loading Sample Loading Conditioning->Loading Load Sample Washing Washing Loading->Washing Wash Cartridge Elution Elution Washing->Elution Elute Analytes Analysis GC or LC-MS/MS Analysis Elution->Analysis Concentrate & Inject dSPE_Workflow Extract Sample Extract (e.g., from QuEChERS) AddSorbent Add d-SPE Sorbents (PSA, C18, etc.) Extract->AddSorbent Vortex Vortex/Shake AddSorbent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Analysis LC-MS/MS or GC-MS Analysis Centrifuge->Analysis Collect Supernatant

References

Application Notes and Protocols for the Use of Disulfoton as a Positive Control in Acetylcholinesterase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton, an organophosphate insecticide, is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This property makes this compound an effective positive control in studies investigating acetylcholinesterase activity and in the screening of potential AChE inhibitors. These application notes provide detailed protocols for utilizing this compound in in vitro acetylcholinesterase assays, primarily based on the widely used Ellman's method.

This compound acts by phosphorylating the serine residue within the active site of AChE, forming a stable covalent bond that renders the enzyme inactive.[1] This irreversible inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system. Due to its well-established mechanism of action, this compound serves as a reliable standard for validating assay performance and for comparing the potency of novel inhibitory compounds.

Data Presentation: Inhibitory Potency of Organophosphates against Acetylcholinesterase

OrganophosphateTarget EnzymeIC50 Value (µM)
ChlorpyrifosHuman RBC-AChE0.12[2]
MonocrotophosHuman RBC-AChE0.25[2]
ProfenofosHuman RBC-AChE0.35[2]
AcephateHuman RBC-AChE4.0[2]

Experimental Protocols

Preparation of Reagents

a. 0.1 M Phosphate Buffer (pH 8.0):

  • Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

  • Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 8.0 is achieved.

  • Store at 4°C.

b. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Solution (10 mM):

  • Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 7.0-8.0).

  • Store protected from light at 4°C.

c. Acetylthiocholine Iodide (ATCI) Solution (14 mM):

  • Dissolve 40.4 mg of ATCI in 10 mL of deionized water.

  • Prepare this solution fresh on the day of the experiment.

d. Acetylcholinesterase (AChE) Stock Solution:

  • Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) in 0.1 M Phosphate Buffer (pH 8.0) at a concentration of 1 U/mL.

  • Keep the enzyme solution on ice at all times. The final concentration in the assay will need to be optimized.

e. This compound Stock Solution (Positive Control):

  • This compound is sparingly soluble in water but readily soluble in most organic solvents.[3]

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Further dilutions should be made in the assay buffer immediately before use to achieve the desired final concentrations. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. A solvent control should be included in the experiment.

Acetylcholinesterase Inhibition Assay Protocol (96-Well Plate Format)

This protocol is based on the Ellman's method and is suitable for spectrophotometric measurement using a microplate reader.

a. Plate Setup:

  • Blank: Contains all reagents except the enzyme. This is used to correct for the non-enzymatic hydrolysis of the substrate.

  • Negative Control (100% Activity): Contains all reagents, including the enzyme and the solvent used to dissolve the inhibitor (e.g., DMSO).

  • Positive Control: Contains all reagents, including the enzyme and a known concentration of this compound.

  • Test Sample: Contains all reagents, including the enzyme and the test compound at various concentrations.

b. Assay Procedure:

  • Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to each well.

  • Add 10 µL of the appropriate solution to the designated wells:

    • Blank: 10 µL of 0.1 M Phosphate Buffer.

    • Negative Control: 10 µL of the solvent used for the inhibitor.

    • Positive Control: 10 µL of the diluted this compound solution.

    • Test Sample: 10 µL of the diluted test compound solution.

  • Add 10 µL of the AChE stock solution to all wells except the blank wells. Add 10 µL of 0.1 M Phosphate Buffer to the blank wells.

  • Add 10 µL of the 10 mM DTNB solution to all wells.

  • Mix the contents of the wells gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells.

  • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

c. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Correct the rates of the control and sample wells by subtracting the rate of the blank (V_blank).

    • Corrected Rate = V_sample - V_blank

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula:

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

      • Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-Well Plate) cluster_analysis Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) add_buffer Add 140µL Buffer to all wells prep_buffer->add_buffer prep_dtnb Prepare 10mM DTNB Solution add_dtnb Add 10µL DTNB to all wells prep_dtnb->add_dtnb prep_atci Prepare 14mM ATCI Solution (Fresh) add_atci Initiate reaction with 10µL ATCI prep_atci->add_atci prep_ache Prepare AChE Stock Solution (on ice) add_ache Add 10µL AChE (except Blank) prep_ache->add_ache prep_this compound Prepare this compound Stock Solution (in DMSO/Ethanol) add_inhibitor Add 10µL Inhibitor/ Solvent/Buffer prep_this compound->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_ache add_ache->add_dtnb incubate Incubate (e.g., 15 min at 25°C) add_dtnb->incubate incubate->add_atci read_absorbance Kinetic Read at 412nm (10-20 min) add_atci->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using this compound as a positive control.

Mechanism of Acetylcholinesterase Inhibition by this compound

G cluster_enzyme AChE Active Site cluster_inhibitor Organophosphate Inhibitor cluster_reaction Inhibition Reaction cluster_outcome Physiological Outcome AChE Acetylcholinesterase (AChE) with Serine Hydroxyl Group Phosphorylation Phosphorylation of Serine Residue AChE->Phosphorylation This compound This compound (Organophosphate) This compound->Phosphorylation Covalent_Bond Formation of Stable Covalent Bond Phosphorylation->Covalent_Bond Inactive_Enzyme Irreversibly Inhibited AChE Covalent_Bond->Inactive_Enzyme ACh_Accumulation Accumulation of Acetylcholine Inactive_Enzyme->ACh_Accumulation Overstimulation Cholinergic Overstimulation ACh_Accumulation->Overstimulation

Caption: Mechanism of irreversible inhibition of acetylcholinesterase by the organophosphate this compound.

References

Application Note: Solid-Phase Extraction Methods for the Determination of Disulfoton in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfoton is a highly toxic organophosphate pesticide previously used to control a variety of pests on crops.[1] Due to its persistence in the environment, it poses a risk of contaminating soil and water, potentially entering the food chain.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound residues in soil to ensure environmental and food safety. This application note details a robust solid-phase extraction (SPE) protocol for the extraction and cleanup of this compound and its metabolites from soil samples, followed by analysis using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method described is a dispersive solid-phase extraction (d-SPE) technique, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which offers rapid and efficient sample preparation.[4][5][6]

Quantitative Data Summary

The following table summarizes the performance of the described d-SPE method for the analysis of this compound and its metabolites in various matrices, demonstrating its suitability for residue analysis.[1]

AnalyteLinearity (R²) (2.0-200.0 µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
This compound≥0.998175.0 - 110.00.7 - 14.90.02 - 2.05.0
This compound sulfoxide≥0.998175.0 - 110.00.7 - 14.90.02 - 2.05.0
This compound sulfone≥0.998175.0 - 110.00.7 - 14.90.02 - 2.05.0
Demeton-S≥0.998175.0 - 110.00.7 - 14.90.02 - 2.05.0
Demeton-S sulfoxide≥0.998175.0 - 110.00.7 - 14.90.02 - 2.05.0
Demeton-S sulfone≥0.998175.0 - 110.00.7 - 14.90.02 - 2.05.0

Experimental Protocol: Dispersive Solid-Phase Extraction (d-SPE)

This protocol is adapted from established methods for pesticide residue analysis in complex matrices.[1][4][7]

1. Sample Preparation and Extraction

  • a) Weigh 10 g of a soil sample with a moisture content of 70% or more into a 50 mL centrifuge tube. For air-dried soil, use a 3 g sample, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[4][7]

  • b) Add 10 mL of acetonitrile (B52724) to the centrifuge tube.[4][7]

  • c) Add 4 g of anhydrous sodium chloride (NaCl) to induce liquid-liquid partitioning.[1]

  • d) Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough extraction of the analytes from the soil matrix.[1][4][7]

  • e) Centrifuge the sample for 5 minutes at a speed of 3000 rcf or higher to separate the acetonitrile layer from the aqueous and solid phases.[1][7]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • a) Transfer 1.5 mL of the acetonitrile supernatant (the upper layer) to a 2 mL microcentrifuge tube.[1]

  • b) Add a mixture of d-SPE sorbents consisting of 50 mg of octadecylsilane (B103800) (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2).[1] C18 is effective for removing non-polar interferences, while PSA removes polar interferences such as organic acids and sugars.[8]

  • c) Vortex the microcentrifuge tube for 1 minute to disperse the sorbent and facilitate the removal of matrix interferences.[7]

  • d) Centrifuge for 2 minutes at a high relative centrifugal force (e.g., ≥ 5000 rcf) to pellet the d-SPE sorbent.[7]

3. Final Sample Preparation and Analysis

  • a) Carefully collect the purified supernatant.

  • b) Filter the extract through a 0.2 µm syringe filter into an autosampler vial.[7]

  • c) Analyze the sample by UHPLC-MS/MS.

UHPLC-MS/MS Conditions (Example)

  • Column: Thermo Syncronis C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Gradient elution with water and acetonitrile.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_dspe d-SPE Cleanup cluster_analysis Analysis sample 1. Weigh 10g Soil Sample add_h2o Hydrate with 7mL H₂O (if dry soil) add_acn 2. Add 10mL Acetonitrile sample->add_acn add_nacl 3. Add 4g NaCl add_acn->add_nacl vortex1 4. Vortex for 5-10 min add_nacl->vortex1 centrifuge1 5. Centrifuge at ≥3000 rcf vortex1->centrifuge1 transfer 6. Transfer 1.5mL Supernatant centrifuge1->transfer Supernatant add_sorbents 7. Add 50mg C18, 50mg PSA, 50mg NH₂ transfer->add_sorbents vortex2 8. Vortex for 1 min add_sorbents->vortex2 centrifuge2 9. Centrifuge at ≥5000 rcf vortex2->centrifuge2 filter 10. Filter through 0.2µm Syringe Filter centrifuge2->filter Purified Extract hplc 11. Analyze by UHPLC-MS/MS filter->hplc

Caption: Workflow for the extraction and analysis of this compound in soil.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disulfoton Recovery in QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Disulfoton and its metabolites using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and its metabolites (this compound-sulfoxide, this compound-sulfone, Demeton-S, Demeton-S-sulfoxide, and Demeton-S-sulfone) using the QuEChERS method.

Issue 1: Low Recovery of this compound and its Metabolites

Question: We are experiencing consistently low recovery for this compound and its metabolites from vegetable matrices. What are the potential causes and how can we troubleshoot this?

Answer:

Low recovery of this compound, an organophosphate pesticide, and its metabolites can stem from several factors during the QuEChERS procedure. Here is a step-by-step troubleshooting approach:

  • Sample Hydration: The efficiency of acetonitrile (B52724) extraction in the QuEChERS method is highly dependent on the water content of the sample. For dry or low-moisture samples (e.g., grains, coffee beans, peanuts), inadequate hydration is a common cause of poor analyte recovery.

    • Recommendation: For samples with less than 80% water content, pre-hydrate them by adding a specified amount of water and allowing them to soak before adding acetonitrile. For instance, for a 5-gram sample of wheat, coffee beans, or peanuts, presoaking in 5 mL of water is recommended.[1]

  • pH of the Extraction Environment: this compound is susceptible to alkaline hydrolysis, which can lead to its degradation and consequently, low recovery. The pH of the sample matrix and the extraction solvent is a critical parameter.

    • Recommendation: Ensure the pH of the extraction medium is controlled. Buffered QuEChERS methods (e.g., AOAC or EN versions using acetate (B1210297) or citrate (B86180) buffers, respectively) are designed to maintain a stable pH (typically around 5-5.5) to protect pH-sensitive pesticides. If you are using an unbuffered method and suspect degradation, consider switching to a buffered approach.

  • Choice and Amount of d-SPE Cleanup Sorbents: The cleanup step is crucial for removing matrix interferences, but the choice of sorbent can also impact the recovery of target analytes. This compound and its metabolites can be lost if an inappropriate sorbent or an excessive amount is used.

    • Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, and sugars.

    • C18 (Octadecyl): Removes non-polar interferences like fats and lipids.

    • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids, but can lead to the loss of planar pesticides.

    • Recommendation: The combination of C18, PSA, and aminopropyl (NH2) has been shown to yield good recoveries for this compound and its metabolites.[1] A study on various agro-products demonstrated that a combination of C18 and PSA was effective. It is crucial to optimize the amount of each sorbent to maximize interference removal while minimizing analyte loss.

  • Extraction Time and Vigor: Incomplete extraction can lead to low recovery.

    • Recommendation: Ensure thorough homogenization of the sample with the extraction solvent. Vortexing for an adequate amount of time (e.g., 10 minutes) is crucial to ensure efficient partitioning of the analytes into the solvent.[1]

  • Temperature during Extraction: The addition of anhydrous magnesium sulfate (B86663) (MgSO₄) is an exothermic reaction, which can increase the temperature of the extract and potentially degrade thermally labile pesticides.

    • Recommendation: While this compound is not extremely thermolabile, for sensitive analyses or when analyzing for other less stable compounds, consider pre-chilling the samples or performing the extraction in an ice bath to mitigate temperature increases.

Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis

Question: Our laboratory is observing significant signal suppression for this compound and its sulfoxide (B87167) metabolite in complex matrices like spinach. How can we mitigate these matrix effects?

Answer:

Matrix effects, particularly ion suppression in LC-MS/MS, are a common challenge in QuEChERS analysis of complex samples. Here’s how to address this issue:

  • Optimize d-SPE Cleanup: The most direct way to reduce matrix effects is to improve the cleanup of the QuEChERS extract.

    • Recommendation: For pigment-rich matrices like spinach, the use of GCB is effective at removing chlorophyll. However, care must be taken as GCB can adsorb planar molecules. A combination of PSA and C18 is often a good starting point. For highly complex matrices, a combination of C18, PSA, and NH2 sorbents has been shown to be effective for this compound analysis.[1] The amounts of each sorbent should be optimized for your specific matrix.

  • Matrix-Matched Calibration: This is a highly effective strategy to compensate for matrix effects.

    • Recommendation: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to normalize the ionization suppression or enhancement experienced by the analyte in the actual sample.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on the ionization of the target analyte.

    • Recommendation: A 5-fold or 10-fold dilution of the final extract before injection into the LC-MS/MS system can significantly reduce matrix effects. However, ensure that the resulting concentration of this compound is still well above the instrument's limit of quantification (LOQ).

  • Use of an Internal Standard: A stable isotope-labeled internal standard can help to correct for recovery losses and matrix effects.

    • Recommendation: D10-Disulfoton is a suitable internal standard for the analysis of this compound and its metabolites.[2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting d-SPE sorbent combination for the analysis of this compound in a previously untested fruit or vegetable matrix?

A1: For a new matrix, a combination of 50 mg of PSA and 50 mg of C18 per mL of extract is a robust starting point. This combination will remove a broad range of interferences including organic acids, sugars, and lipids without the risk of losing planar analytes that can occur with GCB. For oily or waxy matrices, the amount of C18 can be increased.

Q2: What are the expected recovery rates for this compound and its metabolites using an optimized QuEChERS method?

A2: With a validated and optimized QuEChERS method, you can expect average recoveries in the range of 75.0% to 110.0% for this compound and its five main metabolites in various agricultural products. The relative standard deviations (RSDs) should typically be less than 15%.[1]

Q3: Is it necessary to use a buffered QuEChERS method for this compound analysis?

A3: While not always strictly necessary depending on the matrix, using a buffered QuEChERS method (AOAC or EN) is highly recommended. This compound is susceptible to alkaline hydrolysis, and maintaining a stable, slightly acidic pH (around 5.0-5.5) during extraction helps to prevent its degradation and ensures more consistent and reliable results across different sample types.

Q4: Can the final QuEChERS extract be analyzed by both LC-MS/MS and GC-MS?

A4: Yes, the acetonitrile extract from the QuEChERS procedure can be analyzed by both techniques. However, for GC-MS analysis, a solvent exchange step to a more GC-compatible solvent like toluene (B28343) or hexane (B92381) may be necessary to improve chromatographic performance and avoid potential issues with large volume injections of acetonitrile.

Q5: How should dry samples be handled before QuEChERS extraction for this compound analysis?

A5: Dry samples such as cereals, grains, and coffee beans must be rehydrated before the addition of acetonitrile. A common practice is to add an equal amount of water to the sample weight (e.g., 5 mL of water for 5 g of sample) and allow it to sit for at least 30 minutes to ensure thorough hydration.[1] This step is critical for achieving efficient extraction and good recoveries.

Data Presentation

Table 1: Recovery of this compound and Its Metabolites in Various Agricultural Products using a Modified QuEChERS Method

AnalyteMatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
This compound Pea595.25.1
Asparagus598.74.3
Wheat588.47.2
Coffee Bean585.18.5
Peanut592.66.4
This compound sulfoxide Pea599.13.9
Asparagus5101.23.1
Wheat590.36.8
Coffee Bean588.77.9
Peanut595.45.8
This compound sulfone Pea5102.53.5
Asparagus5104.82.9
Wheat592.16.1
Coffee Bean590.57.1
Peanut597.35.2
Demeton-S Pea593.85.5
Asparagus596.44.8
Wheat586.27.8
Coffee Bean583.99.1
Peanut590.16.9
Demeton-S sulfoxide Pea5105.33.2
Asparagus5107.62.5
Wheat594.75.5
Coffee Bean592.36.5
Peanut599.84.7
Demeton-S sulfone Pea5108.92.8
Asparagus5110.02.2
Wheat596.55.1
Coffee Bean594.16.2
Peanut5101.44.3

Data synthesized from a validated method for the determination of this compound and its metabolites.[1]

Experimental Protocols

Detailed Methodology for the Determination of this compound and its Metabolites in Agricultural Products

This protocol is based on a validated method for the simultaneous determination of this compound and its five metabolites.[1]

1. Sample Preparation

  • Homogenize at least 100 g of the laboratory sample.

  • Weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., wheat, coffee beans, peanuts), add 5 mL of water, vortex for 1 minute, and let it stand for 30 minutes for hydration.

2. Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Vortex the tube for 10 minutes.

  • Add 4 g of sodium chloride (NaCl).

  • Vortex for 30 seconds immediately after adding the salt.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.

  • The micro-centrifuge tube should contain a mixture of:

    • 50 mg of C18

    • 50 mg of PSA

    • 50 mg of NH2

  • Vortex the tube for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: Ultra High Performance Liquid Chromatography (UHPLC) system.

  • Column: Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Injection Volume: 2 µL.

  • MS System: Tandem mass spectrometer with a positive electrospray ionization (ESI+) source.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 5g of Sample Homogenize->Weigh Hydrate Hydrate Dry Samples (if necessary) Weigh->Hydrate Add_ACN Add 10 mL Acetonitrile Hydrate->Add_ACN Vortex1 Vortex for 10 min Add_ACN->Vortex1 Add_Salt Add 4g NaCl Vortex1->Add_Salt Vortex2 Vortex for 30s Add_Salt->Vortex2 Centrifuge1 Centrifuge at 4000 rpm Vortex2->Centrifuge1 Transfer Transfer 1.5 mL Supernatant Centrifuge1->Transfer Add_Sorbents Add d-SPE Sorbents (50mg C18, 50mg PSA, 50mg NH2) Transfer->Add_Sorbents Vortex3 Vortex for 1 min Add_Sorbents->Vortex3 Centrifuge2 Centrifuge at 10000 rpm Vortex3->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract LCMS Analyze by UHPLC-MS/MS Final_Extract->LCMS Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery Cause1 Inadequate Sample Hydration Problem->Cause1 Cause2 Analyte Degradation (pH) Problem->Cause2 Cause3 Incorrect d-SPE Sorbent Problem->Cause3 Cause4 Insufficient Extraction Problem->Cause4 Solution1 Pre-soak dry samples in water Cause1->Solution1 Solution2 Use buffered QuEChERS (AOAC or EN) Cause2->Solution2 Solution3 Optimize sorbent type/amount (e.g., PSA + C18 + NH2) Cause3->Solution3 Solution4 Increase vortexing time and vigor Cause4->Solution4

References

Navigating the Nuances of Disulfoton: A Technical Guide to Standard Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Techtown, Global - For researchers, scientists, and drug development professionals working with the organophosphate insecticide Disulfoton, maintaining the integrity of standard solutions is paramount for accurate and reproducible experimental results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions to ensure the reliability of your this compound standards.

This compound is susceptible to degradation through oxidation and hydrolysis, processes that can be accelerated by environmental factors such as the choice of solvent, storage temperature, pH, and exposure to light. Understanding these degradation pathways is the first step in mitigating the instability of standard solutions. The primary degradation products include this compound sulfoxide (B87167) and this compound sulfone, which are formed through the oxidation of the thioether sulfur.[1] Hydrolysis, on the other hand, leads to the cleavage of the P-S-C linkage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standard solutions?

A1: The stability of this compound standard solutions is primarily influenced by the solvent used, storage temperature, pH of the medium, and exposure to light.[1] Oxidation and hydrolysis are the main degradation pathways.

Q2: What are the major degradation products of this compound?

A2: The main degradation products are this compound sulfoxide and this compound sulfone, formed via oxidation.[1] Hydrolysis can also occur, leading to different breakdown products.

Q3: What is the expected shelf-life of a this compound standard solution?

A3: The shelf-life depends heavily on the solvent and storage conditions. A two-year study demonstrated that this compound solutions (1 mg/mL) in hexane, toluene, or acetone, when stored in sealed glass ampoules in the dark at -20°C, 1°C, or 20°C, showed minimal degradation (mean concentrations were within 0.9% of freshly prepared solutions).

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is relatively stable in acidic and neutral aqueous solutions but hydrolyzes more rapidly under alkaline conditions.[2]

Q5: Is this compound sensitive to light?

A5: Yes, exposure to light can promote the degradation of this compound. It is recommended to store solutions in amber vials or in the dark to minimize photodegradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of the standard solution. Improper solvent selection. Use a non-polar or aprotic solvent such as hexane, toluene, or acetonitrile. Avoid ethyl acetate, as it has been shown to cause degradation of pesticides with thioether groups.[3][4]
High storage temperature. Store stock solutions at low temperatures, ideally at -20°C for long-term storage. For working solutions, refrigeration at 2-8°C is recommended.
Exposure to light. Always store solutions in amber glass vials or in a dark environment to prevent photodegradation.
Inconsistent analytical results. Partial degradation of the standard. Prepare fresh working standards daily from a stock solution stored under optimal conditions. Verify the concentration of the stock solution periodically.
Use of wet solvents. Ensure that the solvents used are of high purity and are anhydrous, as water can facilitate hydrolysis.
Presence of unexpected peaks in the chromatogram. Formation of degradation products. Identify the degradation products (e.g., this compound sulfoxide, this compound sulfone) by comparing with reference standards of these compounds. This confirms that the parent compound is degrading.
Contaminated solvent or glassware. Use high-purity solvents and thoroughly clean all glassware before use.

Quantitative Data Summary

The stability of this compound is significantly influenced by the solvent and storage temperature. The following tables summarize the available quantitative data.

Table 1: Stability of this compound (1 mg/mL) in Organic Solvents Over 2 Years

SolventStorage Temperature (°C)Mean Concentration Change (%)
Hexane-20< 0.9
1< 0.9
20< 0.9
Toluene-20< 0.9
1< 0.9
20< 0.9
Acetone-20< 0.9
1< 0.9
20< 0.9

Data adapted from a 2-year stability study. The study concluded that the type of solvent (hexane, toluene, acetone) and storage temperature had no significant effect on the concentration when stored properly in sealed ampoules.

Table 2: Hydrolytic Half-life of this compound in Aqueous Solutions

pHTemperature (°C)Half-life
725103 days[1]
7.911170 days[1]

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions

This protocol outlines the preparation of a primary stock solution and subsequent working standards.

Materials:

  • This compound analytical standard (≥98% purity)

  • High-purity, anhydrous solvent (e.g., hexane, acetonitrile, or toluene)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound analytical standard into a clean, dry weighing boat.

    • Transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add solvent to the flask until it is about half-full, and gently swirl to dissolve the standard.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

  • Working Standard Solutions (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

    • Cap and invert the flask to mix thoroughly.

    • Prepare working standards fresh daily as needed.

Protocol for a Stability Study of this compound Solutions

This protocol describes a general procedure to assess the stability of this compound in a specific solvent and under defined storage conditions.

1. Sample Preparation:

  • Prepare a this compound solution of a known concentration (e.g., 10 µg/mL) in the solvent of interest.

  • Aliquot the solution into multiple amber glass vials, ensuring each vial is filled to a similar volume to minimize headspace.

  • Prepare a sufficient number of vials to be analyzed at each time point and storage condition.

2. Storage Conditions:

  • Store the vials under the desired conditions. Examples include:

    • Refrigerated (2-8°C)

    • Room temperature (e.g., 20-25°C)

    • Elevated temperature (e.g., 40°C) for accelerated stability testing.

    • Protected from light (in a dark cabinet or wrapped in aluminum foil).

    • Exposed to light (to assess photostability).

3. Analysis:

  • At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve a set of vials from each storage condition.

  • Allow the solutions to equilibrate to room temperature before analysis.

  • Analyze the concentration of this compound in each sample using a validated analytical method, such as UHPLC-MS/MS.

  • Simultaneously, prepare and analyze a fresh standard of the same theoretical concentration to serve as a control (time zero reference).

4. Data Evaluation:

  • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

  • Plot the percentage of this compound remaining versus time to determine the degradation rate.

  • Identify and quantify any major degradation products if possible.

Analytical Method Example: UHPLC-MS/MS for this compound and its Metabolites

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).[5]

  • Mobile Phase: Gradient elution with water and acetonitrile.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 2 µL.[5]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[5]

Visualizing Key Processes

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate the degradation pathway and a logical workflow for troubleshooting.

G This compound Degradation Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Primary degradation pathways of this compound.

G Troubleshooting Workflow for this compound Standard Instability decision decision result result start Inconsistent Results Observed check_prep Review Standard Preparation Protocol start->check_prep fresh_standard Prepare Fresh Standard check_prep->fresh_standard analyze Analyze Fresh vs. Old Standard fresh_standard->analyze degradation Degradation Confirmed? analyze->degradation check_storage Investigate Storage Conditions degradation->check_storage Yes no_degradation Issue Likely Not Standard Stability degradation->no_degradation No solvent Check Solvent Type & Purity check_storage->solvent temp Verify Storage Temperature check_storage->temp light Check for Light Exposure check_storage->light resolve_storage Optimize Storage Conditions solvent->resolve_storage temp->resolve_storage light->resolve_storage resolve_storage->result Problem Resolved no_degradation->result Investigate Other Experimental Factors

References

Technical Support Center: Overcoming Peak Tailing for Disulfoton in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the gas chromatography (GC) analysis of Disulfoton.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] For this compound, an organophosphorus pesticide, peak tailing can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other compounds in the sample.[2]

Q2: What are the primary causes of peak tailing for this compound in gas chromatography?

A2: Peak tailing for this compound can be broadly categorized into two main causes:

  • Active Sites in the GC System: this compound is susceptible to interactions with active sites within the GC system. These are often exposed silanol (B1196071) groups on glass surfaces (like the inlet liner and column) or metal surfaces that can cause the analyte to adsorb or degrade.[3]

  • Suboptimal Chromatographic Conditions: Incorrect GC parameters, such as inlet temperature, carrier gas flow rate, and the choice of GC column, can lead to poor peak shape.[1]

Q3: How can I quickly determine if the peak tailing is a system-wide issue or specific to this compound?

A3: A good diagnostic approach is to inject a standard of a non-polar, inert compound, such as a hydrocarbon (e.g., methane (B114726) or butane).[1] If this compound also shows peak tailing, the problem is likely a physical issue within the system, like a poor column installation or a leak.[1] If the inert compound gives a symmetrical peak while this compound tails, the issue is likely due to chemical interactions between this compound and active sites in the system.[1]

Q4: Can the injection technique contribute to peak tailing for this compound?

A4: Yes, a slow or inconsistent injection can introduce the sample as a broad band, leading to peak tailing. If performing manual injections, it is crucial to use a fast and consistent technique. For autosamplers, ensure the injection speed is set appropriately.

Q5: If all the peaks in my chromatogram are tailing, what is the most likely cause?

A5: When all peaks, including the solvent peak, exhibit tailing, the problem is typically related to the physical setup of the GC system rather than chemical interactions. Common causes include:

  • Dead Volume: Excessive volume in the flow path between the injector, column, and detector.[1]

  • Poor Column Installation: Incorrect column insertion depth in the inlet or detector.[4]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Guide 1: Addressing Active Sites in the GC System

Active sites are a primary cause of peak tailing for polar and sensitive compounds like this compound.

Problem: The this compound peak is tailing, while an inert hydrocarbon peak is symmetrical.

Potential Cause Solution
Active Inlet Liner The inlet liner is a common source of activity. Replace the liner with a new, deactivated liner. Ultra Inert liners are recommended for analyzing active compounds.[3]
Column Contamination The front of the GC column can become contaminated with non-volatile sample matrix components, creating active sites. Trim 15-30 cm from the front of the column. If the problem persists, the column may be degraded and require replacement.[5]
Active Sites Elsewhere in the Flow Path Other components like the injection port seal (gold seal or septum) can also be sources of activity. Regularly replace the septum and ensure the gold seal is clean and properly installed.[3]
Guide 2: Optimizing GC Method Parameters

Incorrect GC parameters can significantly impact peak shape.

Problem: this compound peak tailing persists even after addressing active sites.

Parameter Troubleshooting Steps
Inlet Temperature If the inlet temperature is too low, it can lead to incomplete or slow vaporization of this compound, causing band broadening and tailing. Conversely, a temperature that is too high can cause thermal degradation. An inlet temperature of around 250 °C is a good starting point for organophosphorus pesticides. Optimize the temperature by injecting a this compound standard at various temperatures (e.g., 230 °C, 250 °C, 270 °C) and observing the peak shape.
Carrier Gas Flow Rate An incorrect flow rate can lead to poor chromatographic efficiency and peak broadening. Ensure the carrier gas flow rate is set to the optimal value for the column dimensions being used. This information is typically provided by the column manufacturer.
Column Choice The polarity of the GC column stationary phase should be appropriate for this compound. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often a good choice for organophosphorus pesticide analysis.[6] Using a column specifically designed for pesticide analysis with low bleed and high inertness is recommended.[3]

Data Presentation

Table 1: Effect of Inlet Liner Type on Peak Symmetry of Pesticides in a Complex Matrix

This table summarizes the performance of different inlet liner types based on the number of injections before peak symmetry becomes unacceptable (>1.5) for sensitive pesticides in a complex matrix. While not specific to this compound, it provides a valuable comparison of liner robustness.

Liner Type Number of Injections with Acceptable Peak Symmetry (<1.5)
Ultra Inert Splitless with Frit75
Ultra Inert Splitless with Glass Wool50
Ultra Inert Splitless Dimpled25

Data adapted from a study on pesticide analysis in a complex matrix, demonstrating the impact of liner choice on maintaining good peak shape over multiple injections.[7]

Table 2: Tailing Factors for Organophosphorus Pesticides using a Deactivated Inlet Liner

This table shows typical tailing factors for a range of organophosphorus pesticides, including compounds structurally similar to this compound, when analyzed using a deactivated splitless quartz liner and a TG-5MS column. A tailing factor close to 1.0 indicates a symmetrical peak.

Compound Tailing Factor (USP Method)
Mevinphos0.77
Ethoprop0.82
Phorate0.85
This compound (representative) ~0.8 - 0.95
Parathion-methyl0.92
Malathion0.95
Coumaphos0.97

Data is representative of expected performance for organophosphorus pesticides under optimized conditions with a deactivated inlet liner. A new, properly installed deactivated liner should yield tailing factors in this range for this compound.[2]

Experimental Protocols

Detailed Protocol for this compound Analysis by GC-NPD

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • A suitable extraction method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), should be employed to extract this compound from the sample matrix.[8]

  • The final extract is typically in a solvent like acetonitrile (B52724) or ethyl acetate.

2. GC-NPD System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Detector: Nitrogen-Phosphorus Detector (NPD)

  • Injector: Split/Splitless inlet

  • Liner: Agilent Ultra Inert splitless single taper liner with glass wool

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Pulsed Splitless (25 psi for 0.5 min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 220 °C

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 min

  • Detector Temperature: 320 °C

  • Detector Gas Flows: Hydrogen 3.0 mL/min, Air 60 mL/min, Makeup (Helium) 25 mL/min

Mandatory Visualization

Troubleshooting Workflow for this compound Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

G start This compound Peak Tailing Observed check_inert Inject Inert Compound (e.g., Methane) start->check_inert inert_tails Inert Compound Tails? check_inert->inert_tails system_issue System-Wide Physical Issue inert_tails->system_issue Yes disulfoton_specific This compound-Specific Chemical Issue inert_tails->disulfoton_specific No check_column Check Column Installation & Look for Leaks system_issue->check_column replace_liner Replace Inlet Liner with Deactivated Liner disulfoton_specific->replace_liner replace_consumables Replace Septum & Gold Seal check_column->replace_consumables resolved Peak Tailing Resolved replace_consumables->resolved trim_column Trim Front of Column (15-30 cm) optimize_temp Optimize Inlet Temperature trim_column->optimize_temp replace_liner->trim_column check_flow Verify Carrier Gas Flow Rate optimize_temp->check_flow column_choice Evaluate Column Choice check_flow->column_choice column_choice->resolved

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in this compound GC analysis.

Chemical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interaction between this compound and active silanol groups in the GC system, which is a primary cause of peak tailing.

G cluster_system GC System Surface cluster_analyte Analyte silanol Active Silanol Group (-Si-OH) interaction Adsorption/ Interaction silanol->interaction This compound This compound Molecule (Contains Polar Groups) This compound->interaction tailing Peak Tailing interaction->tailing Delayed Elution

References

optimization of MS/MS parameters for Disulfoton detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of MS/MS parameters for Disulfoton detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the analysis of this compound and its metabolites by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound and its major metabolites?

A1: For this compound and its common metabolites, this compound sulfoxide (B87167) and this compound sulfone, the protonated molecule [M+H]⁺ is typically used as the precursor ion in positive electrospray ionization (ESI+) mode. The selection of product ions is based on characteristic fragments observed during collision-induced dissociation (CID). Commonly used MRM transitions are summarized in the table below.

Q2: How do I optimize the collision energy (CE) for this compound analysis?

A2: Collision energy is a critical parameter for achieving optimal sensitivity. It should be optimized for each transition (precursor/product ion pair). A common approach is to perform a collision energy ramping experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the product ion as the collision energy is varied across a range (e.g., 5 to 50 eV). The optimal CE is the value that produces the highest signal intensity for the product ion.[1][2] Automated software tools provided by instrument manufacturers can streamline this process.

Q3: What is the role of the fragmentor voltage and how is it optimized?

A3: The fragmentor voltage is applied in the ion source region to promote the desolvation of ions and can induce in-source fragmentation. Optimizing this parameter can enhance the abundance of the precursor ion and improve overall sensitivity. The optimization is typically performed by infusing a standard solution and varying the fragmentor voltage while monitoring the precursor ion intensity. The voltage that yields the maximum precursor ion signal is selected. It's important to note that excessively high fragmentor voltages can lead to premature fragmentation and a decrease in the precursor ion signal.

Q4: My this compound peak is tailing. What are the possible causes and solutions?

A4: Peak tailing for organophosphorus compounds like this compound can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[3][4] To address this, consider adding a buffer to your mobile phase, such as ammonium (B1175870) formate (B1220265) with formic acid, to minimize these interactions.[4] Other potential causes include column overload (injecting too high a concentration), a void at the column inlet, or a clogged frit.[3] Systematically troubleshooting by reducing sample concentration, checking column connections, and flushing or replacing the column can help identify and resolve the issue.[3][5]

Q5: I am observing low sensitivity or signal suppression for this compound. What should I investigate?

A5: Low sensitivity or ion suppression is a common challenge in LC-MS/MS analysis, particularly with complex matrices.[6][7] This "matrix effect" occurs when co-eluting compounds from the sample interfere with the ionization of the target analyte.[6] To mitigate this, ensure your sample preparation method (e.g., QuEChERS, SPE) is effective at removing interfering matrix components.[8] Chromatographic separation can also be optimized to separate this compound from the suppression zone.[6] Additionally, using a matrix-matched calibration curve or a stable isotope-labeled internal standard can help to compensate for these effects.[8] In some cases, interactions with metal components of the LC system can cause signal loss for organophosphorus pesticides; using metal-free columns and PEEK tubing may improve results.[9]

Quantitative Data Summary

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions and optimized MS/MS parameters for this compound and its primary metabolites. Note that optimal values can vary between different mass spectrometer models and manufacturers.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Fragmentor Voltage (V)Collision Energy (eV)Polarity
This compound 275.089.01620Positive
61.11635Positive
This compound sulfoxide 291.0185.02412-14Positive
97.02431Positive
96.8-44Positive
This compound sulfone 307.197.12428Positive
153.12412Positive
Demeton-S 259.189.0-4Positive
61.0-44Positive

Note: The values presented are compiled from various sources and should be used as a starting point for method development.[10][11][12] It is essential to empirically optimize these parameters on your specific instrument.

Experimental Protocols

Protocol for Optimization of MS/MS Parameters for this compound

This protocol outlines the steps for optimizing the fragmentor voltage and collision energy for this compound using direct infusion.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to be used in your LC method to a final concentration of approximately 100-500 ng/mL.

2. Infusion Setup:

  • Set up a syringe pump to directly infuse the this compound working standard into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Configure the mass spectrometer to operate in positive ion mode and monitor the protonated precursor ion of this compound ([M+H]⁺ at m/z 275.0).

3. Fragmentor Voltage Optimization:

  • While infusing the standard, manually or automatically ramp the fragmentor voltage across a relevant range (e.g., 50-150 V in 10 V increments).

  • Monitor the intensity of the precursor ion (m/z 275.0).

  • Plot the precursor ion intensity as a function of the fragmentor voltage. The optimal fragmentor voltage is the value that yields the maximum signal intensity.

4. Product Ion Identification:

  • Set the fragmentor voltage to the optimized value from the previous step.

  • Perform a product ion scan by selecting the precursor ion (m/z 275.0) in Q1 and scanning a range of m/z values in Q3 to identify the major fragment ions.

  • Select the most abundant and specific fragment ions for MRM analysis (e.g., m/z 89.0 and 61.1).

5. Collision Energy Optimization:

  • For each selected product ion, set up an MRM transition (e.g., 275.0 -> 89.0).

  • While infusing the standard, ramp the collision energy (CE) over a range (e.g., 5-50 eV in 2 eV increments).

  • Monitor the intensity of the specific product ion.

  • Plot the product ion intensity as a function of the collision energy. The optimal CE is the value that produces the maximum signal intensity for that transition.

  • Repeat this step for each MRM transition.

6. Final Method Compilation:

  • Create an MRM method using the optimized fragmentor voltage and the specific optimized collision energy for each precursor-product ion pair.

Visualizations

G cluster_prep Preparation cluster_opt Optimization cluster_final Finalization prep_std Prepare this compound Standard (100-500 ng/mL) infuse Infuse Standard into MS prep_std->infuse opt_frag Optimize Fragmentor Voltage (Monitor Precursor Ion) infuse->opt_frag id_prod Identify Product Ions (Product Ion Scan) opt_frag->id_prod opt_ce Optimize Collision Energy (for each MRM transition) id_prod->opt_ce create_method Create Final MRM Method opt_ce->create_method

Caption: Workflow for the optimization of MS/MS parameters for this compound detection.

T start Start Troubleshooting issue Identify Primary Issue start->issue no_peak No or Low Signal Intensity issue->no_peak No/Low Signal bad_shape Peak Tailing/Fronting/Splitting issue->bad_shape Poor Peak Shape rt_shift Retention Time Drift/Shift issue->rt_shift Retention Time Shift check_ms Check MS System Suitability (Tune, Calibration) no_peak->check_ms check_lc Check LC Flow & Connections no_peak->check_lc check_suppression Investigate Ion Suppression (Matrix Effects) no_peak->check_suppression check_overload Check for Column Overload bad_shape->check_overload check_column Inspect Column & Connections bad_shape->check_column check_mobile_phase Evaluate Mobile Phase & Sample Solvent bad_shape->check_mobile_phase check_equilibration Verify Column Equilibration rt_shift->check_equilibration check_mp_prep Check Mobile Phase Preparation & Pump Performance rt_shift->check_mp_prep solution_suppression Solution: - Improve Sample Cleanup - Optimize Chromatography - Use Matrix-Matched Standards check_suppression->solution_suppression solution_overload Solution: - Dilute Sample check_overload->solution_overload solution_column Solution: - Replace Column/Frit - Check Fittings check_column->solution_column solution_mobile_phase Solution: - Add Buffer (e.g., Ammonium Formate) - Match Sample Solvent to Mobile Phase check_mobile_phase->solution_mobile_phase solution_equilibration Solution: - Increase Equilibration Time check_equilibration->solution_equilibration solution_mp_prep Solution: - Prepare Fresh Mobile Phase - Check Pump for Leaks/Bubbles check_mp_prep->solution_mp_prep

Caption: A logical troubleshooting guide for common issues in this compound LC-MS/MS analysis.

References

reducing analytical interference in Disulfoton measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of Disulfoton. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in this compound measurement?

The primary challenges in this compound analysis are matrix effects, co-eluting interferences, and the degradation of this compound and its metabolites during analysis. Matrix effects, particularly ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can significantly impact accuracy and reproducibility.[1][2] In Gas Chromatography (GC), active sites in the injector or column can lead to peak tailing and analyte loss.

Q2: Which analytical techniques are most suitable for this compound analysis?

Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the determination of this compound and its metabolites.[3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.

Q3: What are the key metabolites of this compound that I should also be monitoring?

This compound is metabolized into several oxidative products that are also of toxicological concern. The most important metabolites to monitor alongside the parent compound are this compound sulfoxide, this compound sulfone, Demeton-S, Demeton-S sulfoxide, and Demeton-S sulfone.[4] Analytical methods should ideally be validated for the simultaneous determination of this compound and these key metabolites.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize sample preparation techniques like QuEChERS with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[4]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[4]

  • Stable Isotope-Labeled Internal Standards: Use of a stable isotope-labeled analog of this compound as an internal standard is the most effective way to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound and its metabolites from co-eluting matrix components.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components, thereby mitigating matrix effects.

Q5: What causes peak tailing for this compound in GC analysis and how can I fix it?

Peak tailing for organophosphate pesticides like this compound in GC is often caused by interactions with active sites in the GC system.[5][6] These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column, or contamination from previous injections.

To address peak tailing:

  • Inlet Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner.[6]

  • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues.

  • Use of Analyte Protectants: Adding analyte protectants to the sample or standard solutions can help to mask active sites in the GC system, improving peak shape and response.

Troubleshooting Guides

Low Recovery of this compound and its Metabolites

This guide provides a systematic approach to troubleshooting low recovery issues during the analysis of this compound and its metabolites.

LowRecoveryTroubleshooting Start Low Recovery Observed CheckExtraction Verify Extraction Efficiency Start->CheckExtraction CheckCleanup Evaluate Cleanup Step CheckExtraction->CheckCleanup Extraction OK SolutionFound Recovery Improved CheckExtraction->SolutionFound Extraction Inefficient (Optimize solvent, pH, shaking time) CheckStability Assess Analyte Stability CheckCleanup->CheckStability Cleanup OK CheckCleanup->SolutionFound Analyte Loss During Cleanup (Change d-SPE sorbent, reduce sorbent amount) CheckInstrument Investigate Instrument Performance CheckStability->CheckInstrument Analytes Stable CheckStability->SolutionFound Degradation Occurring (Adjust pH, temperature, use protectants) CheckInstrument->SolutionFound Instrument Issue Resolved (Calibrate, clean source, check for leaks)

Caption: Troubleshooting flowchart for low recovery of this compound.

Matrix Effects in LC-MS/MS Analysis

This guide helps to identify and mitigate matrix effects in the LC-MS/MS analysis of this compound.

MatrixEffectTroubleshooting Start Suspected Matrix Effects (Poor reproducibility, inaccurate results) PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion MatrixMatched Analyze Matrix-Matched vs. Solvent Standards Start->MatrixMatched SuppressionEnhancement Ion Suppression or Enhancement Confirmed PostColumnInfusion->SuppressionEnhancement MatrixMatched->SuppressionEnhancement ImproveCleanup Improve Sample Cleanup SuppressionEnhancement->ImproveCleanup Yes OptimizeChroma Optimize Chromatography SuppressionEnhancement->OptimizeChroma Yes UseInternalStandard Use Stable Isotope-Labeled Internal Standard SuppressionEnhancement->UseInternalStandard Yes DiluteSample Dilute Sample Extract SuppressionEnhancement->DiluteSample Yes Resolved Matrix Effect Mitigated ImproveCleanup->Resolved OptimizeChroma->Resolved UseInternalStandard->Resolved DiluteSample->Resolved

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

Quantitative Data Summary

The following tables summarize recovery data for this compound and its metabolites using different sample preparation methods.

Table 1: Recovery of this compound and Metabolites in Various Agricultural Products using QuEChERS and d-SPE [4]

AnalyteMatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
This compoundPea1095.25.3
Asparagus1088.76.1
Wheat1098.44.8
Peanut1085.17.2
Coffee Bean1092.65.9
This compound sulfoxidePea1099.14.5
Asparagus1092.35.8
Wheat10101.54.2
Peanut1089.86.5
Coffee Bean1096.45.1
This compound sulfonePea10102.33.9
Asparagus1095.65.2
Wheat10105.23.7
Peanut1093.15.8
Coffee Bean1099.84.6

Table 2: Comparison of d-SPE Sorbents for Cleanup of Vegetable Extracts [7][8][9]

Sorbent CombinationMatrixKey Interferents RemovedAverage Analyte Recovery (%)
PSASpinachSugars, organic acids85-110
C18AvocadoLipids, non-polar compounds80-105
GCBOrangePigments, sterols70-100 (potential loss of planar pesticides)
Z-SepSalmonLipids, proteins90-115
PSA + C18Mixed VegetablesSugars, lipids, organic acids85-110
PSA + C18 + GCBMixed VegetablesBroad spectrum of interferences75-105 (use with caution for planar analytes)

Experimental Protocols

Protocol 1: QuEChERS Extraction and d-SPE Cleanup for this compound in Agricultural Samples

This protocol is a general guideline for the extraction and cleanup of this compound and its metabolites from various agricultural matrices.

QuEChERS_Protocol cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10-15 g) AddSolvent 2. Add 10-15 mL Acetonitrile (B52724) Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) AddSolvent->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge (e.g., 5 min @ 4000 rpm) Shake->Centrifuge1 Transfer 6. Transfer Supernatant (1-6 mL) Centrifuge1->Transfer AddSorbent 7. Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Transfer->AddSorbent Vortex 8. Vortex (30 sec) AddSorbent->Vortex Centrifuge2 9. Centrifuge (e.g., 5 min @ 4000 rpm) Vortex->Centrifuge2 FinalExtract 10. Collect Supernatant Centrifuge2->FinalExtract Analyze 11. Analyze by LC-MS/MS or GC FinalExtract->Analyze

Caption: Workflow for QuEChERS extraction and d-SPE cleanup.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat or coffee beans, pre-soaking with a small amount of water may be necessary.[4]

  • Extraction: Add 10-15 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride). The choice of buffered or unbuffered salts depends on the specific analytes and matrix.

  • Shaking: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube for 5 minutes at approximately 4000 rpm to separate the organic and aqueous layers.

  • Transfer for Cleanup: Carefully transfer an aliquot (typically 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

  • d-SPE Cleanup: The d-SPE tube contains a specific combination of sorbents to remove interfering matrix components. Common sorbents include:

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and some pigments.

    • C18 (Octadecylsilane): Removes non-polar interferences such as lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can adsorb planar pesticides.

    • Magnesium Sulfate: Removes residual water.

  • Vortexing: Vortex the d-SPE tube for 30 seconds to ensure the extract interacts with the sorbents.

  • Second Centrifugation: Centrifuge the d-SPE tube for 5 minutes to pellet the sorbent material.

  • Final Extract: The resulting supernatant is the final extract.

  • Analysis: The final extract can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC analysis.

References

Technical Support Center: Separation of Disulfoton and Disulfoton Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical separation of Disulfoton and its primary metabolite, this compound sulfoxide (B87167). This resource is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and this compound sulfoxide.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Sample Solvent: The solvent in which the sample is dissolved is too strong, causing the analyte to move through the column too quickly. 3. Column Contamination: Buildup of matrix components on the column frit or head. 4. Secondary Interactions: Silanol (B1196071) interactions on the column stationary phase.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in a weaker solvent, ideally the initial mobile phase.[1] 3. Use a guard column and/or implement a sample cleanup procedure like QuEChERS.[2] If contamination is suspected, reverse-flush the column (if permissible by the manufacturer). 4. Ensure the mobile phase pH is appropriate for the analytes. The use of a buffer can help suppress silanol interactions.
Poor Resolution Between this compound and this compound Sulfoxide 1. Suboptimal Mobile Phase Composition: The gradient or isocratic mobile phase is not effective for separation. 2. Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. 3. Flow Rate is Too High: Insufficient time for partitioning between the mobile and stationary phases.1. Optimize the gradient profile (slope and duration). Adjust the ratio of organic solvent to aqueous buffer. 2. A C18 column is commonly used and effective.[3] Consider a different stationary phase if co-elution persists. 3. Reduce the flow rate to allow for better separation.
Low Analyte Response or Sensitivity 1. Matrix Effects: Co-eluting matrix components suppressing the ionization of the target analytes in the mass spectrometer. 2. Suboptimal MS/MS Parameters: Collision energy and other MS settings are not optimized for the analytes. 3. Degradation of Analytes: this compound and its metabolites can be thermally labile.1. Employ matrix-matched calibration curves to compensate for matrix effects.[3][4] Enhance sample cleanup using dispersive solid-phase extraction (d-SPE) with adsorbents like C18, PSA, and NH2.[3] 2. Perform infusion experiments to optimize MS/MS parameters for each analyte. 3. For GC-MS analysis, ensure the inlet temperature is not excessively high. LC-MS/MS is generally preferred for thermally labile compounds.[5]
Retention Time Shifts 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions between injections. 2. Pump Malfunction or Leaks: Inconsistent mobile phase delivery. 3. Changes in Mobile Phase Composition: Evaporation of the organic component or improper preparation.1. Increase the equilibration time between runs, especially for gradient methods.[6] 2. Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate.[1] 3. Prepare fresh mobile phase daily and keep solvent bottles capped.
Ghost Peaks 1. Carryover from Previous Injections: Adsorption of the analyte in the injection port, syringe, or column. 2. Contaminated Mobile Phase or System: Impurities in the solvents or tubing.1. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.[6] 2. Use high-purity solvents (LC-MS grade). Flush the system with a strong solvent to remove any contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating this compound and this compound sulfoxide?

A1: The most prevalent and effective technique is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[3][4] This method offers high sensitivity and selectivity, which is crucial for detecting these compounds at low concentrations in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but LC-MS/MS is often preferred due to the thermal lability of some organophosphorus pesticides and their metabolites.[5][7]

Q2: What type of HPLC column is recommended for this separation?

A2: A C18 reversed-phase column is widely and successfully used for the separation of this compound and its metabolites.[3] A typical column dimension is 150 mm x 2.1 mm with a 5 µm particle size.[3]

Q3: What are the typical mobile phases used in the LC-MS/MS method?

A3: A gradient elution using water and acetonitrile (B52724) is commonly employed.[3] It is also common to use additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Q4: How should I prepare my samples for analysis?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for extracting this compound and its metabolites from various matrices like agricultural products.[4] This method typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like C18, primary secondary amine (PSA), and aminopropyl (NH2).[3]

Q5: What are the expected recovery rates for this compound and this compound sulfoxide using the QuEChERS method?

A5: With an optimized QuEChERS protocol, average recoveries for this compound and its metabolites, including the sulfoxide, typically range from 75.0% to 110.0%.[3]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and its metabolites using UHPLC-MS/MS.

Parameter This compound This compound Sulfoxide Reference
Linearity (R²) ≥0.9981≥0.9981[3]
Limit of Detection (LOD) 0.02 - 2.0 µg/kg0.02 - 2.0 µg/kg[3]
Limit of Quantification (LOQ) 5.0 µg/kg5.0 µg/kg[3]
Average Recovery 75.0% - 110.0%75.0% - 110.0%[3]
Relative Standard Deviation (RSD) 0.7% - 14.9%0.7% - 14.9%[3]

Experimental Protocols

UHPLC-MS/MS Method for this compound and its Metabolites

This protocol is based on a validated method for the determination of this compound and its metabolites in agricultural products.[3]

a. Sample Preparation (Modified QuEChERS)

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 10 minutes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take 1.5 mL of the supernatant and transfer it to a d-SPE tube containing 50 mg C18, 50 mg PSA, and 50 mg NH2 adsorbents.

  • Vortex for 1 minute and then centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

b. Chromatographic Conditions

  • Column: Thermo Syncronis C18 (150 mm × 2.1 mm, 5 µm)[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[3]

  • Injection Volume: 2 µL[3]

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

  • Monitoring Transitions: Specific precursor and product ions for this compound and this compound sulfoxide need to be determined by direct infusion or from literature values.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (5g) Extraction Add Acetonitrile (10mL) Vortex Sample->Extraction Salting_out Add NaCl (4g) Vortex & Centrifuge Extraction->Salting_out dSPE d-SPE Cleanup (C18, PSA, NH2) Salting_out->dSPE Supernatant Filtration Filter (0.22 µm) dSPE->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC Inject MSMS MS/MS Detection (ESI+, MRM) UHPLC->MSMS Quantification Quantification (Matrix-Matched Calibration) MSMS->Quantification Data Acquisition

Caption: Experimental workflow for the analysis of this compound and its sulfoxide.

Troubleshooting_Logic cluster_method Method Parameters cluster_system System Inspection cluster_sample Sample Preparation Problem Chromatographic Problem (e.g., Poor Resolution) Check_Method Review Method Parameters Problem->Check_Method Check_System Inspect LC System Problem->Check_System Check_Sample Evaluate Sample Prep Problem->Check_Sample Mobile_Phase Mobile Phase Composition/Gradient Check_Method->Mobile_Phase Column Column Chemistry/Condition Check_Method->Column Flow_Rate Flow Rate Check_Method->Flow_Rate Leaks Check for Leaks Check_System->Leaks Pump Verify Pump Performance Check_System->Pump Injector Inspect Injector/Syringe Check_System->Injector Cleanup Effectiveness of Cleanup Check_Sample->Cleanup Solvent Sample Solvent Mismatch Check_Sample->Solvent Concentration Sample Concentration Check_Sample->Concentration Solution Implement Corrective Action(s) Mobile_Phase->Solution Column->Solution Flow_Rate->Solution Leaks->Solution Pump->Solution Injector->Solution Cleanup->Solution Solvent->Solution Concentration->Solution

Caption: Troubleshooting logic for chromatographic separation issues.

References

enhancing the limit of detection for Disulfoton in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the limit of detection for Disulfoton and its metabolites in complex matrices.

Troubleshooting Guide

This guide addresses specific issues encountered during the analytical workflow for this compound, from sample preparation to instrumental analysis.

Question: I am experiencing low or no analyte signal when analyzing this compound with LC-MS/MS. What are the likely causes and solutions?

Answer: Low or no signal in LC-MS/MS is a common and multifaceted problem, often stemming from issues in the sample matrix, the instrument, or the analyte's stability.

  • Possible Cause 1: Matrix-Induced Ion Suppression. Complex matrices contain numerous co-eluting compounds (lipids, proteins, salts) that can compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal. This is a very common phenomenon in electrospray ionization (ESI).[1]

    • Solution:

      • Optimize Sample Cleanup: Employ a more rigorous cleanup method. For QuEChERS extracts, use a combination of sorbents in the dispersive solid-phase extraction (d-SPE) step. For example, C18 removes nonpolar interferences, Primary Secondary Amine (PSA) removes sugars and organic acids, and Graphitized Carbon Black (GCB) removes pigments.[2]

      • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their suppressive effects.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the entire sample preparation process. This compensates for signal suppression or enhancement by ensuring standards and samples are affected similarly.[1][3] In a study on agricultural products, matrix-matched calibration curves were required for peanuts and asparagus due to matrix effects exceeding 20%.[3]

      • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., D10-Disulfoton) is the gold standard.[4] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Possible Cause 2: Analyte Degradation. this compound is susceptible to oxidation and hydrolysis, forming metabolites like sulfoxides and sulfones.[5][6] Degradation can occur during sample storage, extraction, or analysis.

    • Solution:

      • Control Storage Conditions: Store samples at or below -20°C and minimize freeze-thaw cycles.

      • Control pH: Maintain appropriate pH during extraction.

      • Minimize Photodegradation: Protect samples and extracts from light, as this compound can undergo photoinduced oxidation.[5][7]

  • Possible Cause 3: Sub-optimal MS/MS Parameters. Incorrect precursor/product ion selection, collision energy, or other source parameters will result in poor sensitivity.

    • Solution:

      • Tune and Optimize: Infuse a pure standard of this compound and its metabolites directly into the mass spectrometer to optimize all MS/MS parameters.

      • Confirm Transitions: Use at least two multiple reaction monitoring (MRM) transitions per analyte for confident identification and quantification.[3]

Question: My recovery rates for this compound are consistently below the acceptable range of 70-120%. How can I improve them?

Answer: Poor recovery indicates that a significant portion of the analyte is lost during the sample preparation process.

  • Possible Cause 1: Inefficient Extraction. The chosen solvent may not be effectively extracting this compound from the sample matrix.

    • Solution:

      • Verify Solvent Choice: Acetonitrile (B52724) is the most common and effective extraction solvent for QuEChERS-based methods.[2][3] For certain organophosphorus pesticides, benzene (B151609) or n-hexane have also been shown to be effective, whereas dichloromethane (B109758) and ethyl acetate (B1210297) can be unsuitable during concentration steps.[8]

      • Ensure Proper Homogenization: The sample must be thoroughly homogenized to ensure the solvent has full access to the analyte. For dry samples like wheat or coffee beans, presoaking in water before adding the extraction solvent can significantly improve recovery.[3]

      • Optimize Salting-Out Step: The addition of salts like NaCl and anhydrous MgSO₄ is crucial for inducing phase separation between the aqueous and organic layers and for removing water from the acetonitrile extract.[3] Ensure the correct amounts are used and shaking is adequate.

  • Possible Cause 2: Analyte Loss During Cleanup. The sorbents used in the d-SPE cleanup step may be too aggressive, adsorbing the analyte along with the matrix interferences.

    • Solution:

      • Evaluate Sorbents: Test different combinations and amounts of d-SPE sorbents. While a mixture of C18, PSA, and NH₂ can be effective, the specific combination should be optimized for your matrix.[3]

      • Check for "Dry Down" Losses: If a solvent evaporation and reconstitution step is used, volatile analytes can be lost. Use a gentle stream of nitrogen and avoid complete dryness.

Question: I'm observing significant peak tailing for this compound in my GC-MS analysis. What's the cause and fix?

Answer: Peak tailing in GC-MS is typically a sign of unwanted interactions between the analyte and the chromatographic system.

  • Possible Cause 1: Active Sites in the System. Active sites are locations in the sample flow path (liner, column, connections) that can adsorb active compounds like organophosphorus pesticides.

    • Solution:

      • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated liner and replace it regularly.[9][10]

      • Perform Inlet Maintenance: Clip 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites. Reinstall the column correctly to avoid dead volume.[9][10]

      • Check for Leaks: Air leaks can cause column degradation and create active sites. Check all connections with an electronic leak detector.[9]

  • Possible Cause 2: Sub-optimal Chromatographic Conditions. Incorrect temperature or flow rate can lead to poor peak shape.

    • Solution:

      • Optimize Temperatures: Ensure the inlet temperature is sufficient to vaporize the sample without causing degradation.

      • Verify Carrier Gas Flow: An incorrect flow rate can affect chromatographic performance. Verify and optimize the linear velocity of your carrier gas.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation method for this compound in complex matrices like agricultural products or whole blood? The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by d-SPE cleanup, is widely recognized as a highly effective and versatile technique.[11] It has been successfully validated for determining this compound and its metabolites in diverse matrices including human blood and urine, and various agricultural products like peas, peanuts, and coffee beans.[3][4]

Q2: How can I mitigate matrix effects when developing a new method for a complex matrix? Matrix effects are a primary challenge, especially for LC-MS/MS.[1] The most reliable approach is to use a stable isotope-labeled internal standard. If that is not feasible, creating matrix-matched calibration curves is essential for accurate quantification.[1][3] Additionally, optimizing the sample cleanup step to remove as many interfering compounds as possible is crucial.

Q3: When should I use GC-MS versus LC-MS/MS for this compound analysis? The choice depends on the analyte's properties and the matrix.

  • GC-MS is suitable for the parent this compound compound, which is sufficiently volatile and thermally stable. Techniques like liquid-phase microextraction (LPME) can be coupled with GC-MS for good results in aqueous samples.[12]

  • LC-MS/MS is generally superior for multi-residue analysis that includes this compound and its more polar, less volatile oxidative metabolites (sulfoxides and sulfones).[3][4] LC-MS/MS is often more sensitive and less prone to issues of thermal degradation in the injector.

Q4: What are some alternative detection methods to mass spectrometry for rapid screening of this compound? For rapid screening purposes, immunoassay-based methods like ELISA (Enzyme-Linked Immunosorbent Assay) and electrochemical biosensors are emerging alternatives.[13][14]

  • Immunoassays utilize the specific binding of an antibody to the target pesticide, offering high sensitivity and potential for on-site analysis without extensive sample cleanup.[15][16][17]

  • Electrochemical sensors measure changes in electrical signals upon interaction with the pesticide, providing a rapid and portable detection platform.[14][18][19]

Data Presentation: Performance of Analytical Methods

Table 1: Comparison of Selected Analytical Methods for this compound Detection

Analytical TechniqueMatrixLODLOQRecovery (%)Reference
UHPLC-MS/MSAgricultural Products (Peas, Asparagus, Wheat, Peanuts, Coffee Beans)0.02 - 2.0 µg/kg5.0 µg/kg75.0 - 110.0[3]
LC-MS/MSHuman Whole Blood0.2 - 1.0 ng/mL1.0 - 2.0 ng/mL> 86.8[4]
LC-MS/MSHuman Urine0.5 - 2.0 ng/mL2.0 - 5.0 ng/mL> 88.0[4]
LPME-GC-MSAqueous Samples0.006 - 0.2 µg/LNot Reported> 83[12]
DI-SPME-TD-ESI/MS/MSHuman Serum< 0.1 µg/mL0.1 - 0.5 µg/mL89.5 - 116.3[20]

Experimental Protocols

Protocol 1: QuEChERS and d-SPE for Agricultural Products This protocol is adapted from the method described for the analysis of this compound and its metabolites in various agricultural products.[3]

  • Sample Homogenization: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For dry matrices (e.g., wheat, coffee beans), add 5 mL of water and let stand to moisten.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex for 10 minutes.

  • Salting-Out: Add 4 g of NaCl. Vortex for 30 seconds immediately.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.

  • Dispersive SPE Cleanup: Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a mix of d-SPE sorbents: 50 mg C18, 50 mg PSA, and 50 mg NH₂.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.

  • Analysis: Collect the final supernatant, filter if necessary, and inject it into the UHPLC-MS/MS system.

Protocol 2: Liquid-Phase Microextraction (LPME) for Aqueous Samples This protocol is based on a method for extracting organophosphorus pesticides from water.[12]

  • Sample Preparation: Place 20 mL of the aqueous sample into a sample vial.

  • Extraction Setup: Fill a GC syringe with 3.5 µL of an organic solvent (e.g., undecane). Insert a small section of a hollow fiber into the needle of the syringe, allowing the solvent to fill the fiber.

  • Extraction: Immerse the hollow fiber into the aqueous sample. Perform dynamic extraction by repeatedly withdrawing and dispensing the syringe plunger for a set time (e.g., 30 minutes) to facilitate analyte transfer into the organic solvent.

  • Analysis: After extraction, retract the organic solvent back into the syringe needle. Remove the hollow fiber and inject the solvent directly into the GC-MS for analysis.

Visualizations

G A Sample Collection (e.g., Blood, Crop, Water) B Sample Homogenization & Weighing A->B C Extraction (e.g., QuEChERS) B->C D Cleanup (e.g., d-SPE) C->D E Instrumental Analysis (LC-MS/MS or GC-MS) D->E F Data Processing & Quantification E->F

Caption: General experimental workflow for this compound residue analysis.

G Start Problem: Low or No Analyte Signal CheckIS Check Internal Standard (IS) Signal Start->CheckIS IS_Low Cause: Injection Failure or MS Sensitivity Issue CheckIS->IS_Low  IS Signal also Low IS_OK Cause: Matrix Effects or Analyte Degradation CheckIS->IS_OK IS Signal OK   Sol_MS Solution: - Check syringe/autosampler - Clean MS ion source - Tune instrument IS_Low->Sol_MS Sol_Matrix Solution: - Use matrix-matched standards - Improve sample cleanup - Dilute sample extract - Check sample storage IS_OK->Sol_Matrix

Caption: Troubleshooting decision tree for low analyte signal.

G cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 5g Homogenized Sample into 50 mL tube B 2. Add 10 mL Acetonitrile (and water if needed) A->B C 3. Add QuEChERS Salts (e.g., NaCl, MgSO₄) B->C D 4. Shake Vigorously & Centrifuge C->D E 5. Transfer Acetonitrile Supernatant to d-SPE tube D->E F 6. d-SPE tube contains sorbents (e.g., PSA, C18) G 7. Vortex & Centrifuge E->G H 8. Collect Final Extract for Analysis G->H

Caption: Detailed workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Disulfoton Analysis in Fatty Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Disulfoton in challenging fatty food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in fatty food samples?

A: The main difficulties arise from the high lipid content of the matrix. These include:

  • Matrix Effects: Co-extraction of fats and other matrix components can significantly suppress or enhance the instrument signal for this compound and its metabolites, leading to inaccurate quantification.[1][2] In gas chromatography (GC), matrix components can coat the injector liner and the front of the analytical column, leading to signal enhancement. In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the target analyte.

  • Low Recovery: this compound, being a relatively nonpolar pesticide, can have a strong affinity for the lipid phase, making its extraction from the fatty matrix inefficient and leading to low recovery rates.

  • Instrument Contamination: The presence of high concentrations of lipids in the final extract can contaminate the analytical instrument, particularly the GC inlet, column, and the MS ion source, leading to poor performance and increased maintenance.[1]

Q2: Which sample preparation technique is recommended for this compound in fatty foods?

A: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of pesticide residues, including this compound, from fatty matrices.[3][4][5][6] The standard QuEChERS protocol often requires adjustments to handle the high-fat content, such as the use of specific sorbents for cleanup.

Q3: How can I minimize matrix effects in my analysis?

A: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is a highly effective approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[2] This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.

  • Effective Cleanup: Incorporating a robust cleanup step in your sample preparation is crucial. For fatty samples, dispersive solid-phase extraction (d-SPE) with a combination of sorbents like C18 and primary secondary amine (PSA) is common. C18 helps in retaining fatty acids, while PSA removes sugars and organic acids.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can help to correct for both extraction inefficiencies and matrix effects, as it will behave similarly to the native analyte throughout the analytical process.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the instrument's response. However, this may compromise the method's sensitivity.

Q4: I am experiencing low recovery of this compound. What are the possible causes and solutions?

A: Low recovery of this compound from fatty matrices is a common issue. Here are some potential causes and their solutions:

  • Insufficient Extraction Efficiency: The partitioning of this compound between the fatty sample and the extraction solvent may be poor.

    • Solution: Ensure thorough homogenization of the sample with the extraction solvent (typically acetonitrile). Increase the shaking or vortexing time to facilitate better extraction.

  • Analyte Loss During Cleanup: The sorbents used in the d-SPE cleanup step might be retaining this compound.

    • Solution: Evaluate the type and amount of sorbent used. While C18 is necessary for fat removal, excessive amounts might lead to the loss of nonpolar analytes. Optimizing the sorbent combination and quantity is key.

  • Partitioning into the Fat Layer: During the extraction and centrifugation steps, this compound may remain dissolved in the lipid layer.

    • Solution: A freezing step after the initial extraction can help to precipitate and remove a significant portion of the fat before proceeding to the cleanup step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Incompatible solvent for the initial mobile phase in LC.1. Deactivate the GC inlet liner or use a liner with a deactivation layer. 2. Perform column maintenance (e.g., bake-out for GC, flushing for LC). 3. Ensure the final extract solvent is compatible with the initial mobile phase conditions in your LC method.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization (LC-MS) or analyte transfer (GC-MS).1. Implement matrix-matched calibration. 2. Improve the cleanup step by optimizing the d-SPE sorbents (e.g., using a combination of C18, PSA, and possibly graphitized carbon black - GCB, with caution for planar pesticides). 3. Use an isotope-labeled internal standard. 4. Dilute the sample extract.
Low Analyte Recovery 1. Inefficient extraction from the fatty matrix. 2. Loss of analyte during the cleanup step. 3. Analyte degradation.1. Increase extraction time and ensure vigorous shaking. 2. Optimize the amount and type of d-SPE sorbents. 3. Ensure the pH of the sample and extraction solvent is appropriate to prevent degradation.
High Background Noise in Chromatogram Insufficient cleanup of the sample extract.1. Increase the amount of d-SPE sorbents (C18 and PSA). 2. Consider a multi-step cleanup approach, such as a freeze-out step followed by d-SPE. 3. For very fatty samples, gel permeation chromatography (GPC) can be an effective but more time-consuming cleanup option.
Instrument Contamination (Rapid Loss of Sensitivity) Injection of highly concentrated matrix components.1. Improve the sample cleanup procedure to remove more of the fatty co-extractives. 2. Use a guard column to protect the analytical column. 3. Perform regular maintenance of the GC inlet and MS ion source.

Data Presentation

Table 1: Recovery of this compound and its Metabolites in Peanuts using a Modified QuEChERS Method with d-SPE Cleanup (C18, PSA, and NH2 sorbents)

CompoundSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound595.28.7
10098.55.4
1000102.13.2
This compound sulfoxide592.89.1
10096.36.2
100099.84.5
This compound sulfone594.58.9
10097.95.8
1000101.53.9

Data adapted from a study on the determination of this compound and its metabolites in various agricultural products.[7]

Experimental Protocols

Modified QuEChERS Protocol for this compound Analysis in Fatty Food Samples

This protocol is a general guideline and may require optimization based on the specific fatty food matrix.

1. Sample Preparation and Extraction:

  • Homogenize the fatty food sample. For samples with low moisture content, such as peanut butter, pre-soaking with water may be necessary.[7]

  • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate amount of water if needed to hydrate (B1144303) the sample.

  • Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for better stability of some pesticides).

  • Add an internal standard if used.

  • Shake vigorously for 1-10 minutes.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5-15 minutes.

2. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • Take a 1-6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube containing the d-SPE sorbents. For fatty matrices, a common combination is 50 mg C18 and 50 mg PSA per mL of extract.[3]

  • Vortex for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.

  • The extract can be directly analyzed by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to a more volatile solvent like acetone/hexane may be necessary.[8]

  • If needed, add an instrument performance standard.

Visualizations

Disulfoton_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception & Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Weigh sample Cleanup Dispersive SPE Cleanup (C18, PSA) Extraction->Cleanup Transfer supernatant FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Direct Injection GCMS GC-MS/MS Analysis FinalExtract->GCMS Solvent Exchange (optional) Quantification Quantification (Matrix-Matched Calibration) LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis in fatty food samples.

Troubleshooting_Workflow action action result result start Analytical Issue Identified low_recovery Low Analyte Recovery? start->low_recovery poor_peak_shape Poor Peak Shape? low_recovery->poor_peak_shape No action_recovery Optimize Extraction Time & d-SPE Sorbents low_recovery->action_recovery Yes matrix_effects Signal Suppression/ Enhancement? poor_peak_shape->matrix_effects No action_peak_shape Check GC Inlet & Column Condition. Verify Solvent Compatibility (LC) poor_peak_shape->action_peak_shape Yes action_matrix_effects Implement Matrix-Matched Calibration. Improve Cleanup. matrix_effects->action_matrix_effects Yes result_recovery Recovery Improved action_recovery->result_recovery Re-analyze result_peak_shape Peak Shape Corrected action_peak_shape->result_peak_shape Re-analyze result_matrix_effects Quantification Accurate action_matrix_effects->result_matrix_effects Re-analyze

References

Technical Support Center: Optimizing Disulfoton Extraction from Aged Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of Disulfoton extraction from aged soil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from aged soil more challenging than from freshly spiked soil?

Aged soil presents a greater challenge for this compound extraction due to increased sequestration of the analyte within the soil matrix over time. Strong binding to soil organic matter and clay particles can occur, making it difficult to achieve complete extraction.[1] This is in contrast to freshly spiked samples where the analyte is more readily available for extraction.[1]

Q2: What are the most common methods for extracting this compound from soil?

Several methods can be employed, with the most common being:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and efficient method that uses a combination of solvent extraction and dispersive solid-phase extraction (dSPE) for cleanup.[2][3][4][5][6]

  • Soxhlet Extraction: A classical and exhaustive technique that ensures intimate contact between the sample and the solvent, suitable for nonvolatile and semivolatile organic compounds.[7][8][9]

  • Ultrasonic-Assisted Extraction (UAE): A faster alternative to Soxhlet that uses ultrasonic waves to enhance the extraction process.[10][11][12]

  • Accelerated Solvent Extraction (ASE): A modern technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[13]

Q3: How does soil type influence this compound extraction efficiency?

Soil composition is a critical factor. Soils with high organic matter and clay content tend to adsorb this compound more strongly, making extraction more difficult and potentially leading to lower recoveries.[14] Sandy soils, with lower organic matter, generally permit easier extraction.

Q4: What is the impact of soil moisture on extraction efficiency?

The effect of soil moisture can depend on the extraction technique. For some methods, like microwave-assisted extraction, increased moisture can enhance extraction by creating steam that expands soil pores. For other methods, it is often recommended to air-dry the soil or mix it with a drying agent like anhydrous sodium sulfate (B86663) before extraction to improve solvent penetration.[7][9][15] For the QuEChERS method, hydrating a dry soil sample with water before adding the extraction solvent is a common practice.[2][4]

Q5: Can the pH of the extraction solvent affect this compound recovery?

Yes, pH can play a role. While this compound is relatively stable, extreme pH conditions, particularly highly alkaline conditions, can lead to degradation. Maintaining a neutral to slightly acidic pH during extraction is generally recommended to ensure the stability of the analyte.

Troubleshooting Guide

Problem: Low Recovery of this compound

Low recovery is a frequent issue when working with aged soil samples. The following troubleshooting guide will help you identify and address potential causes.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low this compound Recovery CheckExtraction Review Extraction Method Start->CheckExtraction CheckSoil Evaluate Soil Characteristics Start->CheckSoil CheckCleanup Assess Cleanup Step Start->CheckCleanup CheckAnalysis Verify Analytical Method Start->CheckAnalysis OptimizeMethod Optimize Extraction Parameters CheckExtraction->OptimizeMethod ImproveHomogenization Enhance Sample Homogenization CheckSoil->ImproveHomogenization ModifyCleanup Modify dSPE Sorbents CheckCleanup->ModifyCleanup MatrixEffects Investigate Matrix Effects CheckAnalysis->MatrixEffects IncreaseSolvent Increase Solvent Polarity/Volume OptimizeMethod->IncreaseSolvent IncreaseTime Increase Extraction Time/Temperature OptimizeMethod->IncreaseTime AdjustpH Adjust Solvent pH OptimizeMethod->AdjustpH Solution Improved Recovery IncreaseSolvent->Solution IncreaseTime->Solution ImproveHomogenization->Solution AdjustpH->Solution ModifyCleanup->Solution UseMatrixMatched Use Matrix-Matched Standards MatrixEffects->UseMatrixMatched DiluteExtract Dilute Extract MatrixEffects->DiluteExtract UseMatrixMatched->Solution DiluteExtract->Solution

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different extraction methods for organophosphate pesticides, including this compound, from soil. Note that recoveries can vary significantly based on soil type, aging time, and specific experimental conditions.

Extraction MethodTypical Recovery Range (%)AdvantagesDisadvantages
QuEChERS 70 - 110[16]Fast, high throughput, low solvent usage, effective cleanup.[3][4][5]May require optimization for highly complex matrices.
Soxhlet 70 - 95Exhaustive extraction, well-established method.[7][8][9]Time-consuming, large solvent consumption.[8]
Ultrasonic-Assisted 80 - 105[10]Faster than Soxhlet, good efficiency.[11][12]May not be as exhaustive as Soxhlet for strongly bound residues.
Accelerated Solvent > 85Very fast, low solvent consumption, automated.[13]Requires specialized equipment.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Aged Soil

This protocol is a modified version of the standard QuEChERS method, optimized for aged soil samples.

1. Sample Preparation:

  • Weigh 10 g of homogenized aged soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 10 mL of deionized water and let it hydrate (B1144303) for 30 minutes.[2][4]

2. Extraction:

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Soxhlet Extraction for this compound from Aged Soil

This protocol follows the general principles of EPA Method 3540C.[7]

1. Sample Preparation:

  • Weigh 10-20 g of homogenized aged soil.

  • Mix the soil with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.[7][9]

2. Extraction:

  • Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 200-300 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the distillation flask.

  • Extract for 6-8 hours at a rate of 4-6 cycles per hour.

3. Concentration and Cleanup:

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • The concentrated extract may require a cleanup step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges before analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for this compound from Aged Soil

This method provides a faster alternative to Soxhlet extraction.[11][12]

1. Sample Preparation:

  • Weigh 5 g of homogenized aged soil into a glass centrifuge tube.

2. Extraction:

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and petroleum ether.[11]

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.

  • Centrifuge the sample at ≥3000 x g for 5 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction with a fresh portion of the solvent mixture.

  • Combine the supernatants.

3. Concentration:

  • Concentrate the combined extracts to the desired final volume using a gentle stream of nitrogen.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors affecting this compound extraction efficiency and the chosen extraction method.

ExtractionFactors cluster_soil Soil Properties cluster_params Method Parameters SoilType Soil Type (Organic Matter, Clay Content) Efficiency Extraction Efficiency SoilType->Efficiency Moisture Moisture Content Moisture->Efficiency pH_soil Soil pH pH_soil->Efficiency QuEChERS QuEChERS QuEChERS->Efficiency Soxhlet Soxhlet Soxhlet->Efficiency UAE Ultrasonic-Assisted UAE->Efficiency Solvent Solvent Choice Solvent->QuEChERS Solvent->Soxhlet Solvent->UAE TimeTemp Time & Temperature TimeTemp->Soxhlet TimeTemp->UAE Cleanup Cleanup Strategy Cleanup->QuEChERS

Caption: Factors influencing this compound extraction efficiency.

References

Validation & Comparative

A Comparative Guide to a New UHPLC-MS/MS Method for Disulfoton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of Disulfoton against an established Gas Chromatography-Mass Spectrometry (GC-MS) based approach. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and food safety.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of the new UHPLC-MS/MS method and a representative GC-MS method for pesticide analysis.

Table 1: Validation Parameters for the UHPLC-MS/MS Method for this compound and its Metabolites

ParameterPerformance
Linearity (R²)≥0.9981
Range2.0 - 200.0 µg/L
Accuracy (Recovery)75.0% - 110.0%
Precision (RSD)0.7% - 14.9%
Limit of Detection (LOD)0.02 - 2.0 µg/kg
Limit of Quantification (LOQ)5.0 µg/kg

Data sourced from a study on the determination of this compound and its metabolites in agricultural products.[1]

Table 2: General Validation Parameters for a Multi-Residue GC-MS/MS Method

ParameterPerformance
Linearity (R²)>0.99
Accuracy (Recovery)70% - 120%
Precision (RSD)≤20%
Limit of Quantification (LOQ)10 µg/kg

These are general performance characteristics for a multi-residue pesticide analysis method and may vary for individual analytes like this compound.

Experimental Protocols

Detailed Methodology for the New UHPLC-MS/MS Method

This method is designed for the determination of this compound and its metabolites in agricultural products.[1]

1. Sample Preparation (Dispersive Solid Phase Extraction - d-SPE):

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For certain matrices like wheat, coffee beans, and peanuts, presoak in 5 mL of water.

  • Add 10 mL of acetonitrile (B52724) and vortex for 10 minutes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge the sample at 5000 rpm for 5 minutes.

  • Take 1.5 mL of the supernatant (acetonitrile layer) and transfer it to a clean-up tube containing 50 mg of C18, 50 mg of Primary Secondary Amine (PSA), and 50 mg of NH2 adsorbents.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm filter into a vial for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis:

  • Chromatographic Column: Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Quantification:

  • Quantification is performed using an external standard method with matrix-matched calibration curves.[1]

Representative Methodology for a GC-MS Method

This protocol is a general representation of a QuEChERS-based GC-MS method for pesticide residue analysis.

1. Sample Preparation (QuEChERS):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate internal standard.

  • Shake vigorously for 10 minutes and then centrifuge at 5000 rpm for 5 minutes.

  • Transfer the supernatant to a clean-up tube containing a mixture of MgSO4, PSA, and C18.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Collect the supernatant and transfer it to a GC vial.

  • Add a protectant, such as sorbitol, to the vial before injection.

2. GC-MS Analysis:

  • Chromatographic Column: A suitable capillary column, such as a DB-5MS.

  • Carrier Gas: Helium.

  • Temperature Program: A programmed temperature gradient to ensure separation of analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the validation of the new UHPLC-MS/MS analytical method for this compound.

Analytical Method Validation Workflow cluster_Preparation Sample Preparation cluster_Analysis UHPLC-MS/MS Analysis cluster_Validation Method Validation Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction SaltingOut NaCl Addition Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup (C18, PSA, NH2) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration FinalExtract Final Extract for Analysis Filtration->FinalExtract Injection Injection into UHPLC FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (RSD) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ

Caption: Workflow for the UHPLC-MS/MS analysis of this compound.

References

A Comparative Analysis of the Toxicity of Disulfoton and Other Key Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of Disulfoton and three other widely studied organophosphate insecticides: Parathion, Malathion (B1675926), and Chlorpyrifos. The information presented herein is intended to support research and development efforts by providing a consolidated overview of their relative toxicities, mechanisms of action, and the experimental methodologies used for their assessment. All quantitative data is summarized in comparative tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Acute Toxicity: A Quantitative Comparison

The acute toxicity of organophosphates is primarily evaluated by the median lethal dose (LD50), which represents the dose required to be lethal to 50% of a test population. The following table summarizes the oral LD50 values for this compound, Parathion, Malathion, and Chlorpyrifos in rats, providing a clear indication of their relative acute toxicity.

OrganophosphateOral LD50 in Male Rats (mg/kg)Oral LD50 in Female Rats (mg/kg)Reference(s)
This compound 6.2 - 12.51.9 - 2.5[1][2]
Parathion 13 - 143.6 - 7.9[3][4]
Malathion 54005700[5][6][7]
Chlorpyrifos 95 - 270Not specified[8][9]

Note: LD50 values can vary based on the specific strain of rat and the purity of the compound tested.

From this data, it is evident that this compound and Parathion are significantly more acutely toxic than Malathion and Chlorpyrifos, with this compound exhibiting the highest toxicity in female rats.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132).[10] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[11] The potency of an organophosphate as an AChE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50).

While direct, side-by-side comparative IC50 data under identical experimental conditions is limited in the available literature, the following table presents available IC50 values for the active metabolites of some of these organophosphates. It is important to note that many organophosphates, including Parathion and Malathion, are metabolically activated in the body to their more potent "oxon" analogs (e.g., paraoxon, malaoxon), which are the primary inhibitors of AChE.

Organophosphate (or Active Metabolite)IC50 for Acetylcholinesterase InhibitionEnzyme SourceReference(s)
Paraoxon (from Parathion) 1.4 x 10⁻⁷ M (Male Rat Plasma)Rat Plasma[3][12]
Malaoxon (from Malathion) (2.4 +/- 0.3) x 10⁻⁶ MBovine Erythrocyte[10][13]
Chlorpyrifos-oxon (from Chlorpyrifos) ~3 nM (Isolated Rat Brain AChE)Rat Brain[14]

Note: IC50 values are highly dependent on experimental conditions such as enzyme source, substrate concentration, and incubation time. Therefore, direct comparison across different studies should be made with caution.

The lower the IC50 value, the more potent the inhibitor. The available data suggests that the active metabolites of Parathion and Chlorpyrifos are highly potent inhibitors of acetylcholinesterase.

Signaling Pathways in Organophosphate Toxicity

The toxic effects of organophosphates are mediated through the disruption of key signaling pathways. The primary pathway affected is the cholinergic system due to acetylcholinesterase inhibition. However, other non-cholinergic mechanisms, such as the induction of oxidative stress and activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, also play a significant role in their overall toxicity.

Cholinergic_Pathway cluster_synapse Synaptic Cleft OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChR Cholinergic Receptors (Muscarinic & Nicotinic) ACh->AChR Binding Overstimulation Cholinergic Overstimulation AChR->Overstimulation Toxicity Toxic Effects (e.g., seizures, respiratory failure) Overstimulation->Toxicity

Figure 1: Cholinergic pathway disruption by organophosphates.

MAPK_Pathway OP Organophosphate Exposure ROS Reactive Oxygen Species (ROS) Generation OP->ROS MAPK MAPK Signaling Pathways (ERK, JNK, p38) ROS->MAPK OxidativeStress Oxidative Stress MAPK->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis Neuroinflammation Neuroinflammation MAPK->Neuroinflammation AChE_Assay_Workflow Start Start PrepareReagents Prepare Reagents (AChE, ATCh, DTNB, Inhibitors) Start->PrepareReagents PlateSetup Plate Setup in 96-well Plate (Buffer, AChE, Inhibitor) PrepareReagents->PlateSetup Preincubation Pre-incubate PlateSetup->Preincubation AddSubstrate Add Substrate (ATCh) and DTNB Preincubation->AddSubstrate MeasureAbsorbance Measure Absorbance at 412 nm (Kinetic Reading) AddSubstrate->MeasureAbsorbance DataAnalysis Calculate % Inhibition and IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End Comet_Assay_Workflow Start Start CellTreatment Treat Cells with Organophosphate Start->CellTreatment EmbedCells Embed Cells in Agarose on Slide CellTreatment->EmbedCells Lysis Lyse Cells to Isolate Nucleoids EmbedCells->Lysis AlkalineUnwinding Unwind DNA in Alkaline Buffer Lysis->AlkalineUnwinding Electrophoresis Perform Electrophoresis AlkalineUnwinding->Electrophoresis NeutralizationStaining Neutralize and Stain DNA Electrophoresis->NeutralizationStaining VisualizeAnalyze Visualize Comets and Analyze DNA Damage NeutralizationStaining->VisualizeAnalyze End End VisualizeAnalyze->End

References

A Comparative Guide to Disulfoton Analysis: LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Disulfoton, a highly toxic organophosphate pesticide. Understanding the nuances of each technique is critical for selecting the most appropriate method to ensure food safety and environmental monitoring. This comparison is based on published experimental data to aid in making informed decisions for your analytical needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for this compound analysis using LC-MS/MS and GC-MS/MS, as reported in various studies. These parameters are crucial for determining the sensitivity, accuracy, and reliability of each method.

Performance MetricLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.02 - 2.0 µg/kg[1]0.1 - 1 µg/kg[2]
Limit of Quantification (LOQ) 5.0 µg/kg[1]0.01 mg/kg (for tobacco matrix)
Linearity (R²) ≥ 0.9981[1]> 0.95
Recovery 75.0% - 110.0%[1]73.26% - 116% (for general pesticides)[2]
Precision (RSD) 0.7% - 14.9%[1]≤ 20% (for general pesticides)[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of typical experimental protocols for this compound analysis using both LC-MS and GC-MS.

LC-MS/MS Method for this compound and its Metabolites

This method is adapted from a study on the determination of this compound and its metabolites in agricultural products.[1]

1. Sample Preparation (Dispersive Solid-Phase Extraction - d-SPE):

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • For certain matrices like wheat, coffee beans, and peanuts, pre-soak the sample in 5 mL of water.

  • Add acetonitrile (B52724) for extraction and vortex for 10 minutes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge for 5 minutes.

  • Take 1.5 mL of the supernatant and clean it up using a mixture of 50 mg C18, 50 mg primary secondary amine (PSA), and 50 mg aminopropyl (NH2) adsorbents.

2. Chromatographic Separation (UHPLC):

  • Column: Thermo Syncronis C18 (150 mm × 2.1 mm, 5 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometric Detection (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Quantification: External standard method using matrix-matched calibration curves.

GC-MS/MS Method for Pesticide Residue Analysis

This protocol is a general representation derived from methods for multi-residue pesticide analysis in various matrices.[2][3]

1. Sample Preparation (QuEChERS):

  • A homogenized sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride).

  • The mixture is shaken vigorously and then centrifuged to separate the layers.

  • An aliquot of the supernatant is subjected to a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of sorbents to remove interfering matrix components.

2. Chromatographic Separation (GC):

  • Injector: Split/splitless inlet.

  • Column: A capillary column suitable for pesticide analysis (e.g., a low-bleed stationary phase).

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Carrier Gas: Helium.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization Mode: Electron Ionization (EI)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Quantification: Use of matrix-matched calibration standards is recommended to achieve accurate quantitation.[3]

Experimental Workflow Visualization

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS and GC-MS.

LC_MS_Workflow cluster_sample_prep Sample Preparation (LC-MS) cluster_analysis Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup (C18, PSA, NH2) Extraction->Cleanup UHPLC UHPLC Separation Cleanup->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Data Data MSMS->Data Data Acquisition & Processing

Caption: Workflow for this compound analysis using LC-MS/MS.

GC_MS_Workflow cluster_sample_prep Sample Preparation (GC-MS) cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC GC Separation Cleanup->GC MSMS Tandem MS Detection (EI, MRM) GC->MSMS Data Data MSMS->Data Data Acquisition & Processing

Caption: Workflow for this compound analysis using GC-MS/MS.

Concluding Remarks

Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the trace-level analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, including the matrix complexity, the need to analyze metabolites simultaneously, and available instrumentation.

  • LC-MS/MS is particularly well-suited for the analysis of this compound and its more polar metabolites in a single run without derivatization. The use of electrospray ionization allows for the gentle ionization of thermally labile compounds.

  • GC-MS/MS is a robust and widely used technique for the analysis of volatile and semi-volatile pesticides like this compound. It often provides excellent sensitivity and selectivity, especially when coupled with tandem mass spectrometry. However, derivatization may be necessary for less volatile metabolites.

For comprehensive pesticide residue monitoring, a combination of both LC-MS/MS and GC-MS/MS is often employed to cover a wider range of analytes with varying chemical properties.[4] The detailed protocols and performance data presented in this guide should serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for this compound.

References

Environmental Persistence of Disulfoton and Phorate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of two organophosphate insecticides, Disulfoton and Phorate (B1677698). The data presented is compiled from various scientific sources to offer an objective overview supported by experimental findings.

Data Presentation: Quantitative Comparison

The environmental persistence of a pesticide is often characterized by its half-life (t½), the time it takes for 50% of the initial amount to degrade. The following table summarizes the reported half-life ranges for this compound and Phorate in soil and water, highlighting the variability influenced by environmental conditions.

PesticideMediumHalf-life (t½)Key Influencing Factors
This compound Soil3.5 to 290 days[1][2]Soil type, organic matter content, temperature, microbial activity[3][4]
Water7 to 170 days[1][5]pH, temperature, presence of microorganisms[3][5]
Phorate Soil2 to 173 days[6]Soil clay and organic matter content, rainfall, pH[6]
WaterA few days to a few weeks[6]Temperature, pH (degrades faster in alkaline conditions)[6]

Experimental Protocols: Determining Pesticide Persistence in Soil

The following is a generalized experimental protocol for determining the half-life of pesticides like this compound and Phorate in soil, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the rate of degradation of a pesticide in soil under controlled laboratory conditions.

Materials:

  • Test pesticide (this compound or Phorate) of known purity.

  • Representative soil samples (e.g., sandy loam, clay loam). Soil should be characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Incubation vessels (e.g., flasks or flow-through systems).

  • Controlled environment chamber or incubator.

  • Analytical instrumentation for residue analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)).

  • Extraction solvents and necessary reagents.

Procedure:

  • Soil Preparation:

    • Collect soil from the upper layer (0-20 cm) of a site with no recent pesticide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize.

    • Adjust the soil moisture to a predetermined level (e.g., 40-60% of maximum water holding capacity).

    • Pre-incubate the soil samples in the dark at the test temperature for a period to allow microbial activity to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of the pesticide in a suitable solvent.

    • Apply the pesticide solution to the soil samples to achieve a desired concentration. The application should be done as uniformly as possible.

    • A set of control samples (without pesticide) and sterile control samples (to assess abiotic degradation) should also be prepared.

  • Incubation:

    • Incubate the treated and control soil samples in the dark in a controlled environment chamber at a constant temperature (e.g., 20-25°C).

    • Maintain the soil moisture throughout the experiment by periodic addition of water.

    • For aerobic studies, ensure adequate air exchange. For anaerobic studies, create and maintain anaerobic conditions.

  • Sampling and Analysis:

    • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the pesticide residues from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS method).[7]

    • Analyze the extracts using a validated analytical method (e.g., GC-MS or LC-MS/MS) to determine the concentration of the parent pesticide and its major metabolites.[7][8]

  • Data Analysis:

    • Plot the concentration of the pesticide against time.

    • Calculate the degradation rate and the half-life (DT50) of the pesticide using appropriate kinetic models (e.g., first-order kinetics).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based pesticide degradation study in soil.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization moisture_adjustment Moisture Adjustment soil_characterization->moisture_adjustment pre_incubation Pre-incubation moisture_adjustment->pre_incubation pesticide_application Pesticide Application pre_incubation->pesticide_application incubation_dark Incubation in Dark (Constant Temp & Moisture) pesticide_application->incubation_dark sampling Periodic Sampling incubation_dark->sampling extraction Solvent Extraction sampling->extraction analysis LC/GC-MS Analysis extraction->analysis data_analysis Data Analysis analysis->data_analysis half_life Half-life (DT50) Determination data_analysis->half_life

Caption: Experimental workflow for determining pesticide persistence in soil.

Degradation Pathways

Both this compound and Phorate are organophosphate pesticides that undergo similar degradation pathways in the environment, primarily through oxidation and hydrolysis.

  • This compound: In the environment, this compound is rapidly oxidized to its sulfoxide (B87167) and sulfone metabolites.[3][9] These metabolites are often more persistent and toxic than the parent compound.[3] Hydrolysis also contributes to the degradation of this compound and its metabolites.[5]

  • Phorate: Phorate degradation also proceeds through oxidation to form phorate sulfoxide and phorate sulfone, which are more potent cholinesterase inhibitors.[6][10] Microbial degradation and hydrolysis are significant pathways for the breakdown of phorate in soil and water.[6] The rate of hydrolysis is notably faster under alkaline conditions.[6]

References

Navigating the Analytical Landscape: A Comparative Guide to Disulfoton Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues like Disulfoton are paramount for ensuring food safety and environmental monitoring. This guide provides a comparative overview of analytical methodologies for this compound residue analysis, drawing upon data from various studies to highlight the performance of different techniques. While a direct inter-laboratory comparison study on this compound was not publicly available, this guide synthesizes data from individual validated methods to offer insights into their efficacy.

Performance Snapshot: A Comparative Look at Analytical Methods

The following table summarizes the performance characteristics of a dispersive solid-phase extraction (d-SPE) coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of this compound and its metabolites in various agricultural products. This data is derived from a single, comprehensive study and serves as a benchmark for analytical performance.[1]

AnalyteMatrixSpiked Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound & MetabolitesPeas5, 100, 100075.0 - 110.00.7 - 14.9
This compound & MetabolitesAsparagus5, 100, 100075.0 - 110.00.7 - 14.9
This compound & MetabolitesWheat5, 100, 100075.0 - 110.00.7 - 14.9
This compound & MetabolitesPeanuts5, 100, 100075.0 - 110.00.7 - 14.9
This compound & MetabolitesCoffee Beans5, 100, 100075.0 - 110.00.7 - 14.9

Key Performance Metrics:

  • Linearity: The method demonstrated good linearity for this compound and its metabolites within the range of 2.0-200.0 µg/L, with a correlation coefficient (R²) of ≥0.9981.[1]

  • Limits of Detection (LODs): The LODs for the analytes were reported to be between 0.02 and 2.0 µg/kg.[1]

  • Limits of Quantification (LOQs): The LOQ for the method was established at 5.0 µg/kg.[1]

In Focus: Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and adapting analytical techniques. The following protocol outlines the key steps for the d-SPE-UHPLC-MS/MS method.

Sample Preparation: Extraction and Cleanup
  • Extraction:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • For wheat, coffee beans, and peanuts, presoak the sample in 5 mL of water.

    • Add 10 mL of acetonitrile (B52724) and vortex for 10 minutes.

    • Add 4 g of sodium chloride (NaCl) and vortex for 30 seconds.

    • Centrifuge the mixture for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1.5 mL aliquot of the supernatant.

    • Add 50 mg of octadecylsilane (B103800) bonded silica (B1680970) (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2) adsorbents.

    • Vortex and centrifuge.

    • The resulting supernatant is ready for analysis.[1]

Instrumental Analysis: UHPLC-MS/MS
  • Chromatographic Separation: The analytes are separated on a C18 column (e.g., Thermo Syncronis C18, 150 mm × 2.1 mm, 5 µm) with a gradient elution using water and acetonitrile. The column temperature is maintained at 40 °C, and the injection volume is 2 µL.[1]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[1]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for this compound residue analysis.

Disulfoton_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample (5g) extraction Acetonitrile Extraction + NaCl sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (C18, PSA, NH2) supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract uhplc UHPLC Separation (C18 Column) final_extract->uhplc msms MS/MS Detection (MRM, ESI+) uhplc->msms data Data Acquisition & Analysis msms->data

A typical workflow for this compound residue analysis.

This compound is a highly toxic organophosphate pesticide, and its persistence in the environment raises concerns for human health and ecosystems.[1] The development and validation of robust analytical methods are therefore essential for monitoring its residues in agricultural products to ensure food safety.[1]

References

A Comparative Efficacy Analysis of Disulfoton and Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of Disulfoton, an organophosphate insecticide, and neonicotinoids, a newer class of insecticides. This analysis is supported by experimental data on their performance against key sucking insect pests, details of experimental protocols, and visualizations of their distinct modes of action.

Introduction

This compound is a systemic organophosphate insecticide that has been historically used to control a variety of sucking and chewing insects.[1][2] Its use has significantly declined due to regulatory changes and the development of newer insecticides.[2][3] Neonicotinoids are a class of systemic insecticides chemically related to nicotine (B1678760) and are widely used for the control of sucking pests in numerous crops.[4] They are known for their high selectivity for insect nicotinic acetylcholine (B1216132) receptors.[5] This guide aims to provide a comparative overview of the efficacy of these two insecticide classes based on available scientific literature.

Mechanism of Action

The fundamental difference in the efficacy and toxicological profile of this compound and neonicotinoids stems from their distinct molecular targets within the insect nervous system.

This compound: As an organophosphate, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in hyperexcitation, paralysis, and eventual death of the insect.[1][6][7]

Neonicotinoids: Neonicotinoids act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[5][8] They bind to these receptors, mimicking the action of acetylcholine.[5] However, unlike acetylcholine, neonicotinoids are not readily broken down by acetylcholinesterase, leading to persistent receptor activation, overstimulation of the nerve cells, paralysis, and death.[4] The high affinity of neonicotinoids for insect nAChRs compared to mammalian receptors contributes to their selective toxicity.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways affected by this compound and neonicotinoid insecticides.

Disulfoton_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron Nerve_Impulse Nerve Impulse Transmission Postsynaptic_Neuron->Nerve_Impulse Leads to Synaptic_Cleft Synaptic Cleft ACh ACh ACh_Vesicle->ACh Release AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR->Postsynaptic_Neuron Activates Hyperexcitation Hyperexcitation & Paralysis AChR->Hyperexcitation AChE->ACh Accumulation of ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down to This compound This compound This compound->AChE Inhibits

This compound's Mechanism of Action

Neonicotinoid_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron Nerve_Impulse Normal Nerve Impulse Postsynaptic_Neuron->Nerve_Impulse Synaptic_Cleft Synaptic Cleft ACh ACh ACh_Vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds ACh->AChE Breakdown (Normal Process) nAChR->Postsynaptic_Neuron Activates Overstimulation Persistent Overstimulation & Paralysis nAChR->Overstimulation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist)

Neonicotinoid's Mechanism of Action

Quantitative Efficacy Comparison

Direct comparative studies of this compound and neonicotinoids under identical experimental conditions are limited, partly due to the discontinuation of this compound in many regions.[2][3] The following tables summarize available median lethal concentration (LC50) data from various studies for key sucking insect pests. It is crucial to note that variations in experimental protocols, insect strains, and environmental conditions can influence LC50 values.

Table 1: Efficacy (LC50) Against Aphids (Aphididae)

InsecticideSpeciesLC50 (mg/L or ppm)Exposure TimeSource(s)
Neonicotinoids
ImidaclopridAphis glycines4.440-[9][10]
ImidaclopridAphis craccivora0.06324 hours[11]
ThiamethoxamAphis glycines7.049-[9][10]
ThiamethoxamAphis craccivora2.62-[12]
ThiamethoxamLipaphis erysimi39.1224 hours[13]
ThiamethoxamLipaphis erysimi28.6948 hours[13]
ClothianidinAphis craccivora0.03124 hours[11]
This compound Nasonovia ribisnigriData not quantified in source-[14]

Table 2: Efficacy (LC50) Against Whiteflies (Aleyrodidae)

InsecticideSpeciesLC50 (mg/L or ppm)Exposure TimeSource(s)
Neonicotinoids
ImidaclopridBemisia tabaci6.624 hours[15]
ClothianidinBemisia tabaci (MED)5.23-[16]
ClothianidinBemisia tabaci (MEAM1)5.18-[16]
This compound Bemisia tabaciNo data available--

Note: No specific LC50 data for this compound against whiteflies was found in the reviewed literature.

Experimental Protocols

The determination of insecticide efficacy, typically expressed as LC50 (median lethal concentration) or LD50 (median lethal dose), is conducted following standardized laboratory bioassays. The methodologies are guided by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and national regulatory bodies like the U.S. Environmental Protection Agency (EPA).[17][18][19][20][21]

General Experimental Workflow for LC50 Determination

The following diagram outlines a typical workflow for determining the LC50 of an insecticide.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Insect_Rearing 1. Rearing of a uniform insect population Insecticide_Dilution 2. Preparation of serial dilutions of the insecticide Application 3. Application of insecticide (e.g., leaf dip, diet incorporation) Incubation 4. Incubation under controlled conditions Application->Incubation Mortality_Count 5. Mortality assessment at specified time intervals Incubation->Mortality_Count Data_Analysis 6. Probit analysis to determine LC50 Mortality_Count->Data_Analysis

References

A Comparative Analysis of Disulfoton Degradation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and environmental scientists on the persistence and degradation of the organophosphate insecticide Disulfoton in various soil matrices. This document provides a synthesis of available experimental data, detailed methodologies for conducting similar studies, and visual representations of degradation pathways and experimental workflows.

This compound, an organophosphate insecticide, has been utilized in agriculture to control a range of pests. Understanding its fate and behavior in different soil types is crucial for assessing its environmental impact and developing effective remediation strategies. This guide offers a comparative analysis of this compound degradation, drawing from various scientific studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Degradation Data

The persistence of this compound in soil is significantly influenced by the soil's physical and chemical properties. The half-life (t½), the time required for 50% of the initial concentration to degrade, is a key metric for comparison. The following table summarizes the reported half-life of this compound in different soil types based on available literature. It is important to note that experimental conditions such as temperature, moisture, and microbial activity can vary between studies, affecting direct comparability.

Table 1: Comparative Half-Life of this compound in Various Soil Types

Soil TypeThis compound Half-Life (days)Reference
Loam17Chapman et al. (1994a)[1]
Plainfield Sand42Chapman et al. (1994a)[1]
Sandy Loam7(General literature)
Silt Loam32 (parent compound degraded)Clapp et al. (1976)
General Range30 - 100Olson (1964), Loeffler (1969)
Degradation Metabolites and Their Persistence

The degradation of this compound in soil primarily occurs through oxidation, leading to the formation of two major metabolites: this compound sulfoxide (B87167) and this compound sulfone.[1] These metabolites are also of environmental concern due to their potential toxicity. The persistence of these metabolites can differ from the parent compound and from each other.

Table 2: Persistence of Major this compound Metabolites in Soil

MetabolitePersistence CharacteristicsReference
This compound SulfoxideDegraded in ≤32 days in silt loam soil.Clapp et al. (1976)
This compound SulfonePersisted for >64 days in silt loam soil.Clapp et al. (1976)

The data indicates that this compound sulfone is significantly more persistent in the soil environment than this compound and its sulfoxide metabolite.

Factors Influencing Degradation

Several factors have been identified as key influencers of the degradation rate of this compound in soil:

  • Soil Type: As indicated by the varying half-lives, soil composition plays a critical role.

  • Microbial Activity: Biodegradation is a major pathway for the loss of this compound from soil.[1]

  • Temperature: Higher temperatures generally lead to faster degradation.

  • pH: Higher soil pH has been shown to accelerate degradation.[1]

  • Light: The presence of light can also increase the rate of degradation.[1]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details standardized protocols for investigating this compound degradation in soil.

Soil Incubation Study Protocol

This protocol is a representative methodology for conducting a laboratory-based soil incubation study to assess the degradation kinetics of this compound.

1. Soil Collection and Preparation:

  • Collect soil samples from the upper 15 cm of the desired soil types (e.g., sandy loam, clay, silt loam).

  • Air-dry the soil samples at room temperature and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

2. Experimental Setup:

  • Weigh 100 g of each air-dried soil type into individual glass flasks.

  • Adjust the moisture content of the soil to 60% of its water-holding capacity.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Fortify the soil samples with the this compound stock solution to achieve a desired initial concentration (e.g., 5 mg/kg). Ensure the solvent evaporates completely before sealing the flasks.

  • Prepare triplicate flasks for each soil type for each sampling time point. Also, prepare control flasks with no this compound.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 84 days), destructively sample three replicate flasks for each soil type.

  • Extract this compound and its metabolites from the soil samples using an appropriate analytical method (detailed below).

  • Analyze the extracts using a suitable chromatographic technique to determine the concentrations of the parent compound and its metabolites.

Analytical Protocol for this compound and Metabolites

This protocol outlines a method for the extraction and quantification of this compound, this compound sulfoxide, and this compound sulfone from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Extraction (QuEChERS):

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and C18.

  • Vortex for 30 seconds and then centrifuge at high speed.

3. UHPLC-MS/MS Analysis:

  • Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into a UHPLC system coupled with a tandem mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, this compound sulfoxide, and this compound sulfone.

Visualizations

This compound Degradation Pathway

The primary degradation pathway of this compound in soil involves the oxidation of the parent molecule.

Disulfoton_Degradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation Soil_Incubation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection (Different Types) Sieving_Characterization Sieving & Characterization Soil_Collection->Sieving_Characterization Fortification This compound Fortification Sieving_Characterization->Fortification Incubation Controlled Incubation (Temperature, Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction QuEChERS Extraction Sampling->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis

References

A Researcher's Guide to the Validation and Comparison of ELISA Kits for Disulfoton Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate detection of the organophosphate insecticide Disulfoton is critical. Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a high-throughput and sensitive method for screening this compound residues. However, the performance of commercially available ELISA kits can vary significantly. This guide provides a framework for the validation and comparison of different this compound ELISA kits, enabling researchers to select the most suitable assay for their specific needs.

Key Performance Parameters for ELISA Kit Validation

A comprehensive validation of any ELISA kit should assess the following key performance parameters:

  • Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

  • Dynamic Range: The range of concentrations over which the assay is linear and provides accurate measurements.

  • Specificity (Cross-Reactivity): The ability of the antibody in the ELISA kit to bind specifically to this compound without significant binding to other structurally related organophosphate pesticides or metabolites.

  • Accuracy (Recovery): The closeness of the measured concentration to the true concentration. This is typically assessed by spiking a known amount of this compound into a sample matrix and calculating the percentage recovery.

  • Precision: The degree of agreement among repeated measurements of the same sample. This is expressed as the coefficient of variation (%CV) and is evaluated for both intra-assay (within the same plate) and inter-assay (between different plates and/or days) variability.

Experimental Protocols

To ensure a fair and objective comparison, all ELISA kits should be tested in parallel using the same set of standards, quality controls, and sample matrices.

Preparation of Standards and Samples
  • This compound Standard Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution in the assay buffer provided with each ELISA kit. The concentration range should cover the expected dynamic range of the assays.

  • Spiked Samples: Prepare spiked samples by adding known concentrations of this compound to the sample matrix of interest (e.g., environmental water samples, soil extracts, or biological fluids). Include a range of concentrations (low, medium, and high) to assess recovery across the dynamic range.

  • Potential Cross-Reactants: Prepare solutions of other organophosphate pesticides or this compound metabolites that may be present in the samples to be tested.

Assay Procedure

Follow the manufacturer's protocol for each ELISA kit precisely. Pay close attention to incubation times, temperatures, and washing steps, as these can significantly impact the results.[1]

Data Analysis

For each kit, generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations. Use a suitable regression model (e.g., four-parameter logistic fit) to calculate the concentrations of the unknown samples.

Data Presentation for Comparative Analysis

Summarizing the validation data in clear and concise tables is crucial for an objective comparison of the ELISA kits.

Table 1: Comparison of Sensitivity and Dynamic Range

ParameterKit AKit BKit C
Limit of Detection (LOD) (ng/mL) 0.050.100.08
Limit of Quantification (LOQ) (ng/mL) 0.150.300.25
Dynamic Range (ng/mL) 0.15 - 5.00.30 - 10.00.25 - 7.5

Table 2: Accuracy - Spike and Recovery in Water Samples

Spike LevelKit A (% Recovery)Kit B (% Recovery)Kit C (% Recovery)
Low (0.5 ng/mL) 95 ± 588 ± 792 ± 6
Medium (2.0 ng/mL) 102 ± 495 ± 698 ± 5
High (4.0 ng/mL) 98 ± 691 ± 896 ± 7

Table 3: Precision - Intra- and Inter-Assay Coefficient of Variation (%CV)

Sample ConcentrationKit A (%CV)Kit B (%CV)Kit C (%CV)
Intra-Assay (1.0 ng/mL) < 5%< 8%< 6%
Inter-Assay (1.0 ng/mL) < 10%< 15%< 12%
Intra-Assay (3.0 ng/mL) < 4%< 7%< 5%
Inter-Assay (3.0 ng/mL) < 9%< 13%< 10%

Table 4: Specificity - Cross-Reactivity with Other Organophosphates

CompoundKit A (%)Kit B (%)Kit C (%)
This compound 100100100
Phorate < 1< 5< 2
Terbufos < 0.5< 3< 1
Parathion < 0.1< 1< 0.5
Malathion < 0.1< 0.5< 0.1

Visualization of Experimental Workflow and Decision Logic

Visual diagrams can aid in understanding the experimental process and the logical steps involved in selecting the best ELISA kit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison & Selection prep_standards Prepare this compound Standards run_elisa Run ELISA for each Kit (following manufacturer's protocol) prep_standards->run_elisa prep_spiked Prepare Spiked Samples prep_spiked->run_elisa prep_cross Prepare Cross-Reactant Solutions prep_cross->run_elisa gen_curves Generate Standard Curves run_elisa->gen_curves calc_params Calculate Performance Parameters (LOD, LOQ, Recovery, %CV, Cross-Reactivity) gen_curves->calc_params compare_data Compare Data in Tables calc_params->compare_data select_kit Select Best Performing Kit compare_data->select_kit

Figure 1. Experimental workflow for the validation and comparison of this compound ELISA kits.

References

Performance Showdown: Selecting the Optimal SPE Sorbent for Disulfoton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the analysis of the organophosphate pesticide Disulfoton, the choice of Solid Phase Extraction (SPE) sorbent is a critical factor in achieving accurate and reproducible results. This guide provides a comparative overview of the performance of different SPE sorbent materials for the extraction of this compound from complex matrices, supported by experimental data.

Key Performance Metrics: A Comparative Analysis

A study by Ma et al. (2022) provides valuable insights into the effectiveness of various sorbents in a dispersive SPE (dSPE) format, a methodology with sorbent interactions directly comparable to cartridge-based SPE. The research highlights a significant difference in recovery rates between a combination of sorbents and other individual materials.

The most effective cleanup was achieved using a combination of octadecylsilane (B103800) bonded silica (B1680970) (C18), primary secondary amine (PSA), and aminopropyl (NH2) sorbents. This mixture yielded high recovery rates for this compound and its metabolites. In contrast, other tested sorbents, including octylsilane (B1236092) bonded silica (C8), strong cation exchange (SCX), and neutral alumina (B75360) (N-Al2O3), demonstrated significantly lower recoveries.

The following table summarizes the quantitative performance of the different sorbents evaluated for the extraction of this compound.

SPE Sorbent(s)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Matrix
C18 + PSA + NH287.9 - 109.00.6 - 12.5Agricultural Products
C8, SCX, N-Al2O3< 56.2Not ReportedAgricultural Products

Data sourced from Ma et al. (2022).[1]

Experimental Protocol: Dispersive Solid Phase Extraction (d-SPE)

The following protocol, based on the work of Ma et al. (2022), details the d-SPE cleanup step for the analysis of this compound in agricultural products.[1]

1. Sample Extraction:

  • Homogenize 5.0 g of the sample with acetonitrile. For certain matrices like wheat, coffee beans, and peanuts, pre-soaking with 5 mL of water is recommended.

  • Vortex the sample for 10 minutes.

  • Add 4 g of NaCl and vortex for an additional 30 seconds.

  • Centrifuge the mixture for 5 minutes.

2. Dispersive SPE Cleanup:

  • Take 1.5 mL of the supernatant from the previous step.

  • Add 50 mg of C18, 50 mg of PSA, and 50 mg of NH2 adsorbents to the supernatant.

  • Vortex the mixture to ensure thorough interaction between the sample extract and the sorbents.

  • Centrifuge to pellet the sorbent material.

3. Analysis:

  • The cleaned supernatant is then ready for analysis by a suitable technique, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Experimental Workflow

The logical flow of the experimental process for the extraction and analysis of this compound using d-SPE is illustrated in the following diagram.

cluster_sample_prep Sample Preparation cluster_spe Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample_Homogenization Sample Homogenization (5g sample in Acetonitrile) Vortexing_1 Vortex (10 min) Sample_Homogenization->Vortexing_1 Salting_Out Addition of NaCl (4g) Vortexing_1->Salting_Out Vortexing_2 Vortex (30s) Salting_Out->Vortexing_2 Centrifugation_1 Centrifugation (5 min) Vortexing_2->Centrifugation_1 Supernatant_Transfer Transfer Supernatant (1.5mL) Centrifugation_1->Supernatant_Transfer Collect Supernatant Sorbent_Addition Add d-SPE Sorbents (50mg C18 + 50mg PSA + 50mg NH2) Supernatant_Transfer->Sorbent_Addition Vortexing_3 Vortex Sorbent_Addition->Vortexing_3 Centrifugation_2 Centrifugation Vortexing_3->Centrifugation_2 Final_Extract Cleaned Supernatant Centrifugation_2->Final_Extract Collect Supernatant UHPLC_MSMS UHPLC-MS/MS Analysis Final_Extract->UHPLC_MSMS

This compound d-SPE Workflow

Conclusion

Based on the available experimental data, a combination of C18, PSA, and NH2 sorbents provides the most effective cleanup and highest recoveries for this compound and its metabolites in complex agricultural matrices.[1] The use of C8, SCX, or neutral alumina sorbents is not recommended due to their poor recovery rates.[1] While this data is derived from a d-SPE methodology, the fundamental principles of sorbent-analyte interaction are directly applicable to the selection of SPE cartridges. Therefore, for cartridge-based SPE of this compound, a mixed-mode cartridge containing C18 and PSA functionalities, or a sequential use of C18 and PSA cartridges, would likely yield the best results. Researchers should always validate their chosen SPE method for their specific sample matrix and analytical requirements.

References

Safety Operating Guide

Proper Disposal of Disulfoton: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Disulfoton, a highly toxic organophosphate insecticide. Researchers, scientists, and drug development professionals must adhere to strict safety and regulatory protocols to mitigate the significant environmental and health risks associated with this compound.

This compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), necessitating specific handling and disposal methods.[1] The two primary recommended methods for the disposal of this compound waste are incineration and alkaline hydrolysis.[2][3][4]

Immediate Safety and Handling

Before initiating any disposal procedure, it is critical to consult the product's Safety Data Sheet (SDS) and follow all label instructions. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Disposal Methods

Incineration

Incineration is a preferred method for the disposal of this compound waste and is considered the best demonstrated available technology (BDAT) by the EPA for organophosphorus non-wastewaters.[2][3][5] This process should only be carried out in a licensed hazardous waste incineration facility.

ParameterRecommended Conditions
Incineration Type Rotary Kiln or Liquid Injection
Temperature 820°C - 1,600°C
Residence Time Seconds to hours
Treatment Standard Maximum 0.1 mg/kg this compound in treated non-wastewaters[5]
Alkaline Hydrolysis

Alkaline hydrolysis is an effective chemical detoxification method that degrades this compound into less toxic products.[2][3][4] This procedure is suitable for small quantities of this compound waste generated in a laboratory setting.

Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound

This protocol is based on established methods for the chemical degradation of organophosphate pesticides.

Materials:

  • This compound waste

  • Isopropanol or Ethanol

  • Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

  • Reflux apparatus (condenser, heating mantle, round-bottom flask)

  • Stir plate and stir bar

  • pH indicator strips or pH meter

  • Appropriate collection vessel for hydrolyzed waste

Procedure:

  • Preparation: In a fume hood, carefully measure the this compound waste to be treated.

  • Select Reagents:

    • Method A: Prepare a 6% (w/v) solution of potassium hydroxide (KOH) in isopropanol.[4]

    • Method B (for granular formulations): Prepare a 5% (w/v) solution of sodium hydroxide (NaOH) in ethanol.[4]

  • Reaction Setup:

    • Place the this compound waste into a round-bottom flask equipped with a stir bar.

    • Add the prepared alkaline solution to the flask.

    • Attach a reflux condenser to the flask and place the apparatus on a heating mantle over a stir plate.

  • Hydrolysis:

    • Method A: Gently heat the mixture to reflux and maintain for at least 30 minutes, with continuous stirring.[4]

    • Method B: Stir the mixture for 3 hours. Heating may not be required but can accelerate the reaction.

  • Cooling and Neutralization:

    • Turn off the heat and allow the mixture to cool to room temperature.

    • Once cool, slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid). Monitor the pH frequently.

  • Final Disposal:

    • The neutralized, hydrolyzed solution may be suitable for disposal via the sanitary sewer, depending on local regulations. Always confirm with your institution's environmental health and safety (EHS) office before disposing of any treated waste.

    • Alternatively, the hydrolyzed product can be adsorbed onto a non-combustible absorbent material like vermiculite (B1170534) and disposed of as hazardous waste.[4]

Disposal of Empty Containers

Empty this compound containers are also considered RCRA hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., the solvent used in the formulation or another appropriate solvent). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of in accordance with state and local regulations.

Logical Workflow for this compound Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Disulfoton

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Disulfoton, an organophosphate insecticide, is paramount due to its high toxicity. Strict adherence to safety protocols is essential to prevent exposure and environmental contamination. This document provides comprehensive guidance on personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure through inhalation, skin contact, and ingestion.[1][2][3] The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesUnlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended.[4] Never use leather or cotton gloves as they can absorb the chemical.[4]
Body Chemical-resistant suit or coverallsWear a clean, dry protective suit that covers the entire body from wrists to ankles.[4] For highly toxic chemicals like this compound (Category I), a chemical-resistant suit is essential.[4] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[4][5]
Eyes and Face Goggles and face shieldUse snug-fitting, non-fogging goggles or a full-face respirator.[4] For situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Respiratory NIOSH-approved respiratorAn organic vapor respirator with a particulate pre-filter is necessary, especially when there is a risk of inhalation. Always use a respirator when mixing or handling concentrates.[4]
Quantitative Data Summary

The following table presents key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueReference
Oral LD50 (Rat) Male: 52 mg/kg, Female: 14 mg/kg
Dermal LD50 (Rabbit) Male: approx. 1000 mg/kg, Female: > 1000 mg/kg
Boiling Point 270 to 271°F at 1.5 mmHg[1]
Melting Point > -13°F[1]
Vapor Pressure 0.00018 mmHg at 68°F[1]
Specific Gravity 1.144 (Denser than water)[1]
Water Solubility 0.003% at 73°F[1]
Flash Point > 180°F[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure all necessary PPE is available, inspected for integrity, and worn correctly before entering the designated handling area.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[2]

  • Prepare all necessary equipment and reagents before handling this compound to minimize movement and potential for spills.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Handling and Experimental Procedure:

  • Carefully measure and dispense this compound, avoiding the generation of dust or aerosols.

  • Keep all containers with this compound tightly sealed when not in use.

  • If dilution is required, add this compound to the diluent slowly while stirring to avoid splashing.

  • Clean any contaminated surfaces immediately with a suitable decontamination solution (e.g., detergent and water), followed by a rinse.

3. Spill and Emergency Procedures:

  • In case of a spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as dry earth, sand, or vermiculite.[1]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

    • Decontaminate the spill area thoroughly.

  • In case of personal exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

    • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes.[1]

    • Inhalation: Move to fresh air immediately.[1]

    • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed by a medical professional.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

4. Waste Disposal:

  • All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • The preferred methods of disposal are incineration in a hazardous waste incinerator or alkaline hydrolysis.[6]

  • Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be considered for disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Disulfoton_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management cluster_emergency Emergency Procedures A Don PPE B Verify Safety Equipment (Eyewash, Shower, Hood) A->B C Prepare Materials B->C D Dispense this compound C->D E Perform Experiment D->E F Seal Containers E->F K Spill Occurs E->K L Personal Exposure E->L G Decontaminate Work Area F->G H Doff PPE G->H I Collect Hazardous Waste H->I J Dispose via Approved Method (Incineration/Hydrolysis) I->J M Contain & Absorb Spill K->M N First Aid & Medical Attention L->N M->I Collect as Hazardous Waste N->F Seek medical attention

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.